molecular formula C32H33N3O7 B025089 5'-O-DMT-N4-Ac-dC CAS No. 100898-63-3

5'-O-DMT-N4-Ac-dC

Cat. No.: B025089
CAS No.: 100898-63-3
M. Wt: 571.6 g/mol
InChI Key: FHZQVUQHQIUSPM-PKZQBKLLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-((2R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a sophisticated nucleoside phosphoramidite precursor, specifically a 5'-O-Dimethoxytrityl (DMTr) protected acetamide derivative of a dihydrouracil ribonucleoside. Its core research value lies in the solid-phase synthesis of modified oligonucleotides, particularly for antisense technology and RNA therapeutic development. The 5'-O-DMTr group serves as a temporary protecting group that is orthogonally removed under mild acidic conditions during synthesis cycles, enabling the sequential addition of nucleotides. The 2'-hydroxyl group on the tetrahydrofuran ring (ribose sugar) is unprotected, which is a critical feature for constructing oligoribonucleotides (RNA). The N-acetamide modification on the uracil base is a key structural alteration; such modifications are explored to modulate the binding affinity, nuclease resistance, and pharmacokinetic properties of the resulting synthetic oligonucleotides. This compound is essential for researching the structure-activity relationships of nucleic acids and for developing novel therapeutic oligonucleotides with enhanced stability and efficacy. The stereochemistry (2R,4S,5R) is crucial for ensuring the correct configuration for Watson-Crick base pairing. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material following safe laboratory practices.

Properties

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N3O7/c1-21(36)33-29-17-18-35(31(38)34-29)30-19-27(37)28(42-30)20-41-32(22-7-5-4-6-8-22,23-9-13-25(39-2)14-10-23)24-11-15-26(40-3)16-12-24/h4-18,27-28,30,37H,19-20H2,1-3H3,(H,33,34,36,38)/t27-,28+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZQVUQHQIUSPM-PKZQBKLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100898-63-3
Record name DMT-N4-Acetyl-2'-Deoxycytidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5'-O-DMT-N4-Ac-dC in DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5'-O-DMT-N4-Ac-dC, a critical building block in the chemical synthesis of DNA. We will delve into its chemical properties, its precise role in solid-phase oligonucleotide synthesis, and provide detailed experimental protocols for its use.

Introduction to this compound

This compound, chemically known as N4-Acetyl-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)cytidine, is a modified deoxynucleoside essential for the automated solid-phase synthesis of oligonucleotides.[1][2] It is a derivative of 2'-deoxycytidine, one of the four fundamental nucleosides that constitute DNA. The key to its function lies in the two crucial protecting groups attached to the deoxycytidine core:

  • The 5'-O-Dimethoxytrityl (DMT) group: This bulky, acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar.[1][2] Its presence prevents unwanted polymerization during the synthesis of the phosphoramidite (B1245037) monomer and ensures the stepwise, controlled addition of nucleotides in the 3' to 5' direction during oligonucleotide synthesis.[3] Its removal, or "detritylation," is a key step in each synthesis cycle, exposing the 5'-hydroxyl for the subsequent coupling reaction.[3]

  • The N4-Acetyl (Ac) group: This group protects the exocyclic amino group of the cytosine base.[1][2] This protection is vital to prevent side reactions at this nucleophilic site during the various chemical steps of oligonucleotide synthesis, thereby ensuring the integrity of the final DNA sequence.[1][2]

These protecting groups render this compound a stable and reliable phosphoramidite monomer, a key reagent in the construction of custom DNA sequences for a wide array of applications, including therapeutics, diagnostics, and fundamental research.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₃₂H₃₃N₃O₇
Molecular Weight 571.62 g/mol
Appearance White to off-white powder
Solubility Soluble in acetonitrile, dichloromethane, and other common organic solvents used in DNA synthesis.
Purity Typically >98% for use in oligonucleotide synthesis.

Role in the Solid-Phase Oligonucleotide Synthesis Cycle

Automated solid-phase DNA synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing oligonucleotide chain. This compound, in its phosphoramidite form (this compound-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite), is a key player in this process. The four main steps of each cycle are:

  • Detritylation: The cycle begins with the removal of the 5'-DMT group from the nucleotide bound to the solid support. This is achieved by treatment with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[3] This step exposes the 5'-hydroxyl group, making it available for the next reaction.

  • Coupling: The this compound phosphoramidite, pre-activated with an activator like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), is delivered to the solid support.[1] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleotide, forming a phosphite (B83602) triester linkage.[1]

  • Capping: To prevent the elongation of any unreacted chains (which would result in deletion mutations), a capping step is performed. This is typically achieved by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[4]

  • Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate (B84403) triester by oxidation.[4] This is commonly done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[4]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

DNA_Synthesis_Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Blocking Failures) Coupling->Capping Phosphite Triester Formed Oxidation 4. Oxidation (Linkage Stabilization) Capping->Oxidation Capped Unreacted Chains Oxidation->Detritylation Stable Phosphate Triester Ready for next cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols

The following are generalized protocols for the use of this compound phosphoramidite in automated DNA synthesis. Specific parameters may need to be optimized based on the synthesizer and the specific oligonucleotide sequence.

Reagent Preparation
  • This compound Phosphoramidite Solution: Prepare a 0.1 M solution in anhydrous acetonitrile.

  • Activator Solution: Prepare a 0.45 M solution of 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Deblocking Solution: 3% (w/v) trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

  • Capping Solution A: Acetic anhydride/2,6-lutidine/tetrahydrofuran (1:1:8 v/v/v).

  • Capping Solution B: 16% (v/v) N-methylimidazole in tetrahydrofuran.

  • Oxidizing Solution: 0.02 M iodine in tetrahydrofuran/pyridine/water (7:2:1 v/v/v).

Automated Synthesis Cycle

The following table outlines a typical protocol for a single coupling cycle.

StepReagent(s)DurationPurpose
1. Detritylation3% TCA or DCA in DCM60-120 secondsRemoval of the 5'-DMT protecting group.
2. WashAnhydrous Acetonitrile30-60 secondsRemoval of detritylation solution and cleaved DMT cation.
3. Coupling0.1 M this compound phosphoramidite + 0.45 M Activator30-180 secondsFormation of the phosphite triester linkage.
4. WashAnhydrous Acetonitrile30-60 secondsRemoval of excess phosphoramidite and activator.
5. CappingCapping A + Capping B30-60 secondsAcetylation of unreacted 5'-hydroxyl groups.
6. WashAnhydrous Acetonitrile30-60 secondsRemoval of capping reagents.
7. Oxidation0.02 M Iodine Solution30-60 secondsOxidation of the phosphite triester to a phosphate triester.
8. WashAnhydrous Acetonitrile30-60 secondsRemoval of oxidizing solution.
Cleavage and Deprotection

Upon completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The N4-acetyl group of deoxycytidine offers advantages in deprotection due to its higher lability compared to the more traditional N4-benzoyl (Bz) group, allowing for milder and faster deprotection conditions.[5]

Standard Deprotection (Ammonium Hydroxide):

  • Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) (28-30%).

  • Procedure:

    • Incubate the solid support with concentrated ammonium hydroxide at 55°C for 8-12 hours.

    • Alternatively, for faster deprotection, incubate at 65°C for 2-4 hours.

    • Cool the solution and remove the supernatant containing the cleaved and deprotected oligonucleotide.

    • Lyophilize the sample to remove the ammonia (B1221849).

Fast Deprotection (AMA):

The use of a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) is particularly effective for oligonucleotides synthesized with Ac-dC, as it significantly reduces deprotection times and minimizes side reactions that can occur with Bz-dC.[6][7]

  • Reagent: A 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.

  • Procedure:

    • Incubate the solid support with the AMA solution at 65°C for 10-15 minutes.[4]

    • Cool the solution and process as described for the standard deprotection.

Ultra-Mild Deprotection:

For oligonucleotides containing sensitive modifications that are not stable to ammonia or AMA, an ultra-mild deprotection protocol can be employed. This requires the use of other "ultra-mild" protected phosphoramidites for dA and dG (e.g., Pac-dA and iPr-Pac-dG).

  • Reagent: 0.05 M potassium carbonate in anhydrous methanol.[6]

  • Procedure:

    • Incubate the solid support with the potassium carbonate solution at room temperature for 4 hours.[6]

    • Neutralize the solution with an appropriate acid (e.g., acetic acid) before proceeding to purification.

Data Presentation: Deprotection Conditions and Times

The choice of deprotection conditions is critical for obtaining high-purity oligonucleotides. The following table summarizes typical deprotection times for the N4-acetyl group on deoxycytidine compared to the N4-benzoyl group.

Deprotection ReagentTemperatureN4-Acetyl-dC Deprotection TimeN4-Benzoyl-dC Deprotection TimeNotes
Concentrated NH₄OH55°C8-12 hours16-24 hoursStandard deprotection method.
Concentrated NH₄OH65°C2-4 hours8-12 hoursFaster deprotection at elevated temperature.
AMA (1:1 NH₄OH/MeNH₂)65°C10-15 minutes> 1 hour (with potential side reactions)"UltraFAST" deprotection; Ac-dC is recommended to avoid side reactions observed with Bz-dC.[6]
0.05 M K₂CO₃ in MethanolRoom Temp.~4 hoursNot commonly used"UltraMILD" deprotection, requires other ultra-mild protecting groups on dA and dG.[6]

Logical Workflow for Oligonucleotide Synthesis and Deprotection

The overall process from receiving the phosphoramidite to obtaining the final purified oligonucleotide follows a logical workflow.

Oligo_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_deprotection Cleavage and Deprotection cluster_purification Purification and QC start Start with Solid Support (e.g., CPG with first nucleoside) synthesis_cycle Perform Synthesis Cycles (Detritylation, Coupling, Capping, Oxidation) for each nucleotide start->synthesis_cycle end_synthesis Final Oligonucleotide (fully protected, on support) synthesis_cycle->end_synthesis deprotection_choice Choose Deprotection Method end_synthesis->deprotection_choice cleavage Cleavage from Solid Support and Deprotection of Protecting Groups standard Standard (NH₄OH) deprotection_choice->standard fast Fast (AMA) deprotection_choice->fast mild Ultra-Mild (K₂CO₃/MeOH) deprotection_choice->mild purification Purification (e.g., HPLC, PAGE) standard->purification fast->purification mild->purification qc Quality Control (e.g., Mass Spectrometry, CE) purification->qc final_product Final Purified Oligonucleotide qc->final_product

Caption: Workflow from synthesis to final product.

Conclusion

This compound is a cornerstone of modern DNA synthesis, offering reliability and versatility. The N4-acetyl protecting group, in particular, provides significant advantages in terms of deprotection efficiency, allowing for faster and milder conditions that are compatible with a wide range of sensitive modifications. A thorough understanding of its properties and the associated experimental protocols is essential for researchers and professionals aiming to synthesize high-quality oligonucleotides for demanding applications in research, diagnostics, and therapeutics.

References

The Gatekeeper of Oligonucleotide Synthesis: An In-depth Technical Guide to the Role of the DMT Protecting Group in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic biology and the development of nucleic acid-based therapeutics, the precise and efficient chemical synthesis of oligonucleotides is of paramount importance. The phosphoramidite (B1245037) method stands as the gold standard for this process, and at its very core lies a critical component: the 4,4'-dimethoxytrityl (DMT) protecting group. This technical guide provides a comprehensive examination of the indispensable role of the DMT group in phosphoramidite chemistry, detailing its mechanism of action, the quantitative aspects of its application and removal, and standardized protocols for its use in a laboratory setting.

The Core Function of the DMT Protecting Group

The primary role of the DMT group in phosphoramidite chemistry is to serve as a reversible, acid-labile protecting group for the 5'-hydroxyl moiety of the nucleoside phosphoramidite monomers.[1][2] This protection is fundamental to the success of solid-phase oligonucleotide synthesis, which proceeds in the 3' to 5' direction.[3] By "capping" the 5'-hydroxyl, the DMT group ensures the regioselective formation of the desired 3'-to-5' phosphodiester linkages, preventing the uncontrolled polymerization of phosphoramidite monomers and the formation of undesired side products.[2][3]

The selection of the DMT group for this critical function is not arbitrary; it is a result of a unique combination of chemical properties that make it ideally suited for the cyclical nature of oligonucleotide synthesis:

  • Steric Hindrance: The bulky, three-dimensional structure of the DMT group provides significant steric protection to the 5'-hydroxyl group, effectively preventing its participation in unintended side reactions.[3]

  • Acid Lability: The DMT group exhibits remarkable stability under the basic and neutral conditions required for the coupling and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, a property that is essential for the stepwise elongation of the oligonucleotide chain.[1][3]

  • Monitoring Capability: Upon cleavage from the 5'-hydroxyl group, the DMT group is released as a stable dimethoxytrityl cation. This cation possesses a distinct, bright orange color and a strong absorbance at approximately 495-498 nm.[2][4] This chromophoric property allows for the real-time, quantitative monitoring of the coupling efficiency at each step of the synthesis, a critical parameter for quality control.[4][5]

The Oligonucleotide Synthesis Cycle: A Symphony of Controlled Reactions

The synthesis of an oligonucleotide is a highly controlled, cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. The DMT group plays a pivotal role in the initiation and regeneration of the reactive 5'-hydroxyl group in each cycle.

Oligonucleotide_Synthesis_Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling Detritylation->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Oxidation->Detritylation Stable Phosphate Triester

Figure 1: The four main steps in one cycle of solid-phase oligonucleotide synthesis.

The Mechanism of Detritylation: A Controlled Deprotection

The removal of the DMT group, or detritylation, is a critical step that initiates each cycle of oligonucleotide synthesis. This acid-catalyzed reaction proceeds via the formation of a stable carbocation.

Detritylation_Mechanism cluster_start DMT-Protected Nucleoside cluster_reagents Reagents cluster_products Products Start 5'-O-DMT-Nucleoside-Support FreeOH 5'-OH-Nucleoside-Support Start->FreeOH + H+ Acid Trichloroacetic Acid (TCA) in Dichloromethane (B109758) (DCM) DMTCation DMT+ Cation (Orange) FreeOH->DMTCation Cleavage

Figure 2: Acid-catalyzed removal of the DMT protecting group.

The reaction is typically carried out using a solution of a weak organic acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in an anhydrous, non-polar solvent like dichloromethane (DCM).[2][6] The resulting DMT cation is stabilized by resonance, and its concentration can be determined spectrophotometrically to assess the yield of the preceding coupling step.[4]

Quantitative Data on Detritylation

The choice of detritylation reagent and the reaction conditions can significantly impact the overall yield and purity of the synthesized oligonucleotide. The following tables summarize key quantitative data related to the detritylation step.

Table 1: Comparison of Common Detritylation Reagents

ReagentTypical ConcentrationpKaRelative Detritylation RatePotential for Depurination
Trichloroacetic Acid (TCA)3% in DCM~0.7FastHigher
Dichloroacetic Acid (DCA)3-10% in DCM or Toluene~1.5SlowerLower
Difluoroacetic AcidN/AN/AComparable to DCALow

Data compiled from multiple sources, including references[1][7].

Table 2: Detritylation Kinetics with Different Acid Concentrations

ReagentOligonucleotide Length99% Detritylation Endpoint (seconds)
3% DCADimer~30
15% DCADimer~20
3% TCADimer~15
3% DCA17-mer~60
15% DCA17-mer~40
3% TCA17-mer~30

Data adapted from reference[1].

Experimental Protocols

The following are detailed methodologies for key experiments involving the DMT protecting group.

On-Synthesizer Detritylation Protocol

This protocol describes the automated removal of the DMT group during solid-phase oligonucleotide synthesis.

  • Column Equilibration: The synthesis column containing the DMT-protected, solid-support-bound oligonucleotide is washed with anhydrous acetonitrile (B52724) (ACN).

  • Acid Delivery: The detritylation solution (e.g., 3% TCA in DCM) is passed through the column for a predetermined time (typically 60-90 seconds).[8]

  • Eluent Collection: The orange-colored eluent containing the DMT cation is collected for subsequent quantification of coupling efficiency.

  • Washing: The column is thoroughly washed with anhydrous ACN to remove all traces of the acidic detritylation reagent and the cleaved DMT cation.

  • Proceed to Coupling: The synthesis cycle proceeds immediately to the next step (coupling).

Manual Detritylation of DMT-on Oligonucleotides

This protocol is for the removal of the final DMT group from a purified oligonucleotide.

  • Sample Preparation: The purified, DMT-on oligonucleotide is dried completely in a microcentrifuge tube.

  • Acid Treatment: The dried oligonucleotide is dissolved in 200-500 µL of 80% aqueous acetic acid.[4]

  • Incubation: The solution is incubated at room temperature for 20 minutes.[4]

  • Quenching and Precipitation: An equal volume of 95% ethanol (B145695) is added to the solution, and the mixture is vortexed. The oligonucleotide is then precipitated by cooling at -20°C for 30 minutes, followed by centrifugation.[4]

  • Washing and Drying: The supernatant is removed, and the oligonucleotide pellet is washed with cold ethanol and then dried.

Monitoring Coupling Efficiency via DMT Cation Assay

This protocol outlines the quantification of coupling efficiency using the absorbance of the DMT cation.

  • Sample Collection: The eluent from the on-synthesizer detritylation step is collected in a graduated tube.

  • Dilution: The collected eluent is diluted to a final volume of 10 mL with a suitable solvent (e.g., 0.1 M p-toluenesulfonic acid in acetonitrile).[4]

  • Spectrophotometric Measurement: The absorbance of the diluted solution is measured at 498 nm using a spectrophotometer.

  • Calculation of Stepwise Yield: The stepwise coupling yield is calculated using the Beer-Lambert law, comparing the absorbance values from consecutive cycles.[4][5]

Synthesis of a 5'-DMT-Protected Nucleoside Phosphoramidite

This protocol provides a general procedure for the synthesis of a DMT-protected phosphoramidite building block.

  • Protection of the 5'-Hydroxyl Group: The starting nucleoside (with other reactive groups already protected) is reacted with one equivalent of 4,4'-dimethoxytrityl chloride in anhydrous pyridine (B92270) at room temperature.[2]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched, and the 5'-O-DMT-protected nucleoside is purified by silica (B1680970) gel column chromatography.

  • Phosphitylation: The purified 5'-O-DMT-protected nucleoside is dissolved in anhydrous dichloromethane and reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine).[2]

  • Final Purification: The resulting 5'-DMT-protected nucleoside phosphoramidite is purified, typically by precipitation or column chromatography, to yield the final product.

Conclusion

The 4,4'-dimethoxytrityl (DMT) protecting group is an elegant and indispensable tool in the field of synthetic nucleic acid chemistry. Its unique combination of steric bulk, acid lability, and spectrophotometrically quantifiable cation formation has been instrumental in the development and automation of the highly efficient phosphoramidite method for oligonucleotide synthesis. A thorough understanding of the role and chemistry of the DMT group, as detailed in this guide, is essential for researchers and professionals engaged in the synthesis of oligonucleotides for a wide array of applications, from basic research to the development of novel therapeutics.

References

The Strategic Imperative of N4-Acetyl Protection on Deoxycytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of nucleic acid chemistry and therapeutic development, precision and control are paramount. The synthesis of oligonucleotides, the building blocks of DNA- and RNA-based therapeutics and diagnostics, necessitates a carefully orchestrated series of chemical reactions. A cornerstone of this process is the use of protecting groups to prevent unwanted side reactions on the nucleobases. This technical guide delves into the critical role of the N4-acetyl group in the protection of deoxycytidine, a fundamental component of DNA. We will explore its purpose, the chemistry behind its application and removal, and its significance in the development of novel therapeutics.

The Core Purpose of N4-Acetyl Protection

The primary function of the N4-acetyl group on deoxycytidine is to protect the exocyclic amine (-NH2) group during solid-phase oligonucleotide synthesis.[1] This protection is essential to prevent the amine group from undergoing undesirable reactions during the crucial phosphoramidite (B1245037) coupling steps.[2] Without protection, the nucleophilic exocyclic amine could react with the activated phosphoramidite monomer, leading to branched oligonucleotide chains and other side products, thereby compromising the integrity and yield of the desired full-length oligonucleotide.

The acetyl group is favored for this role due to its ability to be removed under mild basic conditions, which preserves the integrity of the synthesized oligonucleotide chain.[3] This is particularly important when synthesizing oligonucleotides containing other sensitive modifications.

Chemical Properties and Synthesis

N4-acetyl-2'-deoxycytidine is a modified nucleoside that is stable under the conditions of oligonucleotide synthesis and compatible with the reagents used in the phosphoramidite chemistry.[1]

Synthesis of N4-Acetyl-2'-Deoxycytidine

The synthesis of N4-acetyl-2'-deoxycytidine typically involves the selective acetylation of the N4-amino group of 2'-deoxycytidine (B1670253).

Experimental Protocol: N4-Acetylation of 2'-Deoxycytidine

  • Materials: 2'-deoxycytidine, Acetic anhydride (B1165640), Pyridine.

  • Procedure:

    • Suspend 2'-deoxycytidine in pyridine.

    • Cool the mixture in an ice bath.

    • Add acetic anhydride dropwise to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the addition of methanol (B129727).

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to yield N4-acetyl-2'-deoxycytidine.

Incorporation into Oligonucleotides: Solid-Phase Synthesis

N4-acetyl-2'-deoxycytidine is incorporated into growing oligonucleotide chains as a phosphoramidite derivative. The solid-phase synthesis cycle is a well-established automated process that involves four key steps: deblocking, coupling, capping, and oxidation.[4]

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

  • Deblocking (Detritylation): The 5'-hydroxyl group of the solid-support-bound nucleoside is deprotected by treatment with a mild acid, typically trichloroacetic acid (TCA) in dichloromethane.[5]

  • Coupling: The N4-acetyl-deoxycytidine phosphoramidite, activated by a catalyst such as tetrazole, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2][5]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride) to prevent the formation of deletion mutants in subsequent cycles.[2]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[5]

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Deprotection: Releasing the Final Product

Once the oligonucleotide synthesis is complete, the final step is the removal of all protecting groups and cleavage of the oligonucleotide from the solid support. The N4-acetyl group is typically removed under mild basic conditions.

Experimental Protocol: Deprotection of N4-Acetylated Oligonucleotides

  • Reagents: Concentrated ammonium (B1175870) hydroxide (B78521) or a solution of potassium carbonate in methanol ("UltraMILD" conditions).[3][6]

  • Procedure:

    • The solid support containing the synthesized oligonucleotide is treated with the deprotection reagent.

    • The mixture is heated to facilitate the removal of all base-protecting groups, including the N4-acetyl group from deoxycytidine, and the cyanoethyl groups from the phosphate backbone.

    • The deprotection solution, now containing the crude oligonucleotide, is collected.

    • The crude oligonucleotide is then purified, typically by high-performance liquid chromatography (HPLC).

Quantitative Data

The efficiency of each step in oligonucleotide synthesis is critical for the overall yield and purity of the final product. While specific yields can vary depending on the sequence, scale, and synthesis platform, the use of N4-acetyl-deoxycytidine phosphoramidite is compatible with achieving high coupling efficiencies, typically exceeding 98%.

ParameterTypical ValueReference
Coupling Efficiency per Cycle>98%[]
Overall Yield of a 20-mer Oligonucleotide~60-70%Calculated based on 98.5% average coupling efficiency
Purity of Crude OligonucleotideSequence dependentN/A

Applications in Drug Development

N4-acetyl-2'-deoxycytidine and its derivatives have garnered significant interest in the fields of antiviral and anticancer research.[1][8]

Antiviral Research

Modified nucleosides are a cornerstone of antiviral therapy. N4-acetyl-deoxycytidine analogs have been investigated for their potential to inhibit viral replication, particularly against viruses like HIV.[1][9] The modification at the N4 position can influence the substrate recognition by viral polymerases, potentially leading to chain termination or increased mutagenesis of the viral genome.[10]

Anticancer Research

In cancer therapy, N4-acetyl-deoxycytidine is explored for its role as a DNA synthesis inhibitor.[8] By acting as an analog of the natural nucleoside, it can be incorporated into the DNA of cancer cells, leading to the termination of DNA replication and ultimately inducing cell death (apoptosis).[11] Furthermore, its influence on DNA methylation patterns is an area of active investigation in epigenetic cancer therapy.[1] The enzyme responsible for N4-acetylcytidine modification in RNA, NAT10, has been identified as a potential therapeutic target in various cancers.[12][13]

Visualizations

Logical Workflow for Oligonucleotide Synthesis

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT) Coupling 2. Coupling (Addition of N4-Acetyl-dC Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation of Unreacted 5'-OH) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Prevents Deletion Oxidation->Deblocking Stable Linkage, Ready for Next Cycle Cleavage_Deprotection Cleavage & Deprotection (e.g., NH4OH or K2CO3/MeOH) Oxidation->Cleavage_Deprotection Chain Complete Start Start: Solid Support with First Nucleoside Start->Deblocking End Final Product: Purified Oligonucleotide Cleavage_Deprotection->End

Caption: Workflow of solid-phase oligonucleotide synthesis.

N4-Acetyl Protection and Deprotection Scheme

Protection_Deprotection Deoxycytidine Deoxycytidine (with -NH2 group) N4_Acetyl_dC N4-Acetyl-deoxycytidine (Protected -NHAc group) Deoxycytidine->N4_Acetyl_dC Acetylation (Acetic Anhydride) Oligonucleotide Oligonucleotide Synthesis (Phosphoramidite Chemistry) N4_Acetyl_dC->Oligonucleotide Incorporation Protected_Oligo Protected Oligonucleotide (N4-Acetyl group intact) Oligonucleotide->Protected_Oligo Deprotected_Oligo Deprotected Oligonucleotide (Restored -NH2 group) Protected_Oligo->Deprotected_Oligo Deprotection (Mild Base)

Caption: N4-acetyl protection and deprotection cycle.

Conclusion

The N4-acetyl protection of deoxycytidine is a seemingly small modification with profound implications for the successful synthesis of high-quality oligonucleotides. Its stability during the synthetic cycle and lability under mild deprotection conditions make it an indispensable tool for chemists and molecular biologists. As the demand for sophisticated nucleic acid-based therapeutics continues to grow, a thorough understanding of the fundamental principles of oligonucleotide synthesis, including the strategic use of protecting groups like N4-acetyl, will remain critical for innovation in drug discovery and development.

References

An In-Depth Technical Guide to N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine, a crucial building block in the chemical synthesis of oligonucleotides. This document is intended to serve as a valuable resource for researchers and professionals involved in nucleic acid chemistry, drug discovery, and development.

Core Chemical Properties

N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine is a protected nucleoside derivative essential for the controlled, stepwise synthesis of DNA strands. The strategic placement of protecting groups—the N4-acetyl group on the cytosine base and the 5'-O-dimethoxytrityl (DMT) group on the deoxyribose sugar—ensures specific reactivity during solid-phase oligonucleotide synthesis.

Physicochemical Data

A summary of the key physicochemical properties of N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine is presented in the table below.

PropertyValueReference
Molecular Formula C₃₂H₃₃N₃O₇[1][2][3][4]
Molecular Weight 571.62 g/mol [1][2][3][4][5]
CAS Number 100898-63-3[1][2][3][4]
Appearance White crystalline powder
Solubility Soluble in DMSO (100 mg/mL)[6]
Storage Conditions 2°C - 8°C[1][3]

Note: A specific melting point for this compound is not consistently reported in the literature.

Synthesis and Purification

The synthesis of N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine involves a multi-step process starting from 2'-deoxycytidine (B1670253). The key steps include the protection of the 5'-hydroxyl group with dimethoxytrityl chloride and the subsequent acetylation of the N4-amino group of the cytosine base.

General Synthetic Workflow

Synthesis_Workflow General Synthesis Workflow for N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine start 2'-Deoxycytidine step1 Protection of 5'-OH group with DMT-Cl start->step1 intermediate1 5'-O-DMT-2'-deoxycytidine step1->intermediate1 step2 Acetylation of N4-amino group intermediate1->step2 product N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine step2->product purification Purification (Column Chromatography) product->purification

Caption: General synthesis workflow for N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine.

Experimental Protocols

1. Synthesis of 5'-O-DMT-2'-deoxycytidine:

  • Materials: 2'-deoxycytidine, Dimethoxytrityl chloride (DMT-Cl), Pyridine (B92270).

  • Procedure: 2'-deoxycytidine is co-evaporated with anhydrous pyridine to remove residual water. It is then dissolved in anhydrous pyridine, and DMT-Cl is added portion-wise at 0°C. The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC). The reaction is quenched with methanol (B129727), and the solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent and washed with aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

2. Synthesis of N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine:

  • Materials: 5'-O-DMT-2'-deoxycytidine, Acetic anhydride (B1165640), Pyridine.

  • Procedure: The crude 5'-O-DMT-2'-deoxycytidine is dissolved in anhydrous pyridine. Acetic anhydride is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the slow addition of water. The product is extracted with an organic solvent, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

3. Purification:

  • Method: The crude N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine is purified by column chromatography on silica (B1680970) gel.

  • Eluent: A gradient of methanol in dichloromethane (B109758) or ethyl acetate (B1210297) in hexane (B92381) is typically used to elute the product. The fractions containing the pure product are collected and the solvent is evaporated to yield the final product as a white solid.

Role in Solid-Phase Oligonucleotide Synthesis

N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine is a key phosphoramidite (B1245037) precursor for the incorporation of deoxycytidine into a growing oligonucleotide chain during automated solid-phase synthesis.

The Phosphoramidite Coupling Cycle

The process of adding a single nucleotide to the growing DNA chain involves a four-step cycle:

  • Detritylation: The acid-labile DMT group on the 5'-hydroxyl of the support-bound nucleoside is removed, typically with trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent, exposing the free 5'-hydroxyl group.

  • Coupling: The N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine, activated as a phosphoramidite, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain in the presence of an activator like tetrazole.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion-mutant oligonucleotides in subsequent cycles.

  • Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated for each nucleotide to be added to the sequence.

Oligo_Synthesis_Cycle Solid-Phase Oligonucleotide Synthesis Cycle detritylation 1. Detritylation (Removal of 5'-DMT group) coupling 2. Coupling (Addition of N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine phosphoramidite) detritylation->coupling capping 3. Capping (Acetylation of unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation oxidation->detritylation Next Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the DMT group (aromatic protons between 6.8-7.5 ppm and methoxy (B1213986) protons around 3.8 ppm), the deoxyribose sugar protons (between 2.0 and 6.5 ppm), the acetyl group protons (a singlet around 2.2 ppm), and the cytosine base protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the numerous carbon atoms of the DMT group, the deoxyribose moiety, the acetyl group, and the cytosine base.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and purity of the synthesized compound. For N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine, the expected molecular ion peak [M+H]⁺ would be at m/z 572.62. Fragmentation patterns can also provide structural information.

Conclusion

N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine is an indispensable reagent in the synthesis of custom oligonucleotides for a wide array of research, diagnostic, and therapeutic applications. A thorough understanding of its chemical properties, synthesis, and role in solid-phase synthesis is fundamental for any professional working in the field of nucleic acid chemistry. This guide provides a foundational overview to aid in the successful application of this vital compound.

References

Technical Guide: 5'-O-DMT-N4-Ac-dC in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-deoxycytidine (5'-O-DMT-N4-Ac-dC), a critical building block in the chemical synthesis of DNA. We will delve into its chemical properties, its central role in solid-phase oligonucleotide synthesis, and the applications of the resulting oligonucleotides in biological research and therapeutic development.

Core Compound Data

This compound is a protected nucleoside phosphoramidite (B1245037) essential for the automated synthesis of DNA oligonucleotides. The protecting groups, 5'-O-DMT and N4-acetyl, are key to ensuring the specificity and efficiency of the synthesis process.

PropertyValueReference
CAS Number 100898-63-3N/A
Molecular Weight 571.62 g/mol N/A
Molecular Formula C₃₂H₃₃N₃O₇N/A

The Role of this compound in Solid-Phase Oligonucleotide Synthesis

This compound is a fundamental component in the widely used phosphoramidite method for solid-phase oligonucleotide synthesis. This process allows for the creation of custom DNA sequences with high fidelity. The synthesis is a cyclical process, with each cycle adding one nucleotide to the growing chain.

The two key protecting groups on this molecule serve distinct and vital functions:

  • 5'-O-Dimethoxytrityl (DMT) Group: This bulky group protects the 5'-hydroxyl of the deoxycytidine. Its primary role is to prevent self-polymerization and to ensure that the coupling reaction occurs only at the desired 5'-hydroxyl of the growing oligonucleotide chain. A key feature of the DMT group is its lability under mild acidic conditions, which allows for its removal at the beginning of each synthesis cycle to present a free 5'-hydroxyl for the next coupling reaction. The release of the DMT cation, which is a vibrant orange color, also serves as a convenient method to monitor the efficiency of each coupling step.

  • N4-Acetyl (Ac) Group: The exocyclic amine on the cytosine base is reactive and must be protected to prevent unwanted side reactions during the coupling and oxidation steps. The acetyl group serves as this protecting group. It is stable throughout the synthesis cycles but can be efficiently removed during the final deprotection step, typically using a basic solution like aqueous ammonia, to yield the final, unmodified oligonucleotide.

Experimental Protocols: Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the phosphoramidite method of solid-phase oligonucleotide synthesis. Specific timings and reagent volumes may vary depending on the synthesizer and the scale of the synthesis.

1. Preparation:

  • The first nucleoside, with its 5'-DMT group intact, is attached to a solid support, typically controlled pore glass (CPG).

  • Solutions of the four phosphoramidites (A, C, G, and T), activator (e.g., tetrazole), capping reagents, oxidizing agent, and deblocking agent are prepared in anhydrous acetonitrile.

2. Synthesis Cycle: This four-step cycle is repeated for each nucleotide to be added to the sequence.

  • Step 1: Detritylation (Deblocking): The synthesis begins with the removal of the 5'-DMT group from the nucleoside attached to the solid support. This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Step 2: Coupling: The next nucleoside in the sequence (e.g., this compound phosphoramidite) and an activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl of the support-bound nucleoside then attacks the phosphorus of the activated phosphoramidite, forming a phosphite (B83602) triester linkage.

  • Step 3: Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This renders them unreactive for subsequent coupling steps.

  • Step 4: Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

3. Final Deprotection and Cleavage:

  • After the final nucleotide has been added, the oligonucleotide is cleaved from the solid support.

  • All remaining protecting groups (including the N4-acetyl group on cytosine and the phosphate protecting groups) are removed by treatment with a strong base, such as concentrated aqueous ammonia.

  • If the synthesis was performed with the final DMT group on ("DMT-on"), it can be removed after purification.

Visualizing the Workflow

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis.

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated n times) Deblocking 1. Detritylation (Acidic Deprotection of 5'-DMT) Coupling 2. Coupling (Addition of this compound Phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of Unreacted 5'-OH) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Iodine Treatment) Capping->Oxidation Blocks Failure Sequences Oxidation->Deblocking Stabilizes Backbone Ready for next cycle Deprotection Cleavage and Full Deprotection Oxidation->Deprotection After final cycle Start Start: 1st Nucleoside on Solid Support Start->Deblocking Final Final Oligonucleotide Deprotection->Final

Caption: Workflow of solid-phase oligonucleotide synthesis using the phosphoramidite method.

Signaling Pathways and Applications of Synthetic Oligonucleotides

While this compound does not directly participate in cellular signaling pathways, the oligonucleotides synthesized using this compound are powerful tools for studying and manipulating these pathways.

Applications include:

  • Antisense Oligonucleotides (ASOs): These short, synthetic DNA or RNA strands are designed to be complementary to a specific mRNA sequence. By binding to the target mRNA, ASOs can inhibit the translation of a specific protein, effectively silencing a gene. This allows researchers to study the function of that protein in a signaling pathway.

  • Small interfering RNAs (siRNAs): Similar to ASOs, siRNAs are used to silence gene expression through the RNA interference (RNAi) pathway.

  • Aptamers: These are single-stranded oligonucleotides that can fold into specific three-dimensional structures, allowing them to bind to specific target molecules, such as proteins, with high affinity and specificity. Aptamers can be used to inhibit the function of proteins in signaling cascades.

  • Probes for Gene Expression Analysis: Labeled oligonucleotides are used as probes in techniques like fluorescence in situ hybridization (FISH), microarrays, and quantitative PCR (qPCR) to detect and quantify the expression levels of specific genes involved in signaling pathways.

  • Gene Synthesis: The ability to synthesize long stretches of DNA allows for the creation of synthetic genes, which can be used to express proteins of interest or to create reporter constructs to monitor the activity of signaling pathways.

The following diagram provides a conceptual overview of how a synthetic antisense oligonucleotide can be used to modulate a cellular signaling pathway.

Antisense_Oligonucleotide_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Gene Target Gene mRNA mRNA Transcript Gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Protein Target Protein Ribosome->Protein Translation Signaling Downstream Signaling Cascade Protein->Signaling Response Cellular Response Signaling->Response ASO Synthetic Antisense Oligonucleotide (ASO) ASO->mRNA Binding and Degradation

Caption: Conceptual diagram of an antisense oligonucleotide inhibiting a signaling pathway.

The Cornerstone of Synthetic DNA: A Technical Guide to Phosphoramidite Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biotechnology and drug development, the ability to synthesize custom DNA sequences with high fidelity is paramount. This capability underpins a vast array of applications, from gene synthesis and CRISPR-based genome editing to the development of nucleic acid-based therapeutics and diagnostics. At the heart of this transformative technology lies the elegant and remarkably efficient phosphoramidite (B1245037) chemistry. This in-depth technical guide elucidates the core principles of phosphoramidite building blocks and their application in solid-phase DNA synthesis, providing a comprehensive resource for professionals in the field.

The Anatomy of a Phosphoramidite Building Block

The success of solid-phase DNA synthesis hinges on the use of specially modified nucleosides known as phosphoramidites. These building blocks are meticulously designed to control the chemical reactions involved in oligonucleotide synthesis, ensuring the sequential addition of nucleotides in the desired order. A standard 2'-deoxynucleoside phosphoramidite monomer is characterized by several key chemical modifications that prevent unwanted side reactions.[1]

A typical phosphoramidite building block consists of a nucleoside (a sugar moiety, in this case, deoxyribose, attached to a nitrogenous base) with critical protecting groups at specific positions:

  • 5'-Hydroxyl Group Protection: The 5'-hydroxyl group of the deoxyribose sugar is protected by a bulky acid-labile group, most commonly a dimethoxytrityl (DMT) group. This group prevents the 5'-hydroxyl from participating in unwanted reactions during the synthesis cycle and is selectively removed at the beginning of each coupling step to allow for the addition of the next nucleotide.[1]

  • 3'-Phosphoramidite Moiety: The 3'-hydroxyl group is modified into a reactive phosphoramidite group. This moiety, typically a diisopropylamino group, is activated during the coupling step to form a covalent bond with the free 5'-hydroxyl of the growing oligonucleotide chain.[1]

  • Phosphate (B84403) Protection: The phosphorus atom of the phosphoramidite is protected by a base-labile group, commonly a 2-cyanoethyl group. This protecting group is stable throughout the synthesis cycle and is removed at the end of the synthesis to yield the natural phosphodiester backbone.[1]

  • Exocyclic Amine Protection: The exocyclic amino groups on the nucleobases adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are protected to prevent side reactions during the coupling and oxidation steps. Thymine (T) does not have an exocyclic amino group and therefore does not require this protection.[2] Common protecting groups for the exocyclic amines are listed in the table below.

Phosphoramidite_Monomer cluster_nucleoside Deoxyadenosine Core cluster_5_prime 5' End cluster_3_prime 3' End Base Adenine (A) (with exocyclic amine protecting group) Sugar Deoxyribose Base->Sugar N-glycosidic bond Phosphoramidite Phosphoramidite Moiety Sugar->Phosphoramidite 3'-O- DMT DMT (Dimethoxytrityl) DMT->Sugar 5'-O- Cyanoethyl 2-Cyanoethyl Group Phosphoramidite->Cyanoethyl Diisopropylamino Diisopropylamino Group Phosphoramidite->Diisopropylamino

A diagram illustrating the key components of a standard 2'-deoxyadenosine (B1664071) phosphoramidite building block.

Protecting Groups: The Guardians of Synthesis Fidelity

The judicious use of protecting groups is fundamental to the success of phosphoramidite chemistry. These temporary chemical modifications shield reactive functional groups from participating in unintended reactions, thereby directing the synthesis process with high precision.[3] The ideal protecting group is stable under the conditions of the synthesis cycle but can be readily and quantitatively removed under specific conditions without damaging the growing oligonucleotide chain.

Quantitative Data on Common Protecting Groups

The choice of protecting groups can influence the deprotection strategy and the overall efficiency of the synthesis. The following tables summarize the commonly used protecting groups for the different functional moieties of the phosphoramidite building blocks.

Table 1: Protecting Groups for Exocyclic Amines of Nucleobases

NucleobaseCommon Protecting GroupsDeprotection Conditions
Adenine (A) Benzoyl (Bz)Concentrated Ammonium (B1175870) Hydroxide (B78521), heat
Phenoxyacetyl (Pac)Milder conditions (e.g., K2CO3 in Methanol)
Cytosine (C) Benzoyl (Bz)Concentrated Ammonium Hydroxide, heat
Acetyl (Ac)Milder conditions, compatible with various deprotection strategies[4]
Guanine (G) Isobutyryl (iBu)Concentrated Ammonium Hydroxide, prolonged heating
Dimethylformamidine (dmf)Milder conditions, faster deprotection

Table 2: Protecting Groups for 5'-Hydroxyl and Phosphate Moieties

Functional GroupCommon Protecting GroupDeprotection Conditions
5'-Hydroxyl Dimethoxytrityl (DMT)Mild acidic conditions (e.g., Trichloroacetic acid)
Phosphate 2-CyanoethylMild basic conditions (e.g., Ammonium Hydroxide)

The Solid-Phase DNA Synthesis Cycle: A Step-by-Step Process

Solid-phase synthesis, a technique pioneered by Bruce Merrifield, provides a robust and automatable platform for oligonucleotide synthesis.[5] The growing DNA chain is covalently attached to an insoluble solid support, typically controlled pore glass (CPG), which allows for the easy removal of excess reagents and by-products by simple washing steps.[5] The synthesis proceeds in a 3' to 5' direction through a four-step cycle that is repeated for each nucleotide addition.

DNA_Synthesis_Cycle cluster_info Solid Support with Growing Oligonucleotide Chain Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Blocking Failures) Coupling->Capping Chain Elongation Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Detritylation Next Cycle info_text The cycle repeats until the desired oligonucleotide sequence is synthesized.

The four-step cycle of solid-phase DNA synthesis using phosphoramidite chemistry.
Detailed Experimental Protocol for a Single Synthesis Cycle

The following protocol outlines the key steps and reagents for a single cycle of DNA synthesis on an automated synthesizer. The volumes and times are typical for a standard synthesis scale and may be adjusted based on the specific synthesizer and desired product.

Step 1: Detritylation

  • Objective: To remove the 5'-DMT protecting group from the terminal nucleotide of the growing chain, exposing the 5'-hydroxyl group for the next coupling reaction.

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Procedure:

    • The synthesis column is washed with anhydrous acetonitrile (B52724).

    • The detritylation reagent is passed through the column for a specified time (e.g., 60-120 seconds).

    • The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the liberated DMT cation. The orange color of the DMT cation can be quantified spectrophotometrically to monitor the coupling efficiency of the previous cycle.

Step 2: Coupling

  • Objective: To form a phosphite (B83602) triester bond between the incoming phosphoramidite and the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Reagents:

    • Phosphoramidite monomer (0.02 M to 0.1 M in anhydrous acetonitrile).

    • Activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile).

  • Procedure:

    • The phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

    • The mixture is allowed to react for a specific coupling time (typically 30-180 seconds). The coupling efficiency is typically greater than 99%.[1]

    • The column is washed with anhydrous acetonitrile.

Step 3: Capping

  • Objective: To block any unreacted 5'-hydroxyl groups that failed to couple with the incoming phosphoramidite. This prevents the formation of deletion mutations in the final oligonucleotide.

  • Reagents:

    • Capping Reagent A (e.g., Acetic Anhydride in Tetrahydrofuran (THF)/Lutidine).

    • Capping Reagent B (e.g., N-Methylimidazole in THF).

  • Procedure:

    • Capping reagents A and B are delivered to the column.

    • The reaction proceeds for a short period (e.g., 20-45 seconds) to acetylate the unreacted 5'-hydroxyl groups.

    • The column is washed with anhydrous acetonitrile.

Step 4: Oxidation

  • Objective: To convert the unstable phosphite triester linkage into a stable phosphate triester.

  • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

  • Procedure:

    • The oxidizing solution is passed through the column.

    • The oxidation reaction is typically very fast (e.g., 20-45 seconds).

    • The column is washed with anhydrous acetonitrile, completing the cycle.

Cleavage and Deprotection: The Final Steps to Biologically Active DNA

After the final synthesis cycle, the newly synthesized oligonucleotide is still attached to the solid support and fully protected. The final steps involve cleaving the oligonucleotide from the support and removing all the protecting groups.

Table 3: Typical Deprotection Conditions

Protecting Group TypeReagentTemperature (°C)Time
Standard Base Protecting Groups (Bz, iBu) Concentrated Ammonium Hydroxide558-16 hours
Mild Base Protecting Groups (Pac, Ac, dmf) AMA (Ammonium Hydroxide/Methylamine)6510-15 minutes[6]
Ultra-Mild Base Protecting Groups 0.05 M K2CO3 in MethanolRoom Temperature4-17 hours[4]
Phosphate Protecting Group (2-Cyanoethyl) Concentrated Ammonium HydroxideRoom Temperature1-2 hours

Experimental Protocol: Cleavage and Deprotection (Standard Conditions)

  • The solid support is transferred from the synthesis column to a screw-cap vial.

  • Concentrated ammonium hydroxide is added to the vial.

  • The vial is sealed and heated at 55°C for 8-16 hours. This step cleaves the oligonucleotide from the support and removes the exocyclic amine and phosphate protecting groups.

  • The vial is cooled, and the supernatant containing the deprotected oligonucleotide is transferred to a new tube.

  • The solvent is removed by vacuum centrifugation.

  • The final 5'-DMT group (if the synthesis was "trityl-on") can be removed by treatment with an aqueous acid (e.g., 80% acetic acid).

Visualizing the Core Processes of DNA Synthesis

To further clarify the intricate chemical transformations and workflows involved in phosphoramidite-based DNA synthesis, the following diagrams, generated using the DOT language, illustrate key signaling pathways and logical relationships.

Coupling_Mechanism Phosphoramidite Phosphoramidite Monomer Activated_Intermediate Activated Phosphoramidite Phosphoramidite->Activated_Intermediate Activator Activator (e.g., ETT) Activator->Activated_Intermediate Coupled_Product Coupled Product (Phosphite Triester) Activated_Intermediate->Coupled_Product Growing_Oligo Growing Oligonucleotide (with free 5'-OH) Growing_Oligo->Coupled_Product

The activation and coupling steps in phosphoramidite chemistry.

Experimental_Workflow Start Start: Solid Support with Initial Nucleoside Synthesis_Cycle Solid-Phase Synthesis Cycle (Repeated n times) Start->Synthesis_Cycle Cleavage_Deprotection Cleavage from Support & Deprotection Synthesis_Cycle->Cleavage_Deprotection Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification Final_Product Final Product: Purified Single-Stranded DNA Purification->Final_Product

A high-level experimental workflow for solid-phase DNA synthesis.

Conclusion

Phosphoramidite chemistry, coupled with solid-phase synthesis, has revolutionized the field of nucleic acid research and development. The modular nature of the phosphoramidite building blocks, the high efficiency of the coupling reaction, and the amenability to automation have made the routine synthesis of high-quality, custom DNA oligonucleotides a reality. A thorough understanding of the underlying chemistry, the role of protecting groups, and the intricacies of the synthesis cycle is essential for any researcher, scientist, or drug development professional working with synthetic nucleic acids. This guide provides a foundational understanding of these core principles, empowering professionals to leverage this powerful technology in their research and development endeavors.

References

stability and reactivity of the N4-acetyl group on cytidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Reactivity of the N4-Acetyl Group on Cytidine (B196190)

Introduction

N4-acetylcytidine (ac4C) is a modified nucleoside that plays a crucial role in various biological processes, particularly in the stabilization of RNA structures and the accuracy of translation. Its presence in both ribosomal RNA (rRNA) and messenger RNA (mRNA) underscores its importance in cellular function. From a drug development perspective, the N4-acetyl group can be strategically incorporated into oligonucleotide therapeutics to enhance their stability and modulate their biological activity. This guide provides a comprehensive overview of the chemical , offering quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and professionals in the field.

Chemical Stability of N4-Acetylcytidine

The stability of the N4-acetyl group is predominantly influenced by pH. The amide linkage of the acetyl group is susceptible to hydrolysis, leading to the formation of cytidine and acetic acid. This reaction is catalyzed by both acids and bases.

pH-Dependent Hydrolysis

The hydrolysis of the N4-acetyl group is significantly slower under neutral and acidic conditions compared to alkaline conditions. The amide bond's stability is attributed to the resonance delocalization of the nitrogen lone pair, which is disrupted upon protonation or attack by a hydroxide (B78521) ion.

  • Alkaline Conditions: Under basic conditions (pH > 8), the hydroxide ion directly attacks the carbonyl carbon of the acetyl group, leading to rapid hydrolysis. The rate of hydrolysis increases with increasing pH. For instance, complete deacetylation can be achieved using aqueous or methanolic ammonia.

  • Neutral and Acidic Conditions: In the neutral to acidic pH range, the N4-acetyl group is relatively stable. The half-life of N4-acetylcytidine is considerably long at neutral pH, making it suitable for many biological applications. However, under strongly acidic conditions, the hydrolysis rate increases due to the protonation of the amide nitrogen.

Quantitative Stability Data

The following table summarizes the quantitative data on the stability of the N4-acetyl group on cytidine under various conditions.

CompoundConditionHalf-life (t½)Method of AnalysisReference
N4-acetylcytidinepH 9.0 (0.05 M Borate (B1201080) buffer), 37°C~24 hoursHPLC
N4-acetylcytidinepH 7.4 (Phosphate buffer), 37°C> 200 hoursHPLC
N4-acetylcytidinepH 5.0 (Acetate buffer), 37°CStableHPLC
N4-acetyl-2'-deoxycytidine0.1 M NaOH, 25°C~10 minutesUV Spectrophotometry

Reactivity of the N4-Acetyl Group

Beyond hydrolysis, the N4-acetyl group can participate in other chemical reactions, although these are less common under physiological conditions. The acetyl group can be a target for enzymatic cleavage by specific deacetylases. In organic synthesis, the acetyl group serves as a protecting group for the exocyclic amine of cytidine, which can be selectively removed under mild basic conditions without affecting other protecting groups.

Experimental Protocols

Protocol for Determining the Hydrolysis Rate of N4-Acetylcytidine by HPLC

This protocol outlines a method to quantify the rate of hydrolysis of N4-acetylcytidine at a specific pH.

1. Materials and Reagents:

  • N4-acetylcytidine
  • Buffer solutions at desired pH values (e.g., 0.1 M phosphate (B84403) buffer for pH 7.4, 0.1 M borate buffer for pH 9.0)
  • HPLC-grade water and acetonitrile
  • Trifluoroacetic acid (TFA)
  • HPLC system with a UV detector and a C18 reverse-phase column

2. Sample Preparation:

  • Prepare a stock solution of N4-acetylcytidine (e.g., 1 mg/mL) in HPLC-grade water.
  • For each time point, dilute the stock solution in the pre-warmed buffer of the desired pH to a final concentration of ~50 µg/mL.

3. Incubation:

  • Incubate the samples in a temperature-controlled water bath or incubator at 37°C.
  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 16, 24 hours), withdraw an aliquot of the sample.
  • Immediately quench the reaction by adding an equal volume of 0.1% TFA in water to acidify the sample and prevent further hydrolysis. Store the quenched samples at -20°C until analysis.

4. HPLC Analysis:

  • Set up the HPLC system with a C18 column.
  • Use a mobile phase gradient, for example:
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: 0-100% B over 20 minutes.
  • Set the UV detector to monitor at 254 nm and 270 nm.
  • Inject the quenched samples.

5. Data Analysis:

  • Identify the peaks corresponding to N4-acetylcytidine and cytidine based on their retention times, which should be determined using standards.
  • Integrate the peak areas for both compounds at each time point.
  • Calculate the percentage of N4-acetylcytidine remaining at each time point relative to the initial time point (t=0).
  • Plot the natural logarithm of the percentage of remaining N4-acetylcytidine against time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k).
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

pH-Dependent Hydrolysis Pathway

cluster_acidic Acidic/Neutral Conditions cluster_alkaline Alkaline Conditions ac4C_acid N4-Acetylcytidine Cytidine_acid Cytidine ac4C_acid->Cytidine_acid Slow Hydrolysis ac4C_alkaline N4-Acetylcytidine Cytidine_alkaline Cytidine ac4C_alkaline->Cytidine_alkaline Rapid Hydrolysis (OH- attack)

Caption: pH-dependent hydrolysis of N4-acetylcytidine.

Experimental Workflow for Stability Analysis

prep Sample Preparation (ac4C in buffer) incubation Incubation (Controlled Temp & Time) prep->incubation quench Reaction Quenching (Acidification) incubation->quench hplc HPLC Analysis (Quantification) quench->hplc analysis Data Analysis (Rate Constant & Half-life) hplc->analysis

Caption: Workflow for N4-acetylcytidine stability analysis.

function of acid-labile DMT group in automated synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Function of the Acid-Labile DMT Group in Automated Synthesis

Abstract

The 4,4'-dimethoxytrityl (DMT) group is a cornerstone of modern automated oligonucleotide synthesis, primarily serving as an acid-labile protecting group for the 5'-hydroxyl of nucleoside phosphoramidites. Its bulky nature prevents unwanted side reactions, while its lability under mild acidic conditions allows for the stepwise, directional elongation of the oligonucleotide chain. The release of the distinctively colored DMT cation upon cleavage provides a convenient method for real-time monitoring of synthesis efficiency. This guide delves into the multifaceted role of the DMT group, detailing its function within the synthesis cycle, relevant quantitative data, experimental protocols, and its utility in purification strategies.

Introduction to Automated Oligonucleotide Synthesis

Automated oligonucleotide synthesis is the chemical process by which short fragments of nucleic acids with a defined sequence are created.[1] The predominant method employed today is the phosphoramidite (B1245037) chemistry, which allows for the rapid and efficient production of custom DNA and RNA oligonucleotides.[1] This process is conducted on a solid support, typically controlled pore glass (CPG), and involves a series of repetitive chemical reactions.[2][3]

A critical aspect of this chemistry is the use of protecting groups to temporarily block reactive functional groups on the nucleoside building blocks.[1][] This prevents undesired side reactions and ensures that the oligonucleotide chain is assembled in the correct 3' to 5' direction.[1] Among these, the acid-labile dimethoxytrityl (DMT) group, used to protect the 5'-hydroxyl group, is of paramount importance.[1][][5]

The Core Function of the 5'-O-DMT Group

The DMT group serves two primary and critical functions in automated oligonucleotide synthesis:

  • Protection of the 5'-Hydroxyl Group : The main role of the DMT group is to cap the 5'-hydroxyl of the nucleoside phosphoramidite.[1][][6] This prevents the phosphoramidite from reacting with itself (self-coupling) during the synthesis process.[6]

  • Ensuring Directional Synthesis : By protecting the 5'-hydroxyl, the DMT group ensures that the coupling reaction can only occur at the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.[1] This enforces a directional synthesis, proceeding from the 3'-end to the 5'-end.[1]

The Automated Synthesis Cycle: A Step-by-Step Analysis

The synthesis of an oligonucleotide is a cyclic process, with each cycle adding one nucleotide to the growing chain. A typical cycle consists of four main steps: detritylation, coupling, capping, and oxidation.

Step 1: Detritylation (Deblocking)

The synthesis cycle begins with the removal of the DMT group from the 5'-end of the nucleoside bound to the solid support.[6]

  • Chemical Mechanism : This is achieved by treating the support-bound oligonucleotide with a mild acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758).[1][6] The acid protonates the ether oxygen of the DMT group, leading to its cleavage and the formation of a free 5'-hydroxyl group and a resonance-stabilized DMT carbocation.[7]

  • Monitoring Coupling Efficiency : The resulting DMT cation has a characteristic orange color and a strong absorbance at approximately 495-500 nm.[7][8] The intensity of this color is directly proportional to the amount of DMT group cleaved, and therefore, can be measured spectrophotometrically to provide a real-time, quantitative assessment of the coupling efficiency of the previous cycle.[7]

  • Potential Side Reactions : It is crucial to control the duration and strength of the acid treatment. Prolonged exposure to acid can lead to depurination, which is the cleavage of the glycosidic bond between the purine (B94841) base (adenine or guanine) and the deoxyribose sugar.[1][6][9] This can result in chain cleavage during the final deprotection step and reduce the yield of the full-length product.[6] DCA is a milder acid than TCA and is often preferred for longer oligonucleotides to minimize depurination.[6]

Step 2: Coupling

Following detritylation, the next nucleoside phosphoramidite, activated by a catalyst such as tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), is introduced.[1][6] The now-free 5'-hydroxyl group of the support-bound nucleotide attacks the activated phosphoramidite, forming a new phosphite (B83602) triester linkage.[][5]

Step 3: Capping

The coupling reaction is highly efficient but not 100%. A small fraction of the 5'-hydroxyl groups may fail to react. To prevent these unreacted chains from participating in subsequent cycles, which would lead to the formation of oligonucleotides with internal deletions (n-1 shortmers), a capping step is performed.[1] This is typically done by treating the solid support with a mixture of acetic anhydride (B1165640) and 1-methylimidazole, which acetylates the unreacted 5'-hydroxyl groups, rendering them inert.[1][7]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step of the next cycle.[7] Therefore, it is oxidized to a more stable pentavalent phosphotriester using an oxidizing agent, typically a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF).[][6][7]

This four-step cycle is repeated until the desired oligonucleotide sequence has been synthesized.

Quantitative Data in DMT Chemistry

The quantitative aspects of DMT chemistry are crucial for optimizing and monitoring oligonucleotide synthesis.

Table 1: Detritylation Reagents and Conditions

ParameterReagent/Condition 1Reagent/Condition 2Notes
Acid Reagent 3% Trichloroacetic Acid (TCA) in Dichloromethane3% Dichloroacetic Acid (DCA) in Dichloromethane or TolueneDCA is milder and reduces the risk of depurination, making it suitable for long sequences.[6]
Reaction Time 30 - 110 seconds50 - 180 secondsShorter times are desirable to minimize acid exposure.[6][7]
Potential Issue Higher risk of depurinationSlower reaction rateA balance must be struck between complete detritylation and minimizing side reactions.[10]

Table 2: Spectrophotometric Monitoring of Coupling Efficiency

AnalyteWavelength of Max Absorbance (λmax)Molar Extinction Coefficient (ε)Application
DMT Cation ~495 - 500 nm~70,000 M⁻¹cm⁻¹ (in strong acid)The absorbance of the collected DMT cation solution is measured after each detritylation step. The yield is calculated based on Beer's Law to determine the efficiency of the preceding coupling reaction.[7][8]

Experimental Protocols

Protocol for a Single Cycle of Automated Oligonucleotide Synthesis

This protocol outlines the steps performed by an automated synthesizer for the addition of one nucleotide. The exact times and volumes will vary depending on the synthesizer and scale.

  • Detritylation :

    • Wash the solid support with an inert solvent (e.g., acetonitrile).

    • Deliver a solution of 3% TCA or DCA in dichloromethane to the synthesis column for 50 seconds to remove the 5'-DMT group.[7]

    • Collect the orange-colored eluent containing the DMT cation for optional quantitative analysis.

    • Wash the support thoroughly with acetonitrile (B52724) to remove all traces of acid.[7]

  • Coupling :

    • Simultaneously deliver the desired nucleoside phosphoramidite solution (e.g., 0.1 M in acetonitrile) and an activator solution (e.g., 0.5 M tetrazole in acetonitrile) to the column.[7]

    • Allow the coupling reaction to proceed for 30 seconds.[7]

    • Wash the support with acetonitrile.

  • Capping :

    • Deliver the capping solution A (acetic anhydride/pyridine/THF) and capping solution B (1-methylimidazole in acetonitrile) to the column.[7]

    • Allow the capping reaction to proceed for 30 seconds.[7]

    • Wash the support with acetonitrile.

  • Oxidation :

    • Deliver the oxidizing solution (e.g., 0.015 M iodine in water/pyridine/THF) to the column.[7]

    • Allow the oxidation to proceed for 45 seconds.[7]

    • Wash the support with acetonitrile to prepare for the next cycle.

Protocol for Post-Synthesis Detritylation (DMT-on Purification)

After purification of a "DMT-on" oligonucleotide, the final DMT group must be removed.

  • Dissolution : Dissolve the purified, dried DMT-on oligonucleotide in 80% aqueous acetic acid (e.g., 200-500 µL).[11]

  • Incubation : Let the solution stand at room temperature for 15-30 minutes.[1][11] The solution will not turn orange because the aqueous environment quenches the DMT cation to form dimethoxytritanol.[11]

  • Neutralization/Precipitation (Optional but Recommended) : Add a salt solution (e.g., 3 M sodium acetate) followed by ethanol (B145695) or isopropanol (B130326) to precipitate the detritylated oligonucleotide.[11]

  • Isolation : Centrifuge the mixture to pellet the oligonucleotide. Remove the supernatant containing the dimethoxytritanol and salts.

  • Desalting : Wash the oligonucleotide pellet with ethanol and dry. The final product can be desalted using methods like gel filtration.

"DMT-on" vs. "DMT-off" Purification Strategies

At the end of the synthesis, the final cycle can be programmed to either remove the last DMT group ("DMT-off") or leave it on ("DMT-on").[12] This choice dictates the primary purification strategy.

  • DMT-off : In this method, the final DMT group is removed by the synthesizer. The crude product contains the full-length oligonucleotide along with shorter failure sequences. Purification is then typically performed using methods like anion-exchange HPLC or polyacrylamide gel electrophoresis (PAGE), which separate oligonucleotides based on charge and size.[13]

  • DMT-on : Here, the final 5'-DMT group is intentionally left on the full-length product.[1][9] This bulky and hydrophobic DMT group acts as a "handle" for purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][13] The DMT-on full-length product is significantly more hydrophobic than the capped, shorter failure sequences and therefore binds more strongly to the C18 column. After elution of the impurities, the desired product is eluted and collected. The DMT group is then chemically removed post-purification as described in the protocol above.[1]

Visualizing the Process

Diagram 1: The Automated Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle cluster_cycle Automated Synthesis Cycle start Start: 5'-DMT-Oligo-Support detritylation Step 1: Detritylation (Acid Treatment) start->detritylation Remove DMT free_5_oh 5'-HO-Oligo-Support detritylation->free_5_oh Generate free 5'-OH coupling Step 2: Coupling (+ Activated Phosphoramidite) free_5_oh->coupling phosphite_triester Phosphite Triester Intermediate coupling->phosphite_triester Form new linkage capping Step 3: Capping (Acetic Anhydride) phosphite_triester->capping Block failures oxidation Step 4: Oxidation (Iodine) capping->oxidation next_cycle_start Ready for Next Cycle: 5'-DMT-Oligo(n+1)-Support oxidation->next_cycle_start Stabilize backbone next_cycle_start->detritylation Repeat Cycle

Caption: Workflow of the four main steps in automated oligonucleotide synthesis.

Diagram 2: The Detritylation Mechanism

Detritylation_Mechanism start_material 5'-DMT Protected Oligonucleotide (on solid support) products Products free_hydroxyl Free 5'-Hydroxyl Oligonucleotide (Ready for coupling) start_material->free_hydroxyl Cleavage dmt_cation DMT+ Cation (Orange, λmax ≈ 495 nm) start_material->dmt_cation Release acid Acid (TCA or DCA) acid->start_material Reaction

Caption: Acid-catalyzed removal of the DMT protecting group.

Diagram 3: "DMT-on" vs. "DMT-off" Purification Workflow

Purification_Workflow cluster_dmt_on DMT-on Strategy cluster_dmt_off DMT-off Strategy synthesis Automated Synthesis Complete dmt_on_crude Crude Product (DMT on full-length) synthesis->dmt_on_crude Final DMT group is NOT removed dmt_off_crude Crude Product (All 5'-OH free) synthesis->dmt_off_crude Final DMT group is removed rp_hplc Reversed-Phase HPLC (Separation by hydrophobicity) dmt_on_crude->rp_hplc dmt_on_pure Purified DMT-on Oligo rp_hplc->dmt_on_pure final_detritylation Acid Treatment dmt_on_pure->final_detritylation final_product_on Pure, Detritylated Oligo final_detritylation->final_product_on iex_hplc Anion-Exchange HPLC or PAGE (Separation by charge/size) dmt_off_crude->iex_hplc final_product_off Pure, Detritylated Oligo iex_hplc->final_product_off

Caption: Comparison of DMT-on and DMT-off purification pathways.

Conclusion

The acid-labile dimethoxytrityl group is an indispensable component of modern automated oligonucleotide synthesis. Its function extends beyond simply protecting the 5'-hydroxyl group; it ensures the correct directionality of synthesis, provides a real-time quantitative measure of reaction efficiency, and serves as a powerful tool for the purification of the final product. The clever chemical design of the DMT group—stable to the basic and neutral conditions of the synthesis cycle but easily removed by mild acid—is a key reason why phosphoramidite chemistry has remained the gold standard for producing high-quality synthetic DNA and RNA for research, diagnostics, and therapeutic applications.

References

Methodological & Application

Standard Protocol for the Use of 5'-O-DMT-N4-Ac-dC in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostics and therapeutics to synthetic biology. The phosphoramidite (B1245037) method is the gold standard for this process, offering high coupling efficiencies and the flexibility to incorporate modified nucleosides.[1] This document provides a detailed protocol for the use of 5'-O-DMT-N4-Ac-dC, a key building block for the incorporation of deoxycytidine into a growing oligonucleotide chain. The N4-acetyl (Ac) group provides robust protection of the exocyclic amine of deoxycytidine during synthesis and is compatible with a variety of deprotection strategies, including rapid deprotection protocols.[2][3][4]

Chemical Structure and Properties

The this compound phosphoramidite is a modified deoxynucleoside derivative with three key chemical features:

  • 5'-O-Dimethoxytrityl (DMT) group: An acid-labile protecting group on the 5'-hydroxyl function that is removed at the beginning of each synthesis cycle to allow for the coupling of the next phosphoramidite. Its release can be monitored spectrophotometrically to assess coupling efficiency.[5]

  • N4-Acetyl (Ac) protecting group: A base-labile group that protects the exocyclic amine of the cytosine base from undergoing undesired side reactions during the synthesis cycle. The acetyl group is particularly advantageous as it is compatible with both standard and fast deprotection conditions.[2][6]

  • 3'-O-(N,N-diisopropyl) phosphoramidite group: The reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support. The 2-cyanoethyl protecting group on the phosphorus is removed during the final deprotection step.[7]

chemical_structure cluster_dC N4-Ac-dC Core cluster_protecting_groups Protecting & Reactive Groups dC_base Cytosine (N4-acetyl protected) deoxyribose Deoxyribose dC_base->deoxyribose N-glycosidic bond DMT 5'-O-DMT DMT->deoxyribose 5' linkage Ac N4-Acetyl Ac->dC_base Amine protection Phosphoramidite 3'-Phosphoramidite Phosphoramidite->deoxyribose 3' linkage oligo_synthesis_cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms phosphite (B83602) triester Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Deblocking Stabilizes to phosphate (B84403) triester Elongated_Chain Elongated Oligonucleotide (n+1) Oxidation->Elongated_Chain deprotection_workflow Start Completed Synthesis on Solid Support Cleavage Cleavage from Support & Base Deprotection Start->Cleavage Standard Standard (NH4OH, 55°C, 8-16h) Cleavage->Standard Standard Oligos UltraFAST UltraFAST (AMA, 65°C, 10 min) Cleavage->UltraFAST Rapid Deprotection UltraMILD UltraMILD (K2CO3/MeOH, RT, 4h) Cleavage->UltraMILD Sensitive Mods Purification Purification (e.g., HPLC, PAGE) Standard->Purification UltraFAST->Purification UltraMILD->Purification Final_Product Purified Oligonucleotide Purification->Final_Product

References

Application Notes and Protocols for the Incorporation of 5'-O-DMT-N4-Ac-dC in Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient incorporation of 5'-O-DMT-N4-acetyl-2'-deoxycytidine (5'-O-DMT-N4-Ac-dC) phosphoramidite (B1245037) into synthetic oligonucleotides using an automated DNA synthesizer. This document outlines the key chemical properties, recommended synthesis protocols, deprotection procedures, and quality control measures to ensure the successful synthesis of high-purity oligonucleotides containing this modification.

Introduction

This compound is a protected deoxynucleoside phosphoramidite commonly utilized in solid-phase oligonucleotide synthesis. The strategic placement of protecting groups is crucial for the fidelity of DNA synthesis. The 5'-dimethoxytrityl (DMT) group facilitates purification by allowing for "DMT-on" reversed-phase HPLC, while the N4-acetyl (Ac) group on the exocyclic amine of deoxycytidine prevents unwanted side reactions during the coupling steps. The acetyl protecting group is particularly advantageous as it can be removed under milder basic conditions compared to other protecting groups like benzoyl (Bz), making it compatible with sensitive modifications on the oligonucleotide.

The use of N4-Ac-dC is especially recommended when employing rapid deprotection strategies, such as those using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), to avoid base modifications that can occur with other protected cytidines.

Chemical Properties and Handling

The successful incorporation of this compound phosphoramidite is dependent on its proper handling and storage to prevent degradation.

PropertyValue
Molecular FormulaC41H50N5O8P
Purity (by 31P NMR)≥ 98%
AppearanceWhite to off-white powder
SolubilitySoluble in anhydrous acetonitrile (B52724) and dichloromethane
Storage ConditionsStore at -20°C under an inert atmosphere (Argon or Nitrogen)
Solution StabilityStable in anhydrous acetonitrile for 2-3 days at room temperature

Note: Phosphoramidites are sensitive to moisture and oxidation. It is critical to handle the solid and dissolved phosphoramidite under anhydrous conditions. Use fresh, DNA-synthesis-grade anhydrous acetonitrile for dissolution.

Experimental Protocols

Preparation of this compound Phosphoramidite Solution
  • Allow the vial of solid this compound phosphoramidite to warm to room temperature before opening to prevent moisture condensation.

  • Under an inert atmosphere (e.g., in a glove box or under a stream of argon), dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration, typically 0.1 M.

  • Connect the phosphoramidite solution to the designated port on the DNA synthesizer.

Automated DNA Synthesis Cycle

The standard automated DNA synthesis cycle consists of four steps: deblocking, coupling, capping, and oxidation. The incorporation of this compound follows this standard cycle with considerations for coupling time.

DNA_Synthesis_Cycle cluster_workflow DNA Synthesis Workflow Start Start Deblocking Deblocking Coupling Coupling Capping Capping Oxidation Oxidation End_Cycle Next Cycle

Step-by-step protocol:

  • Deblocking (Detritylation): The 5'-DMT group of the nucleotide attached to the solid support is removed using a solution of a weak acid, typically 3% trichloroacetic acid (TCA) in dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The this compound phosphoramidite solution is activated by an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time of 2-5 minutes is recommended for modified phosphoramidites to ensure high coupling efficiency.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles. This is typically achieved using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Coupling Efficiency

Achieving high coupling efficiency is critical for the synthesis of full-length oligonucleotides. For standard phosphoramidites, coupling efficiencies of >99% are expected. Modified phosphoramidites may exhibit slightly lower coupling efficiencies.

ActivatorConcentration (M)Recommended Coupling Time (min)Expected Stepwise Coupling Efficiency (%)*
1H-Tetrazole0.455 - 10> 98.5
ETT0.252 - 5> 99.0
DCI0.25 - 1.01 - 3> 99.0

*Note: Expected efficiencies are based on general performance of modified phosphoramidites. Actual efficiency should be monitored by trityl cation release and may require optimization.

Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed. The N4-acetyl group on cytidine (B196190) is labile under basic conditions. The "UltraFAST" deprotection protocol using AMA is highly recommended for oligonucleotides containing N4-Ac-dC.

Deprotection_Workflow cluster_deprotection Cleavage and Deprotection Start_Deprotection Oligonucleotide on Solid Support Cleavage_Deprotection Incubate with AMA (Ammonium Hydroxide : 40% Methylamine 1:1) Evaporation Evaporate to dryness Purification Purify via HPLC or other methods Final_Product Purified Oligonucleotide

Recommended "UltraFAST" Deprotection Protocol (AMA)
  • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

  • Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

  • Seal the vial tightly and incubate at 65°C for 10-15 minutes.

  • Cool the vial to room temperature and carefully open it in a fume hood.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Evaporate the solution to dryness using a centrifugal evaporator.

Comparison of Deprotection Conditions
ReagentTemperature (°C)TimeExpected Purity (%)*Notes
AMA (1:1 NH4OH/40% MeNH2)6510 - 15 min> 95Recommended. Fast and efficient. Avoids base modification.[1]
Concentrated NH4OH558 - 12 hours> 90Standard method, but slower.
0.05 M K2CO3 in MethanolRoom Temp4 hoursVariableFor extremely sensitive modifications. Requires compatible protecting groups on other bases.

*Note: Purity is dependent on synthesis quality and subsequent purification. The values represent typical outcomes for well-optimized processes.

Purification and Quality Control

After deprotection and evaporation, the crude oligonucleotide should be purified to remove truncated sequences and other impurities.

  • Purification: Reversed-phase HPLC (RP-HPLC) is a common method for purifying oligonucleotides. If the synthesis was performed "DMT-on" (the final 5'-DMT group was not removed), the full-length product will be significantly more retained on the column, allowing for excellent separation from failure sequences.

  • Quality Control: The final purity and identity of the oligonucleotide should be confirmed by analytical techniques such as:

    • Analytical RP-HPLC or Anion-Exchange HPLC: To assess the purity of the final product.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the synthesized oligonucleotide.

Diagram of this compound-CE-phosphoramidite

chemical_structure

By following these application notes and protocols, researchers can confidently and efficiently incorporate this compound into their synthetic oligonucleotides, leading to high-quality products for a wide range of research, diagnostic, and therapeutic applications.

References

Application Notes and Protocols: Synthesis of Fluorescently Labeled Probes with 5'-O-DMT-N4-Ac-dC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development.[] They are crucial for a wide range of applications, including quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), DNA sequencing, and microarray analysis.[] The synthesis of these probes requires a robust methodology to ensure high purity and functionality. This document provides a detailed protocol for the synthesis of fluorescently labeled oligonucleotide probes, incorporating the protected nucleoside 5'-O-DMT-N4-Ac-dC, followed by post-synthetic labeling with an amine-reactive fluorescent dye.

The described method involves two primary stages:

  • Solid-Phase Oligonucleotide Synthesis: Automated synthesis of an amino-modified oligonucleotide using phosphoramidite (B1245037) chemistry. This process utilizes standard phosphoramidites, including this compound, and a 5'-amino-modifier phosphoramidite at the final coupling step. The dimethoxytrityl (DMT) group on the 5'-end of the full-length oligonucleotide allows for efficient purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Post-Synthetic Fluorescent Labeling: Covalent attachment of a fluorescent dye to the synthesized and purified amino-modified oligonucleotide. This is typically achieved by reacting the primary amine on the oligonucleotide with an N-hydroxysuccinimide (NHS) ester of the desired fluorophore.[2][3][4][5]

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis and purification of fluorescently labeled oligonucleotides using the post-synthetic labeling approach.

ParameterTypical ValueNotes
Oligonucleotide Synthesis Coupling Efficiency >99% per stepModern DNA synthesizers achieve high stepwise coupling efficiency.
Yield of Full-Length Amino-Modified Oligonucleotide (Crude) <80% for a 25-merThis is the theoretical yield before purification, taking into account cumulative loss from incomplete coupling.[6]
Purity of Amino-Modified Oligonucleotide after RP-HPLC >95%"Trityl-on" RP-HPLC is effective for purifying the full-length product.
Post-Synthetic Labeling (Coupling) Efficiency 85% to >99%Varies depending on the dye and reaction conditions. Optimization can lead to near-quantitative labeling.[7]
Final Yield of Purified Fluorescently Labeled Probe >50%Overall yield after synthesis, labeling, and final purification.[6]
Final Purity of Fluorescently Labeled Probe (after dual HPLC) >99%Dual purification is often recommended for highly sensitive applications.[6][8]

Experimental Protocols

Part 1: Solid-Phase Synthesis of 5'-Amino-Modified Oligonucleotide

This protocol outlines the automated synthesis of an oligonucleotide with a 5'-amino modification using standard phosphoramidite chemistry.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Phosphoramidites for A, G, C, and T (e.g., this compound for cytidine)

  • 5'-Amino-Modifier C6 phosphoramidite (or similar)

  • Standard synthesis reagents: Activator (e.g., 5-(Ethylthio)-1H-tetrazole), Capping Reagents (Acetic Anhydride and N-Methylimidazole), Oxidizer (Iodine solution), Deblocking Agent (Trichloroacetic acid in Dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide)

Procedure:

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.

  • Automated Synthesis: Initiate the synthesis cycle. The instrument will perform the following steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-DMT protecting group from the growing oligonucleotide chain.

    • Coupling: Addition of the next phosphoramidite, including this compound, to the deprotected 5'-hydroxyl group.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Introduction of the Amino-Linker: In the final coupling cycle, use the 5'-Amino-Modifier phosphoramidite instead of a standard nucleoside phosphoramidite.

  • Cleavage and Deprotection:

    • After synthesis, transfer the CPG support to a vial.

    • Add concentrated ammonium hydroxide (B78521) and incubate at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the base-protecting groups (including the N4-acetyl group from dC).

    • Cool the solution and transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Purification (Trityl-on RP-HPLC):

    • The crude oligonucleotide solution is injected onto a reversed-phase HPLC column.

    • The DMT group on the full-length product makes it more hydrophobic than the failure sequences, allowing for separation.

    • Collect the peak corresponding to the DMT-on oligonucleotide.

    • Treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.

    • Desalt the purified amino-modified oligonucleotide using a desalting column or ethanol (B145695) precipitation.

Part 2: Post-Synthetic Labeling with an NHS-Ester Dye

This protocol describes the conjugation of an amine-reactive fluorescent dye to the purified 5'-amino-modified oligonucleotide.

Materials:

  • Purified and desalted 5'-amino-modified oligonucleotide

  • Amine-reactive fluorescent dye (NHS ester, e.g., FAM-NHS, Cy3-NHS, Cy5-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5-9.0.[2]

  • Reversed-phase HPLC system for final purification.

Procedure:

  • Oligonucleotide Preparation: Dissolve the lyophilized 5'-amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.

  • Dye Preparation: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO or DMF to a concentration of approximately 10-14 mM.[9]

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the dissolved NHS-ester dye to the oligonucleotide solution.[5]

    • Vortex the mixture gently and incubate for 2-4 hours at room temperature in the dark.[2]

  • Purification of the Labeled Probe:

    • The reaction mixture will contain the fluorescently labeled oligonucleotide, unreacted dye, and unlabeled oligonucleotide.

    • Purify the labeled probe using reversed-phase HPLC. The labeled oligonucleotide is more hydrophobic than the unlabeled one and will have a longer retention time.

    • Collect the peak corresponding to the fluorescently labeled probe.

  • Desalting and Quantification:

    • Desalt the purified labeled probe.

    • Quantify the concentration of the probe using UV-Vis spectrophotometry, measuring the absorbance at 260 nm (for the oligonucleotide) and the specific maximum absorbance wavelength of the dye.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Part 1: Oligonucleotide Synthesis & Purification cluster_labeling Part 2: Post-Synthetic Labeling & Purification synthesis Automated Solid-Phase Synthesis (including this compound and 5'-Amino-Modifier) cleavage Cleavage and Deprotection (Ammonium Hydroxide) synthesis->cleavage purification1 Trityl-on RP-HPLC Purification cleavage->purification1 detritylation DMT Group Removal purification1->detritylation desalting1 Desalting detritylation->desalting1 conjugation Conjugation Reaction (Amino-Oligo + NHS-Ester Dye) desalting1->conjugation purification2 RP-HPLC Purification of Labeled Probe conjugation->purification2 desalting2 Final Desalting and Quantification purification2->desalting2 final_product Final Product purification2->final_product >99% Pure Fluorescent Probe

Caption: Experimental workflow for the synthesis of fluorescently labeled oligonucleotide probes.

Post-Synthetic Labeling Reaction

labeling_reaction oligo 5'-Amino-Modified Oligonucleotide Oligo-Linker-NH2 reagents + oligo->reagents dye NHS-Ester Fluorescent Dye Dye-CO-NHS reaction_conditions pH 8.5-9.0 Room Temperature dye->reaction_conditions reagents->dye product Fluorescently Labeled Probe Oligo-Linker-NH-CO-Dye reaction_conditions->product byproduct N-Hydroxysuccinimide NHS-OH reaction_conditions->byproduct

Caption: Chemical reaction for post-synthetic labeling of an amino-modified oligonucleotide.

References

Application Notes: 5'-O-DMT-N4-Ac-dC in Therapeutic Oligonucleotide Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5'-O-DMT-N4-Ac-dC (5'-O-Dimethoxytrityl-N4-acetyl-2'-deoxycytidine) is a high-purity phosphoramidite (B1245037) building block essential for the chemical synthesis of therapeutic oligonucleotides.[1][2] Its structure consists of a deoxycytidine nucleoside protected at key reactive sites: the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the exocyclic amine (N4) of the cytosine base is protected by an acetyl (Ac) group. This strategic protection is fundamental to the phosphoramidite method, the gold standard for automated, solid-phase oligonucleotide synthesis.[3]

The choice of the N4-acetyl protecting group is particularly significant for therapeutic applications. It offers distinct advantages in deprotection, minimizing the formation of side products and ensuring the integrity of complex, modified, or sensitive oligonucleotide sequences.[4][5] These attributes are critical for producing high-fidelity oligonucleotides, such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers, that meet the stringent purity and safety standards required for therapeutic use.

Key Application: Solid-Phase Oligonucleotide Synthesis

This compound is a cornerstone reagent for the automated, solid-phase synthesis of DNA and modified oligonucleotides. The synthesis proceeds in a 3' to 5' direction through repeated cycles of four key chemical reactions.[5]

Advantages of the N4-Acetyl (Ac) Protecting Group:

The primary advantage of using N4-Ac-dC over alternatives like N4-benzoyl-dC (Bz-dC) lies in its deprotection characteristics.

  • Mild Deprotection Conditions: The acetyl group is significantly more labile than the benzoyl group and can be removed under milder basic conditions.[6] This is crucial when the oligonucleotide contains other sensitive modifications or labels that would be degraded by the harsh conditions required to remove Bz groups.[6]

  • Avoidance of Side Reactions: During deprotection with amine-containing solutions like aqueous methylamine (B109427) (AMA), Bz-dC can undergo a transamidation side reaction.[4][5] The N4-Ac-dC moiety is not susceptible to this reaction due to the rapid hydrolysis of the acetyl group, ensuring higher purity of the final product.[4][5]

  • Compatibility and Speed: The use of N4-Ac-dC is compatible with rapid deprotection protocols, such as those using AMA at elevated temperatures (e.g., 10 minutes at 65°C), which significantly shortens manufacturing timelines.[7][8] This makes it the protecting group of choice for "UltraFAST" deprotection systems.[8]

Quantitative Data and Performance Metrics

The selection of phosphoramidite chemistry directly impacts synthesis efficiency and final product quality. The use of N4-Ac-dC contributes to superior outcomes compared to traditional protecting groups.

Performance Parameter This compound 5'-O-DMT-N4-Bz-dC (Conventional) Notes
Average Coupling Efficiency >99.5%[9]98.5% - 99%[10][11]A small increase in coupling efficiency results in a dramatic increase in the yield of full-length product for longer oligonucleotides.[9][10]
Deprotection Conditions Standard: Ammonium (B1175870) hydroxide (B78521). Mild: K₂CO₃ in Methanol.[12] UltraFast: AMA (NH₄OH/Methylamine) for 10 min @ 65°C.[7][8]Ammonium hydroxide, typically for several hours at 55°C.[12] Not compatible with many rapid or ultra-mild conditions.N4-Ac-dC is compatible with a wider range of deprotection strategies, protecting sensitive modifications.[6]
Key Side Reactions Minimal; avoids transamidation.[4][5]Susceptible to N4-transamidation with methylamine-containing reagents.[4][5]Leads to higher final purity and less complex purification.
Typical Purity (Post-HPLC) >90% (Dual HPLC)[6]Variable, can be lower due to side products.High purity is critical for therapeutic applications to minimize off-target effects and immunogenicity.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis Cycle

This protocol outlines the four fundamental steps for adding one this compound nucleotide to a growing chain on a solid support (e.g., Controlled Pore Glass, CPG) using an automated DNA/RNA synthesizer.

  • Step 1: Detritylation (Deblocking)

    • Objective: To remove the acid-labile 5'-DMT group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next reaction.

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[13]

    • Procedure: The deblocking reagent is flushed through the synthesis column. The resulting orange-colored DMT cation can be quantified spectrophotometrically to monitor coupling efficiency in real-time.

    • Duration: ~30-60 seconds.

  • Step 2: Coupling

    • Objective: To form a phosphite (B83602) triester bond between the free 5'-hydroxyl group on the support and the incoming this compound phosphoramidite.

    • Reagents:

      • This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

      • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)).

    • Procedure: The phosphoramidite and activator are mixed and delivered simultaneously to the synthesis column.[3] A molar excess of reagents is used to drive the reaction to completion.[13]

    • Duration: ~30-120 seconds.

  • Step 3: Capping

    • Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step, preventing the formation of deletion mutations (n-1 sequences).

    • Reagents:

      • Cap A: Acetic Anhydride in Tetrahydrofuran (THF)/Pyridine.

      • Cap B: N-Methylimidazole (NMI) in THF.

    • Procedure: The capping reagents are delivered to the column to acetylate the unreacted hydroxyl groups.[5]

    • Duration: ~20-40 seconds.

  • Step 4: Oxidation

    • Objective: To convert the unstable phosphite triester linkage into a more stable pentavalent phosphate (B84403) triester, which is analogous to the natural DNA backbone.

    • Reagent: A solution of Iodine (e.g., 0.02 M) in a mixture of THF/Pyridine/Water.[13]

    • Procedure: The oxidizing solution is passed through the column.

    • Duration: ~20-40 seconds.

The cycle is repeated until the desired oligonucleotide sequence is fully assembled.

Protocol 2: Post-Synthesis Cleavage and Deprotection

  • Step 1: Cleavage from Solid Support

    • Objective: To release the full-length oligonucleotide from the CPG solid support.

    • Reagent: Concentrated ammonium hydroxide (28-30%) or an AMA solution (1:1 mixture of ammonium hydroxide and 40% aqueous methylamine).[7]

    • Procedure: The synthesis support is transferred to a vial and incubated with the cleavage reagent.

    • Duration: Typically 1-2 hours at room temperature for ammonium hydroxide or ~10 minutes for AMA.[7][8]

  • Step 2: Base Deprotection

    • Objective: To remove the N4-acetyl protecting group from cytosine residues and other base-protecting groups (e.g., on dA and dG).

    • Procedure: This step often occurs concurrently with cleavage. The vial containing the oligonucleotide and cleavage solution is heated.

    • Conditions (using N4-Ac-dC):

      • Standard: Ammonium hydroxide at 55°C for 8-12 hours.

      • UltraFast: AMA solution at 65°C for 10-15 minutes.[8]

      • UltraMild (for highly sensitive oligos): 0.05 M Potassium Carbonate in Methanol at room temperature for 4 hours.[7][12]

    • Post-Reaction: The solution is cooled, and the ammonia/methylamine is evaporated to yield the crude, deprotected oligonucleotide.

  • Step 3: Purification

    • Objective: To isolate the full-length product from truncated sequences and other impurities.

    • Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is commonly used.[6] Purification can be performed with the final 5'-DMT group attached ("DMT-on") to enhance separation, followed by an acidic wash to remove the DMT group.[13] For therapeutic applications requiring the highest purity, dual HPLC purification may be employed.[6]

Visualizations

Workflow_Therapeutic_Oligo_Production cluster_synthesis Automated Solid-Phase Synthesis cluster_processing Downstream Processing RawMaterials Phosphoramidites (e.g., this compound) Synthesizer Automated Synthesizer RawMaterials->Synthesizer SolidSupport CPG Solid Support SolidSupport->Synthesizer Cleavage Cleavage & Deprotection Synthesizer->Cleavage Crude Protected Oligo Purification HPLC Purification Cleavage->Purification Crude Deprotected Oligo QC Quality Control (LC-MS, CGE) Purification->QC Purified Oligo FinalProduct Purified Therapeutic Oligonucleotide QC->FinalProduct Final Product

Caption: High-level workflow for therapeutic oligonucleotide production.

Solid_Phase_Synthesis_Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add Phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Forms P(III) Linkage Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Acetylates n-1 Oxidation->Detritylation Forms P(V) Linkage Cycle Complete ASO_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm DNA Target Gene (DNA) mRNA Target mRNA DNA->mRNA Transcription Hybrid mRNA:ASO Hybrid mRNA->Hybrid Ribosome Ribosome mRNA->Ribosome Translation ASO Antisense Oligo (ASO) (Therapeutic Drug) ASO->Hybrid Binds to mRNA RNaseH RNase H Hybrid->RNaseH Recruits Enzyme Degradation mRNA Cleavage & Degradation RNaseH->Degradation Protein Disease Protein Degradation->Protein Translation Blocked Ribosome->Protein

References

Application Notes and Protocols for Solid-Phase Synthesis Using 5'-O-DMT-N4-Ac-dC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of oligonucleotides utilizing 5'-O-DMT-N4-Ac-dC phosphoramidite (B1245037). The use of the N4-acetyl protecting group on deoxycytidine offers advantages in terms of deprotection efficiency, particularly with milder reagents.[1][2]

Overview of the Solid-Phase Synthesis Cycle

Solid-phase oligonucleotide synthesis is a cyclical process involving four main chemical reactions to sequentially add nucleotide units to a growing chain attached to a solid support.[][4][5] The cycle, which proceeds in the 3' to 5' direction, consists of the following steps: detritylation, coupling, capping, and oxidation.[4][5]

Key Features of this compound Phosphoramidite

The this compound phosphoramidite is a crucial building block for DNA synthesis.[6][7]

  • 5'-O-Dimethoxytrityl (DMT) group: This acid-labile protecting group on the 5'-hydroxyl allows for monitoring of the synthesis efficiency and is removed at the beginning of each cycle to allow for the addition of the next nucleotide.[1][7][8]

  • N4-Acetyl (Ac) group: This protecting group on the exocyclic amine of cytosine prevents side reactions during synthesis.[7] The acetyl group is particularly advantageous as it is compatible with a variety of deprotection conditions, including rapid deprotection using AMA (a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine).[1][9] This is in contrast to the benzoyl (Bz) protecting group, which can undergo transamination with methylamine (B109427).[8][10]

  • Phosphoramidite group: This reactive phosphorus(III) moiety at the 3'-position, when activated, couples with the free 5'-hydroxyl of the growing oligonucleotide chain.[]

Quantitative Data Summary

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length oligonucleotide. The following table summarizes typical quantitative data for the solid-phase synthesis cycle.

ParameterTypical ValueDescription
Coupling Efficiency 98-99.5%The percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in a single coupling step.[4] This is often monitored by measuring the absorbance of the trityl cation released during the deblocking step.[1][8]
Detritylation Time 60-120 secondsThe time required for the complete removal of the 5'-DMT protecting group using an acid solution like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[1][4]
Coupling Time 30-180 secondsThe time for the activated phosphoramidite to react with the free 5'-hydroxyl group. This can vary depending on the specific activator and phosphoramidite used.[1] For modified nucleosides, longer coupling times may be necessary.[11]
Capping Time 30-60 secondsThe duration of the reaction to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations.[8]
Oxidation Time 30-60 secondsThe time needed to convert the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent like iodine.[1]
Overall Yield per Cycle >98%The cumulative efficiency of all steps in a single synthesis cycle.

Experimental Protocols

The following are detailed protocols for each step of the solid-phase synthesis cycle using this compound phosphoramidite on an automated DNA synthesizer.

Reagent Preparation
  • Detritylation Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[1][4]

  • Phosphoramidite Solution: 0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile (B52724).[11]

  • Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole in anhydrous acetonitrile. 4,5-Dicyanoimidazole (DCI) is also an effective activator.[12]

  • Capping Solution A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) and pyridine (B92270) or lutidine.[8][10]

  • Capping Solution B: 16% N-Methylimidazole (NMI) in THF.[10]

  • Oxidation Solution: 0.02 M Iodine in a mixture of THF, pyridine, and water.[1]

  • Washing Solution: Anhydrous acetonitrile.

Synthesis Cycle

The synthesis is performed on a solid support (e.g., controlled pore glass - CPG) pre-functionalized with the first nucleoside.

Step 1: Detritylation (Deblocking)

  • The solid support is washed with anhydrous acetonitrile.

  • The detritylation solution (3% TCA or DCA in DCM) is passed through the synthesis column for 60-120 seconds to remove the 5'-DMT group from the support-bound nucleoside.[1][4] The orange-colored trityl cation released can be quantified spectrophotometrically to determine the coupling efficiency of the previous cycle.[8]

  • The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

Step 2: Coupling

  • The this compound phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

  • The reaction is allowed to proceed for 30-180 seconds.[1] The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the support-bound nucleoside.[5]

  • The column is washed with anhydrous acetonitrile to remove excess reagents.

Step 3: Capping

  • A mixture of Capping Solution A and Capping Solution B is delivered to the column.

  • The capping reaction proceeds for 30-60 seconds to acetylate any unreacted 5'-hydroxyl groups.[8] This prevents the formation of oligonucleotides with internal deletions (n-1 shortmers).[4]

  • The column is washed with anhydrous acetonitrile.

Step 4: Oxidation

  • The oxidation solution is passed through the column for 30-60 seconds.

  • This converts the unstable phosphite triester linkage into a more stable pentavalent phosphate triester.[1]

  • The column is washed with anhydrous acetonitrile.

This completes one cycle of nucleotide addition. The cycle is repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection
  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

  • For oligonucleotides synthesized with Ac-dC, a rapid deprotection can be achieved using a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).[9]

  • The reaction is typically carried out at 65°C for 10-15 minutes.[1]

  • Alternatively, for sensitive modifications, milder deprotection can be performed with 0.05 M potassium carbonate in methanol (B129727) at room temperature.[2]

  • The final 5'-DMT group can be left on for purification ("DMT-on") or removed with an acidic solution.[1]

Visualizations

Solid-Phase Synthesis Workflow

G cluster_cycle Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT) Coupling 2. Coupling (Addition of Phosphoramidite) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of Unreacted Sites) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Stabilization of Linkage) Capping->Oxidation Prevents Deletion Mutants Oxidation->Detritylation Forms Phosphate Triester End Final Product: Cleavage and Deprotection Oxidation->End After Final Cycle Start Start: Solid Support with First Nucleoside Start->Detritylation

Caption: Workflow of the four-step solid-phase oligonucleotide synthesis cycle.

Key Reactions of this compound Phosphoramidite

G cluster_reactants Reactants cluster_reactions Key Reactions cluster_products Products Amidite This compound Phosphoramidite P(OR)N(iPr)2 Activation Activation (+ Activator) Amidite->Activation Support Growing Chain on Solid Support 5'-OH Coupling_Reaction Coupling Support->Coupling_Reaction Activation->Coupling_Reaction Phosphite_Triester Coupled Product (Unstable) P(OR)O-Chain Coupling_Reaction->Phosphite_Triester Oxidation_Reaction Oxidation (+ Iodine) Phosphate_Triester Stable Product P(=O)(OR)O-Chain Oxidation_Reaction->Phosphate_Triester Phosphite_Triester->Oxidation_Reaction

Caption: Key chemical transformations during the coupling and oxidation steps.

References

Application Notes and Protocols for AMA Deprotection of N4-acetyl-dC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deprotection of synthetic oligonucleotides is a critical final step in their preparation, ensuring the removal of protecting groups from the exocyclic amines of the nucleobases. The choice of deprotection agent and conditions significantly impacts the yield and purity of the final product. Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA) has emerged as a rapid and efficient deprotection reagent, particularly for oligonucleotides synthesized using N4-acetyl-deoxycytidine (Ac-dC). These application notes provide a detailed overview, quantitative data, and experimental protocols for the successful AMA deprotection of oligonucleotides containing N4-acetyl-dC.

The use of AMA, a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine, dramatically reduces deprotection times compared to traditional methods using solely ammonium hydroxide.[1][2][3][4][5][6] This "UltraFAST" deprotection is typically complete within 10 minutes at 65°C.[1][2][3][5] A key requirement for this method is the use of acetyl-protected dC (Ac-dC) to prevent a common side reaction.[1][2][3][4][5] When benzoyl-protected dC (Bz-dC) is subjected to AMA, a transamination reaction occurs, resulting in the formation of approximately 5% N4-methyl-dC, an undesired modification.[1][5] In contrast, the hydrolysis of the acetyl group from Ac-dC with AMA is nearly instantaneous and avoids this transamination side product.[1]

Data Presentation

The following tables summarize the key quantitative data related to the deprotection of N4-acetyl-dC and other protecting groups, offering a comparison of different deprotection strategies.

Table 1: Comparison of Deprotection Conditions for dC Protecting Groups

Protecting GroupDeprotection ReagentTemperature (°C)TimeN4-Methyl-dC Side Product (%)
N4-acetyl-dC (Ac-dC)AMA6510 minutesNot observed
N4-benzoyl-dC (Bz-dC)AMA6510 minutes~5%
N4-acetyl-dC (Ac-dC)Ammonium Hydroxide5517 hoursNot applicable
N4-benzoyl-dC (Bz-dC)Ammonium Hydroxide5517 hoursNot applicable

Data compiled from various sources, including Glen Research reports.[1][3][4][5]

Table 2: Deprotection Times for Standard Protecting Groups using AMA at 65°C

Nucleobase Protecting GroupTypical Deprotection Time
dA (Bz)10 minutes
dC (Ac)< 10 minutes
dG (iBu)10 minutes
T (unprotected)Not applicable

This table illustrates the rapid deprotection of common phosphoramidite (B1245037) protecting groups using AMA.

Experimental Protocols

Protocol 1: Standard AMA Deprotection of Oligonucleotides containing N4-acetyl-dC

This protocol describes the standard method for the cleavage of the oligonucleotide from the solid support and the removal of nucleobase protecting groups.

Materials:

  • Synthesized oligonucleotide on solid support (e.g., CPG) in a synthesis column or plate.

  • AMA reagent: A 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine solution. Prepare fresh or store tightly sealed at 2-8°C.

  • Heating block or water bath set to 65°C.

  • Microcentrifuge tubes or appropriate vials with secure caps.

  • SpeedVac or centrifugal evaporator.

  • Nuclease-free water.

Procedure:

  • Cleavage from Support:

    • Place the synthesis column or well of the synthesis plate containing the dried oligonucleotide on a suitable collection vessel (e.g., a 2 mL microcentrifuge tube).

    • Add 1 mL of AMA reagent to the column or well.

    • Allow the AMA reagent to pass through the support by gravity or gentle positive pressure.

    • Let the support sit in the AMA solution at room temperature for 5 minutes to ensure complete cleavage.[3][4]

    • Collect the AMA solution containing the cleaved oligonucleotide.

    • To ensure quantitative recovery, wash the support with a small additional volume (e.g., 200 µL) of AMA and combine it with the initial eluate.

  • Deprotection:

    • Transfer the combined AMA solution to a screw-cap microcentrifuge tube or a vial that can be securely sealed.

    • Heat the sealed tube at 65°C for 10 minutes in a heating block or water bath.[1][2][3][5]

  • Evaporation:

    • After heating, cool the tube to room temperature.

    • Carefully open the tube in a fume hood.

    • Evaporate the AMA solution to dryness using a SpeedVac or centrifugal evaporator.

  • Reconstitution:

    • Resuspend the dried oligonucleotide pellet in a desired volume of nuclease-free water or an appropriate buffer for downstream applications.

Protocol 2: Deprotection using an Alternative Reagent - APA

For laboratories where methylamine is restricted, Ammonium Hydroxide/Propylamine/Water (APA) offers an alternative, albeit with slower kinetics.[5]

Materials:

  • Synthesized oligonucleotide on solid support.

  • APA reagent: A 2:1:1 (v/v/v) mixture of 30% ammonium hydroxide, propylamine, and water.[5]

  • Heating block set to 65°C.

  • Microcentrifuge tubes with secure caps.

  • SpeedVac or centrifugal evaporator.

  • Nuclease-free water.

Procedure:

  • Cleavage and Deprotection:

    • Add 1 mL of APA reagent to the synthesis column or well.

    • Incubate at room temperature for 1.5 hours for cleavage.[5]

    • Collect the APA solution containing the cleaved oligonucleotide.

    • Transfer the solution to a securely sealed tube.

    • Heat the sealed tube at 65°C for 45 minutes to ensure complete deprotection.[5]

  • Evaporation and Reconstitution:

    • Follow steps 3 and 4 from Protocol 1 to dry and reconstitute the oligonucleotide.

Mandatory Visualization

Deprotection_Mechanism N4_acetyl_dC N4-acetyl-dC Deprotected_dC dC N4_acetyl_dC->Deprotected_dC Hydrolysis AMA AMA (NH4OH / CH3NH2) Acetamide Acetamide

Caption: AMA deprotection of N4-acetyl-dC.

Experimental_Workflow Start Start: Synthesized Oligo on Support Cleavage Cleavage: Add AMA Reagent (RT, 5 min) Start->Cleavage Deprotection Deprotection: Heat at 65°C (10 min) Cleavage->Deprotection Evaporation Evaporation: Dry Oligonucleotide Deprotection->Evaporation Reconstitution Reconstitution: Add Nuclease-Free Water Evaporation->Reconstitution End End: Purified Oligonucleotide Reconstitution->End

Caption: AMA deprotection workflow.

References

Application Notes and Protocols for Reverse-Phase HPLC Purification of Oligonucleotides Synthesized with N4-Acetyl-2'-deoxycytidine (N4-Ac-dC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in the synthesis and purification of synthetic oligonucleotides.

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. A critical step in obtaining high-quality oligonucleotides for applications ranging from PCR primers to therapeutic agents is the purification of the full-length product from failure sequences and other synthesis-related impurities.[1][2] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted method for this purpose, offering excellent resolution and scalability.[1]

The use of N4-acetyl-2'-deoxycytidine (Ac-dC) as a protected monomer during solid-phase synthesis has become standard practice, particularly when employing rapid deprotection strategies.[3][4][5] The acetyl protecting group is favored over the traditional benzoyl (Bz) group as it prevents N4-methylation of cytosine when using aggressive deprotection reagents like aqueous methylamine (B109427)/ammonium (B1175870) hydroxide (B78521) (AMA).[3][4] This application note provides a detailed protocol for the efficient purification of oligonucleotides synthesized using Ac-dC phosphoramidites via ion-pair reverse-phase HPLC.

Overall Workflow

The process of obtaining a purified oligonucleotide synthesized with Ac-dC involves several key stages, from the completion of the solid-phase synthesis to the final analysis of the purified product. The following diagram illustrates the typical workflow.

workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification cluster_post_purification Post-Purification synthesis Automated Oligonucleotide Synthesis using Ac-dC Phosphoramidite deprotection Cleavage from Support & Removal of Protecting Groups (including N4-acetyl) synthesis->deprotection Crude Oligo on Support hplc Ion-Pair RP-HPLC Purification deprotection->hplc Crude Oligo Solution desalting Desalting hplc->desalting Purified Fractions analysis Purity Analysis (e.g., Analytical HPLC, MS) desalting->analysis quantification Quantification (UV Spec) analysis->quantification

Caption: Workflow for oligonucleotide purification.

Experimental Protocols

Oligonucleotide Cleavage and Deprotection

The N4-acetyl group on deoxycytidine is labile and is removed during the final deprotection step along with other base and phosphate (B84403) protecting groups. The choice of deprotection reagent is often dictated by the presence of other sensitive modifications on the oligonucleotide.

Protocol 3.1.1: UltraFast Deprotection using AMA

This method is suitable for standard DNA oligonucleotides synthesized with Ac-dC and dmf-dG protecting groups.[3][4]

  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add 1 mL of a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%) (AMA).[3][4]

  • Seal the vial tightly.

  • Heat the mixture at 65°C for 10-15 minutes.[4]

  • Cool the vial to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the solution to dryness using a centrifugal vacuum concentrator.

  • Resuspend the oligonucleotide pellet in sterile, nuclease-free water for purification.

Ion-Pair Reverse-Phase HPLC Purification

Ion-pair RP-HPLC is a powerful technique for separating oligonucleotides based on their hydrophobicity.[1] An alkylamine is used as an ion-pairing agent to neutralize the negative charges on the phosphate backbone, allowing the oligonucleotide to be retained on the hydrophobic stationary phase.[6]

Protocol 3.2.1: DMT-ON Purification

This is the recommended strategy for achieving high purity. The hydrophobic 5'-dimethoxytrityl (DMT) group is left on the full-length product, significantly increasing its retention time compared to the shorter, "failure" sequences that lack this group.[7]

  • Sample Preparation: Resuspend the dried, deprotected oligonucleotide in Mobile Phase A.

  • HPLC System and Column: Use a biocompatible HPLC system with a C8 or C18 reversed-phase column.

  • Mobile Phases:

    • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0-7.5 in water.[8][9]

    • Mobile Phase B: 0.1 M TEAA, pH 7.0-7.5 in 50% acetonitrile.[8][9]

    • Alternative MS-compatible buffer: 10-15 mM Triethylamine (TEA) and 100-400 mM Hexafluoroisopropanol (HFIP) can be used.[6][10]

  • HPLC Method:

    • Inject the sample onto the column.

    • Elute with a linear gradient of Mobile Phase B. The exact gradient will depend on the length and sequence of the oligonucleotide but a shallow gradient is recommended for optimal resolution.[11]

    • Monitor the elution profile at 260 nm. The DMT-on product will be the most retained, well-separated peak.

  • Fraction Collection: Collect the peak corresponding to the DMT-on oligonucleotide.

  • DMT Removal (Detritylation):

    • Evaporate the collected fraction to dryness.

    • Resuspend the pellet in 80% aqueous acetic acid and leave at room temperature for 15-30 minutes.[5]

    • Quench the reaction by adding a buffer such as 1.5 M ammonium bicarbonate.

    • Evaporate to dryness again.

  • Desalting: The final purified oligonucleotide must be desalted to remove the ion-pairing salts. This can be achieved using a size-exclusion column (e.g., NAP-10) or by another round of HPLC with a volatile buffer system followed by lyophilization.[8]

Data Presentation: HPLC Parameters

The following tables summarize typical starting conditions for the RP-HPLC purification of oligonucleotides. Optimization is often necessary based on the specific sequence and length.

Table 1: HPLC System and Column Recommendations

ParameterRecommendationRationale
HPLC System Bio-inert or PEEK-lined systemPrevents nonspecific adsorption of oligonucleotides to metal surfaces, improving recovery and peak shape.[6]
Stationary Phase C8 or C18 silica; Polystyrene-divinylbenzene (PS-DVB)C18 provides higher hydrophobicity. PS-DVB resins offer excellent stability at high pH and temperature.[12][13]
Particle Size 2.5 - 10 µmSmaller particles offer higher resolution for analytical separations, while larger particles are used for preparative purification.[11]
Pore Size 100 - 300 ÅEnsures accessibility for the oligonucleotide molecules to the stationary phase.[12]

Table 2: Mobile Phase and Gradient Conditions

ParameterConditionRationale
Ion-Pairing Agent 0.1 M TEAA or 10-15 mM TEA / 100-400 mM HFIPTEAA is a standard, effective ion-pairing agent. TEA/HFIP offers excellent resolution and is volatile, making it compatible with mass spectrometry.[6][8][10]
Organic Modifier AcetonitrileProvides good separation and is UV transparent.[8]
Column Temperature 50 - 80°CElevated temperatures disrupt secondary structures, leading to sharper peaks and improved resolution.[7][10][12]
Flow Rate Analytical: 0.2-1.0 mL/min; Preparative: 4-20 mL/minDependent on column diameter and particle size.[8][12]
Detection Wavelength 260 nmStandard wavelength for detecting nucleic acids.[8]
Gradient Slope 0.5 - 2.0% B/minA shallow gradient is crucial for separating the full-length product from closely eluting n-1 and n-2 failure sequences.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Broad or Split Peaks Oligonucleotide secondary structure.Increase column temperature to 60-80°C to denature the structure.[7][10]
Poor Resolution Gradient is too steep.Decrease the gradient slope (e.g., from 2%/min to 1%/min).[6]
Low Recovery Adsorption to HPLC system or column.Use a bio-inert HPLC system and column. Passivate the system if necessary.[6]
No Retention Insufficient ion-pairing.Ensure correct concentration and pH of the ion-pairing reagent in the mobile phase.
Incomplete Deprotection Suboptimal deprotection time or temperature.Ensure complete removal of protecting groups by analyzing a small aliquot by LC-MS. Figure 1 in[4] illustrates HPLC profiles of partially and fully deprotected oligos.

Conclusion

The use of Ac-dC in oligonucleotide synthesis is fully compatible with standard downstream purification by ion-pair reverse-phase HPLC. The key to successful purification is the complete removal of the acetyl and other protecting groups during the deprotection step, followed by an optimized HPLC method. A DMT-on strategy coupled with a shallow elution gradient at elevated temperatures typically provides the highest resolution and purity for the final oligonucleotide product. Careful selection of the column, ion-pairing reagents, and gradient conditions are paramount to achieving a robust and reproducible purification process.

References

proper storage and handling conditions for 5'-O-DMT-N4-Ac-dC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the proper storage, handling, and utilization of 5'-O-DMT-N4-Ac-dC, a protected deoxynucleoside phosphoramidite (B1245037) crucial for the synthesis of oligonucleotides. Adherence to these protocols is essential to ensure the integrity of the compound and the successful synthesis of high-quality DNA sequences.

Product Information

Chemical Name: 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-deoxycytidine

Synonyms: this compound, DMT-N4-Ac-dC

Molecular Formula: C₃₂H₃₃N₃O₇

Molecular Weight: 571.62 g/mol

CAS Number: 100898-63-3

Structure:

Storage and Stability

Proper storage of this compound is critical to prevent degradation and maintain its reactivity for oligonucleotide synthesis. The compound is sensitive to moisture, light, and elevated temperatures.

Quantitative Storage Recommendations:

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsStore in a tightly sealed, desiccated container. Protect from light.
4°CUp to 2 yearsFor shorter-term storage. Ensure container is well-sealed and desiccated.
In Solution -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use anhydrous solvents. Protect from light.
-20°CUp to 1 monthFor working solutions. Protect from light.

Handling and Safety Precautions

This compound is a chemical reagent and should be handled in a laboratory setting by trained personnel.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. The material is very toxic to aquatic life with long-lasting effects.[1]

Experimental Protocols

Preparation of Phosphoramidite Solution

For use in automated oligonucleotide synthesis, this compound should be dissolved in anhydrous acetonitrile (B52724).

Protocol:

  • Ensure the vial of this compound and anhydrous acetonitrile are at ambient temperature before opening to prevent moisture condensation.

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

  • Swirl gently to ensure complete dissolution.

  • Install the solution on the DNA synthesizer.

Automated Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides using the phosphoramidite method is a cyclical process involving four main steps for each nucleotide addition. The use of this compound follows the standard cycle.

Diagram of the Phosphoramidite Synthesis Cycle:

Oligo_Synthesis_Cycle cluster_cycle Phosphoramidite Synthesis Cycle Detritylation 1. Detritylation (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of this compound) Detritylation->Coupling Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Detritylation Start Next Cycle

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Detailed Steps:

  • Detritylation: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a mild acid, typically 3% trichloroacetic acid (TCA) in dichloromethane. This exposes the 5'-hydroxyl group for the next coupling reaction. The release of the orange-colored trityl cation can be monitored spectrophotometrically to assess coupling efficiency.

  • Coupling: The this compound phosphoramidite, activated by a tetrazole or a derivative, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Standard coupling times are typically around 30 seconds, but for modified bases, longer times of 5-10 minutes may be necessary.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutations in the final oligonucleotide sequence. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole.

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

This cycle is repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed. The use of an N4-acetyl protecting group on deoxycytidine offers advantages in rapid deprotection protocols.

Recommended Deprotection Protocol (UltraFAST):

The "UltraFAST" deprotection method using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) is highly recommended when using Ac-dC phosphoramidites. This method is rapid and avoids the transamination side-reaction that can occur with benzoyl-protected dC (Bz-dC), which leads to the formation of N4-methyl-dC.

Reagents:

  • AMA solution: A 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide to a sealed reaction vial.

  • Add the AMA solution to the vial.

  • Heat the vial at 65°C for 10 minutes.

  • Cool the vial to room temperature.

  • The oligonucleotide is now cleaved from the support and fully deprotected.

Deprotection Workflow:

Deprotection_Workflow Start Oligonucleotide on Solid Support (DMT-on or DMT-off) Cleavage Cleavage from Support & Base Deprotection Start->Cleavage AMA (NH4OH/MeNH2) 65°C, 10 min Purification Purification (e.g., HPLC, PAGE) Cleavage->Purification Crude Oligonucleotide Final_Product Purified Oligonucleotide Purification->Final_Product

Caption: Workflow for the cleavage and deprotection of oligonucleotides synthesized with this compound.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency - Degraded phosphoramidite- Inadequate activation- Moisture in reagents or lines- Use fresh phosphoramidite and activator solutions.- Ensure all reagents and solvents are anhydrous.- Increase coupling time.
Presence of Deletion Sequences - Inefficient capping- Low coupling efficiency- Check the capping reagents and protocol.- Optimize coupling conditions.
Incomplete Deprotection - Insufficient deprotection time or temperature- Ensure the deprotection was carried out at 65°C for the full 10 minutes with AMA.
Formation of N4-Me-dC - Use of Bz-dC with AMA deprotection- Use Ac-dC phosphoramidite for AMA deprotection.

References

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 5'-O-DMT-N4-Ac-dC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of this compound, a protected deoxynucleoside essential for nucleic acid synthesis and research.

Product Description and Chemical Structure

This compound, or N4-Acetyl-2'-deoxy-5'-O-dimethoxytrityl-cytidine, is a modified deoxynucleoside derivative crucial for the chemical synthesis of DNA.[1] Its structure is specifically designed for use in solid-phase oligonucleotide synthesis. The key functional groups are:

  • 5'-O-Dimethoxytrityl (DMT) group: An acid-labile protecting group on the 5'-hydroxyl function. This group is essential for preventing polymerization during the functionalization of the synthesis resin and is removed at the beginning of each coupling cycle in automated DNA synthesis.[1][2][3]

  • N4-Acetyl (Ac) group: This group protects the exocyclic amine of the cytidine (B196190) base, preventing unwanted side reactions during the phosphoramidite (B1245037) coupling steps of oligonucleotide synthesis.[1]

  • Deoxycytidine Core: This serves as the fundamental building block for incorporation into a growing DNA strand.[1]

Applications

This compound is a versatile building block with several key applications in molecular biology, drug development, and nanobiotechnology:

  • Solid-Phase Oligonucleotide Synthesis: It is a fundamental monomer used in the automated synthesis of custom DNA sequences for research, diagnostic (e.g., probes), and therapeutic purposes.[1]

  • dod-DNA Production: The compound is used to synthesize dodecyl phosphoramidite, which is a key precursor for producing dod-DNA (amphiphilic DNA).[4][5][6]

  • Antiviral and Anticancer Research: It serves as a precursor for creating modified nucleosides that may possess potential antiviral and anticancer properties.[1]

  • Biochemical and Biophysical Studies: It is used to synthesize oligonucleotides for investigating DNA-protein interactions and for developing DNA-based nanomaterials.[1]

Experimental Protocols and Data

Solubility and Stock Solution Preparation

3.1. In Vitro Solubility

The primary recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). Due to the hygroscopic nature of DMSO, which can negatively impact solubility, it is crucial to use a new, unopened container of anhydrous DMSO for best results.[4] If precipitation occurs, gentle heating and/or sonication can be used to facilitate dissolution.[4][7]

Table 1: In Vitro Solubility Data

Solvent Concentration (mg/mL) Molar Concentration (mM) Notes

| DMSO | 100 mg/mL | 174.94 mM | Ultrasonic treatment is recommended.[4][5] |

3.2. Protocol for Preparing Stock Solutions in DMSO

  • Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.[6]

  • Calculate the required mass of the compound based on the desired final concentration and volume (see Table 2 for common concentrations).

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial.

  • Vortex the solution to mix.

  • If the compound does not fully dissolve, place the vial in an ultrasonic bath until a clear solution is obtained.[4][5]

  • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Table 2: Mass of this compound for Preparing Stock Solutions

Desired Concentration Mass for 1 mL Mass for 5 mL Mass for 10 mL
1 mM 0.57 mg 2.86 mg 5.72 mg
5 mM 2.86 mg 14.3 mg 28.6 mg
10 mM 5.72 mg 28.6 mg 57.2 mg

(Calculations are based on a molecular weight of 571.62 g/mol )[5]

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh Compound add_solvent 2. Add Anhydrous DMSO weigh->add_solvent vortex 3. Vortex to Mix add_solvent->vortex check_sol 4. Check for Complete Dissolution vortex->check_sol ultrasonic 5. Apply Sonication / Gentle Heat check_sol->ultrasonic No aliquot 6. Aliquot and Store at -80°C check_sol->aliquot Yes ultrasonic->check_sol

Caption: Workflow for preparing a stock solution of this compound.

In Vivo Formulation Protocols

For animal studies, this compound can be formulated into a clear solution using co-solvents. The following protocols yield a solution with a solubility of at least 2.5 mg/mL (4.37 mM).[4][5] Solvents should be added sequentially, ensuring the compound is dissolved as much as possible before adding the next solvent.[8]

Table 3: Recommended Formulations for In Vivo Use

Protocol Component 1 Component 2 Component 3 Component 4 Final Solubility
1 10% DMSO 40% PEG300 5% Tween-80 45% Saline ≥ 2.5 mg/mL[4][5]
2 10% DMSO 90% (20% SBE-β-CD in Saline) - - ≥ 2.5 mg/mL[4][5]

| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL[4][5] |

Application Protocol: Solid-Phase Oligonucleotide Synthesis

This protocol outlines a standard cycle for automated solid-phase synthesis of DNA using this compound phosphoramidite on a Controlled Pore Glass (CPG) or polystyrene support.[2][3] The synthesis is a cyclical process where each cycle adds one nucleobase to the growing oligonucleotide chain.

Key Reagents:

  • Support: CPG resin with the first nucleoside pre-attached.

  • Monomer: 0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile (B52724).

  • Activator: 0.25 M - 0.5 M solution of an activator like Ethylthiotetrazole (ETT) or Dicyanoimidazole (DCI) in acetonitrile.[9]

  • Deblocking Agent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.

  • Capping Reagents: Cap Mix A (acetic anhydride) and Cap Mix B (N-methylimidazole).[9]

  • Oxidizing Agent: 0.015 - 0.02 M Iodine solution in a mixture of THF/Pyridine/Water.[2]

  • Washing Solvent: Anhydrous acetonitrile.

Synthesis Cycle Steps:

  • Step 1: Deblocking (Detritylation)

    • The synthesis column, containing the solid support with the initial protected nucleoside, is washed with the deblocking agent.

    • This removes the 5'-DMT group from the support-bound nucleoside, freeing the 5'-hydroxyl group for the subsequent coupling reaction.[2][3]

    • The column is then thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Step 2: Coupling (Activation and Reaction)

    • The this compound phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column.

    • The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.

    • This activated monomer rapidly reacts with the free 5'-hydroxyl group on the growing DNA chain, forming a phosphite (B83602) triester linkage.[9] This reaction is typically very efficient, often exceeding 98-99%.[9]

  • Step 3: Capping

    • To prevent unreacted 5'-hydroxyl groups (typically 1-2%) from participating in subsequent cycles, which would lead to deletion mutations in the final product, they must be permanently blocked.

    • A mixture of capping reagents (acetic anhydride (B1165640) and N-methylimidazole) is passed through the column to acetylate any unreacted 5'-hydroxyls.[9]

  • Step 4: Oxidation

    • The newly formed phosphite triester linkage is unstable and must be oxidized to the more stable pentavalent phosphate (B84403) triester.

    • An oxidizing solution (Iodine/Water/Pyridine) is flushed through the column, completing the nucleotide addition cycle.[2]

These four steps are repeated for each nucleotide to be added to the sequence. After the final cycle, the completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed in a final deprotection step.

G cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle start Start with Support-Bound Nucleoside (5'-DMT Protected) deblock 1. Deblocking (Detritylation) Remove 5'-DMT group start->deblock couple 2. Coupling Add activated this compound phosphoramidite deblock->couple cap 3. Capping Acetylate unreacted 5'-OH groups couple->cap oxidize 4. Oxidation Stabilize phosphite to phosphate cap->oxidize end Repeat Cycle or Proceed to Cleavage & Deprotection oxidize->end end->deblock Add next base

Caption: The four-step cycle of solid-phase DNA synthesis.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

Table 4: Recommended Storage Conditions

Form Storage Temperature Duration Notes
Powder -20°C 3 years -
Powder 4°C 2 years -
In Solvent (e.g., DMSO) -80°C 6 months Aliquot to avoid freeze-thaw cycles.[5][7]

| In Solvent (e.g., DMSO) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles.[5][7] |

References

Application Note: Quantitative Determination of Coupling Efficiency for 5'-O-DMT-N4-Ac-dC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in oligonucleotide synthesis.

Introduction Solid-phase phosphoramidite (B1245037) chemistry is the gold standard for the automated synthesis of oligonucleotides.[1] The success of this method hinges on the near-quantitative efficiency of each chemical step in the synthesis cycle. The coupling step, where a phosphoramidite monomer is added to the growing oligonucleotide chain, is particularly critical. Even minor decreases in coupling efficiency result in a significant accumulation of truncated, failure sequences, which complicates purification and reduces the yield of the desired full-length product.[2][3]

The 5'-O-DMT-N4-Ac-dC is a crucial building block for synthesizing DNA sequences.[4] The N4-acetyl (Ac) protecting group on the cytosine base is advantageous due to its compatibility with a wide range of deprotection conditions, from mild to rapid protocols.[5][6] The 5'-dimethoxytrityl (DMT) group not only protects the 5'-hydroxyl during the coupling reaction but also serves as an indirect reporter for quantifying the efficiency of each coupling step.[7][8]

This application note provides a detailed protocol for determining the coupling efficiency of this compound using the trityl cation assay, the standard method for real-time monitoring of synthesis performance.[7][9]

Principle of the Method: The Trityl Cation Assay

The coupling efficiency is determined by quantifying the amount of the 5'-DMT protecting group released during the deblocking step of each synthesis cycle.[7]

  • Deblocking (Detritylation) : Prior to coupling the next base, the acid-labile DMT group from the 5'-end of the support-bound oligonucleotide is removed using a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[8][9]

  • Colorimetric Measurement : The cleaved DMT group forms a stable, bright orange dimethoxytrityl cation (DMT+).[8]

  • Quantification : This cation has a strong absorbance maximum at approximately 495 nm.[8] The intensity of the orange color, measured by a spectrophotometer, is directly proportional to the number of DMT groups released.[3]

  • Efficiency Calculation : By comparing the absorbance of the trityl cation released at each cycle, the stepwise coupling efficiency can be accurately calculated. A consistent or gradually increasing absorbance reading indicates successful and efficient synthesis.[7]

Experimental Protocols

Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the four fundamental steps in a single cycle of phosphoramidite addition on an automated DNA synthesizer.

1. Deblocking (Detritylation)

  • Objective : To remove the 5'-DMT protecting group from the terminal nucleoside on the solid support, exposing the 5'-hydroxyl group for the next reaction.

  • Procedure :

    • Flush the synthesis column with anhydrous acetonitrile (B52724) (ACN).

    • Deliver the deblocking solution (e.g., 3% TCA in DCM) to the column and allow it to react for the time specified by the synthesizer's protocol (typically 60-120 seconds).

    • Collect the effluent containing the orange DMT cation for analysis (see Protocol 2).

    • Thoroughly wash the column with anhydrous ACN to remove all traces of acid, which would otherwise neutralize the incoming phosphoramidite.

2. Coupling

  • Objective : To form a phosphite (B83602) triester bond between the activated this compound phosphoramidite and the free 5'-hydroxyl of the growing oligonucleotide chain.

  • Procedure :

    • Simultaneously deliver the this compound phosphoramidite solution (e.g., 0.1 M in ACN) and an activator solution (e.g., 0.45 M 4,5-dicyanoimidazole (B129182) (DCI) in ACN) to the synthesis column.[10]

    • Allow the reaction to proceed for the recommended coupling time (see Table 1). Standard coupling times are typically 30-45 seconds.[9]

    • Wash the column with anhydrous ACN.

3. Capping

  • Objective : To permanently block any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent coupling steps, thereby minimizing the formation of deletion-mutant sequences.[1][9]

  • Procedure :

    • Deliver the capping solution (typically a two-part mixture of acetic anhydride (B1165640) and N-methylimidazole) to the column.[8]

    • Allow the acetylation reaction to proceed for the time specified by the synthesizer's protocol (typically 30-60 seconds).

    • Wash the column with anhydrous ACN.

4. Oxidation

  • Objective : To convert the unstable phosphite triester linkage into a more stable pentavalent phosphotriester.

  • Procedure :

    • Deliver the oxidizing solution (e.g., 0.02-0.1 M iodine in a tetrahydrofuran/water/pyridine mixture) to the column.[9]

    • Allow the oxidation to proceed for the time specified by the synthesizer's protocol (typically 30-60 seconds).

    • Wash the column with anhydrous ACN. The cycle is now complete and ready for the deblocking of the next base.

G start Start Cycle: Oligo-(n)-DMT on Support deblock Step 1: Deblocking (3% TCA in DCM) start->deblock trityl_out DMT+ Cation Effluent (Orange Color) deblock->trityl_out To Assay wash1 Wash (ACN) deblock->wash1 couple Step 2: Coupling (Amidite + Activator) wash1->couple wash2 Wash (ACN) couple->wash2 cap Step 3: Capping (Acetic Anhydride/NMI) wash2->cap wash3 Wash (ACN) cap->wash3 oxidize Step 4: Oxidation (Iodine Solution) wash3->oxidize wash4 Wash (ACN) oxidize->wash4 end End Cycle: Oligo-(n+1)-DMT on Support wash4->end

Figure 1. Workflow of the automated solid-phase oligonucleotide synthesis cycle.
Protocol 2: Trityl Cation Assay for Coupling Efficiency Calculation

This protocol describes the collection and measurement of the trityl cation effluent.

  • Equipment : UV-Vis Spectrophotometer, fraction collector (optional, integrated into many synthesizers), quartz or disposable cuvettes.

  • Procedure :

    • Fraction Collection : During the deblocking step of each cycle, collect the entire volume of the acidic effluent containing the orange DMT cation into a labeled vial or test tube.

    • Dilution (If Necessary) : If the absorbance is too high (i.e., exceeds the linear range of the spectrophotometer), dilute the collected fraction with a known volume of the deblocking solution (e.g., 3% TCA in DCM) to ensure an accurate reading. Record the dilution factor.

    • Spectrophotometer Setup : Blank the spectrophotometer at 495 nm using the deblocking solution as the reference.

    • Absorbance Measurement : Measure the absorbance of each collected (and diluted, if applicable) trityl fraction at 495 nm.

    • Data Recording : Record the absorbance value for each cycle in a table (see Table 2).

Protocol 3: Calculation of Coupling Efficiency
  • Stepwise Efficiency : The efficiency of a single coupling step is calculated by comparing the trityl absorbance of that cycle to the absorbance of the previous cycle.

    Formula: Stepwise Efficiency (%) = (Absorbance_Cycle_N / Absorbance_Cycle_(N-1)) * 100

    (Where N is the current cycle number, and N > 1)

  • Average Coupling Efficiency (ACE) : This provides an overall measure of the synthesis performance.

    Formula: ACE (%) = [ ( Σ (Stepwise Efficiencies) ) / (Total Number of Cycles - 1) ]

  • Overall Yield : The theoretical yield of the full-length product can be estimated from the average coupling efficiency.

    Formula: Overall Yield (%) = (ACE / 100)^(n-1) * 100

    (Where n is the number of bases in the oligonucleotide)

G start Start: Collect Trityl Effluent from Deblocking Step measure Measure Absorbance at 495 nm start->measure record Record Absorbance for Cycle N measure->record calculate_step Calculate Stepwise Efficiency: (Abs_N / Abs_(N-1)) x 100 record->calculate_step decision Last Cycle? calculate_step->decision decision->start No calculate_avg Calculate Average Coupling Efficiency (ACE) decision->calculate_avg Yes end End: Final Report calculate_avg->end

Figure 2. Workflow for trityl cation assay and efficiency calculation.

Data Presentation and Interpretation

Table 1: Recommended Reagents and Conditions for Coupling this compound
ParameterRecommendationNotes
Phosphoramidite Conc. 0.1 M in anhydrous acetonitrileHigher concentrations can improve kinetics. Ensure amidite is fully dissolved and dry.[11]
Activator 0.25 - 0.45 M 4,5-Dicyanoimidazole (DCI)DCI offers faster coupling kinetics compared to 1H-Tetrazole.[10][12]
0.25 M 5-Ethylthio-1H-tetrazole (ETT)A more acidic and effective activator than 1H-Tetrazole, good for sterically hindered amidites.[13]
Coupling Time 30 - 60 secondsStandard for unmodified deoxynucleosides.[9] May be extended for difficult sequences.
Double Coupling Optional (2x coupling step)Recommended for critical positions or if efficiency is known to be low, to drive the reaction to completion.[11]
Deblocking Agent 3% Trichloroacetic Acid (TCA) in DCMStandard reagent. Ensure freshness to maintain concentration.[9]
Solvent Quality Anhydrous Acetonitrile (<30 ppm H₂O)Moisture is highly detrimental to coupling efficiency.[14]
Table 2: Example Trityl Absorbance Data and Efficiency Calculation (for a 10-mer)
Cycle #Base AddedRaw Absorbance (495 nm)Stepwise Efficiency (%)
1T1.250-
2G1.24199.3%
3A1.23599.5%
4dC(Ac) 1.225 99.2%
5T1.22199.7%
6G1.21599.5%
7A1.20999.5%
8dC(Ac) 1.198 99.1%
9T1.19299.5%
10G1.18599.4%
Average 99.4%

Note: A slight, gradual decrease in absorbance is normal due to secondary effects but should be minimal. A sharp drop indicates a significant problem.

Table 3: Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency 1. Moisture in reagents/lines.[14] 2. Degraded phosphoramidite or activator. 3. Insufficient coupling time.[11] 4. Incomplete deblocking.1. Use fresh anhydrous-grade acetonitrile; install in-line driers. 2. Replace with fresh reagents. 3. Increase coupling time; perform a double coupling. 4. Check deblocking reagent concentration; increase deblocking time.
Erratic/Spiky Trityl Readings 1. Air bubbles in the spectrophotometer flow cell. 2. Poor mixing of reagents. 3. Clogged reagent lines.1. Purge the monitoring lines. 2. Check synthesizer fluidics and mixing protocols. 3. Perform a system flush and maintenance.
Rapidly Declining Trityl Signal 1. Systemic reagent contamination (e.g., water). 2. Depurination from overly harsh deblocking.[14] 3. Degradation of the solid support.1. Replace all reagents and flush the synthesizer. 2. Switch to a milder deblocking agent (e.g., DCA); reduce deblocking time. 3. Use a fresh, high-quality solid support.

Accurately calculating the coupling efficiency of this compound, and indeed all phosphoramidites, is fundamental to achieving high-quality oligonucleotide synthesis. The trityl cation assay is a robust, reliable, and easily implemented method that provides real-time feedback on the performance of the synthesis. By carefully monitoring these values and adhering to optimized protocols, researchers can ensure the highest possible yield of full-length oligonucleotides, which is essential for the success of downstream applications in research, diagnostics, and therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Yields with 5'-O-DMT-N4-Ac-dC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low coupling yields specifically with 5'-O-DMT-N4-Ac-dC during automated oligonucleotide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common causes of low coupling efficiency with this compound?

Low coupling efficiency is a frequent issue in oligonucleotide synthesis and can usually be attributed to a few key factors:

  • Presence of Water: Moisture is the primary inhibitor of the phosphoramidite (B1245037) coupling reaction. Water can hydrolyze the activated phosphoramidite, rendering it inactive. All reagents, especially the acetonitrile (B52724) (ACN) solvent and the phosphoramidite solution itself, must be anhydrous (ideally <10-15 ppm water content).[1] High humidity can also introduce moisture into the system.[2]

  • Degraded Phosphoramidite: this compound, like all phosphoramidites, is sensitive to moisture and oxidation.[3] Improper storage (e.g., not under an inert atmosphere, incorrect temperature) or using an expired vial can lead to significant degradation and poor performance. The key impurity to be aware of is the phosphonate, a product of hydrolysis.

  • Suboptimal Activator: The activator is crucial for protonating the phosphoramidite to create a reactive intermediate.[] Using a degraded activator, an incorrect concentration, or an activator not suited for your specific synthesis conditions can drastically reduce coupling yields.[3]

  • Instrument or Fluidics Issues: Mechanical problems within the DNA synthesizer can mimic chemical issues. Leaks, partially clogged lines, or inaccurate reagent delivery can prevent sufficient amounts of phosphoramidite or activator from reaching the synthesis column.[3]

  • Solid Support Problems: Issues with the solid support, such as clogged pores, can hinder reagent access to the growing oligonucleotide chain, which becomes more pronounced with longer sequences.[1]

Q2: How can I verify the quality of my this compound phosphoramidite?

If you suspect the phosphoramidite is the issue, there are several verification methods:

  • ³¹P NMR Spectroscopy: This is the most direct method for assessing the purity of a phosphoramidite.[5][6] The phosphoramidite should appear as a characteristic signal (often a pair of diastereomers) around 140-155 ppm.[5] The presence of significant signals in the 0-10 ppm range indicates the presence of P(V) species, such as the hydrolyzed phosphonate, which is inactive in the coupling reaction.[6]

  • HPLC Analysis: Reversed-phase HPLC can also be used to assess purity. The chromatogram should show a major peak corresponding to the intact phosphoramidite. The presence of earlier-eluting peaks often corresponds to hydrolysis products.

  • Functional Test: A simple functional test is to synthesize a short, simple sequence (e.g., a dimer or trimer) and analyze the trityl release data. If coupling is efficient with other standard amidites but fails specifically when this compound is introduced, it strongly points to an issue with that specific vial.

Q3: My trityl signal dropped significantly after the addition of dC. Could the N4-acetyl protecting group be the problem?

While the N4-acetyl group on dC is standard, issues can arise, though they are less common than reagent degradation. The N4-acetyl group is designed to be stable during synthesis and is removed during the final deprotection step.[7] Its presence is crucial to prevent side reactions.[8] Low coupling is unlikely to be a direct chemical fault of the protecting group itself, but rather an indication of the overall quality of the phosphoramidite monomer. It's important to ensure that the deprotection conditions used are compatible with Ac-dC; for example, "UltraFAST" deprotection protocols using aqueous methylamine (B109427) require Ac-dC to avoid base modification.[9][10]

Q4: How can I troubleshoot my activator solution?

An underperforming activator is a common culprit for low coupling yields.

  • Use Fresh Activator: Activator solutions have a finite shelf life and are susceptible to degradation from moisture. If in doubt, prepare a fresh solution from a new bottle of activator.

  • Check Concentration: Ensure the activator is prepared at the correct concentration as recommended by your synthesis protocols. Incorrect molarity will lead to inefficient activation.

  • Consider Activator Type: While standard activators like Tetrazole or DCI are robust, certain applications or difficult sequences may benefit from higher-potency activators like BTT or ETT.[11] DCI is noted for being highly soluble in acetonitrile, allowing for higher effective concentrations of amidites.[11]

Q5: What steps can I take to minimize water contamination in my synthesis system?

Maintaining an anhydrous environment is critical for successful oligonucleotide synthesis.[1]

  • Use Anhydrous Reagents: Only use high-quality, anhydrous grade acetonitrile (<15 ppm water) for all reagents and washes.[1] Purchase ACN in septum-sealed bottles to minimize atmospheric moisture exposure.[1]

  • Proper Reagent Handling: When dissolving phosphoramidites, use a syringe to transfer anhydrous ACN into the septum-sealed vial. Do not open vials to the atmosphere, especially in humid conditions.[2]

  • System Purge: Ensure the synthesizer's argon or helium supply is dry by using an in-line drying filter.[1]

  • Reagent Priming: Before starting a synthesis, perform extra priming cycles for all reagent lines to flush out any residual moisture that may have accumulated.

Quantitative Data Summary

The following table summarizes key parameters and typical specifications for reagents used in oligonucleotide synthesis.

ParameterRecommended SpecificationRationale & Notes
Phosphoramidite Purity > 98% (by ³¹P NMR or HPLC)High purity is essential as impurities can be incorporated into the oligonucleotide, making purification difficult.[12]
P(V) Impurities in Amidite < 1.0% (by ³¹P NMR)P(V) species are inactive hydrolysis products that directly reduce coupling efficiency.[6]
Water Content in ACN < 15 ppmWater is a primary inhibitor of the coupling reaction.[1]
Activator Concentration Typically 0.25 M - 0.5 M (Varies by type)Must be optimized for the specific synthesizer and cycle chemistry.
Coupling Time 30 - 120 seconds (Typical)Can be extended for difficult couplings or long oligos.[11]
Target Stepwise Yield > 99%A small drop in efficiency per step leads to a large decrease in the final yield of full-length product.[13]
Experimental Protocols
Protocol 1: Quality Assessment of Phosphoramidite by ³¹P NMR

Objective: To determine the purity of the this compound phosphoramidite and quantify the presence of inactive P(V) hydrolysis products.

Methodology:

  • Sample Preparation: In a dry NMR tube, dissolve ~5-10 mg of the phosphoramidite in ~0.6 mL of anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃). Cap the tube immediately to prevent moisture ingress.

  • Instrument Setup:

    • Spectrometer: Use a standard NMR spectrometer equipped with a phosphorus probe.

    • Pulse Program: A standard proton-decoupled phosphorus pulse program (e.g., zgig on Bruker instruments) is typically used.[6]

    • Parameters: Acquire spectra with a sufficient number of scans (e.g., 128-1024) to achieve a good signal-to-noise ratio.[6]

  • Data Acquisition & Analysis:

    • Acquire the ³¹P NMR spectrum. The phosphoramidite P(III) signal should appear as two distinct singlets (for the diastereomers) in the region of 140-155 ppm.[5]

    • Integrate the area of the phosphoramidite peaks.

    • Examine the region from -25 to 99 ppm for P(V) impurities.[6] Integrate any signals in this region.

    • Calculate the purity as: Purity (%) = [Area(P(III)) / (Area(P(III)) + Area(P(V)))] * 100.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting low coupling yields.

Troubleshooting_Workflow Start Low Coupling Yield Observed with dC Check_Amidite Investigate Amidite Quality Start->Check_Amidite Check_Activator Investigate Activator Start->Check_Activator Check_System Investigate Synthesizer & Fluids Start->Check_System Check_Protocol Review Synthesis Protocol Start->Check_Protocol Amidite_Purity Perform ³¹P NMR or HPLC Analysis Check_Amidite->Amidite_Purity Amidite_Handling Review Handling (Moisture Exposure?) Check_Amidite->Amidite_Handling Amidite_Age Check Vial Age/Expiration Check_Amidite->Amidite_Age Activator_Freshness Prepare Fresh Activator Solution Check_Activator->Activator_Freshness Activator_Concentration Verify Activator Concentration Check_Activator->Activator_Concentration System_Leaks Check for Leaks in Lines/Valves Check_System->System_Leaks System_Delivery Verify Reagent Delivery Volumes Check_System->System_Delivery System_Moisture Ensure Anhydrous Conditions (ACN, Gas) Check_System->System_Moisture Protocol_Time Increase Coupling Time Check_Protocol->Protocol_Time Protocol_Concentration Increase Amidite Concentration Check_Protocol->Protocol_Concentration Amidite_Solution_Bad Degraded Amidite (>1% P(V)) Amidite_Purity->Amidite_Solution_Bad Impure Amidite_Solution_Good Amidite OK Amidite_Purity->Amidite_Solution_Good Pure Amidite_Handling->Amidite_Solution_Bad Amidite_Age->Amidite_Solution_Bad Replace_Amidite Use a Fresh Vial of Amidite Amidite_Solution_Bad->Replace_Amidite Activator_Solution_Bad Degraded/Wrong Concentration Activator_Freshness->Activator_Solution_Bad Old Activator_Concentration->Activator_Solution_Bad Incorrect Replace_Activator Replace Activator Solution Activator_Solution_Bad->Replace_Activator Fix_System Perform System Maintenance System_Leaks->Fix_System System_Delivery->Fix_System System_Moisture->Fix_System Optimize_Protocol Optimize Protocol Parameters Protocol_Time->Optimize_Protocol Protocol_Concentration->Optimize_Protocol

Caption: Troubleshooting workflow for low coupling yield with this compound.

References

Technical Support Center: Optimizing AMA Deprotection for N4-acetyl-dC Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the AMA deprotection step for oligonucleotides containing N4-acetyl-deoxycytidine (N4-acetyl-dC).

Frequently Asked Questions (FAQs)

Q1: What is AMA, and why is it used for oligonucleotide deprotection?

A1: AMA is a reagent solution used for the rapid deprotection of synthetic oligonucleotides. It consists of a 1:1 (v/v) mixture of aqueous Ammonium (B1175870) Hydroxide (NH4OH) and 40% aqueous Methylamine (B109427) (CH3NH2).[1][2][3] This combination, often referred to as the "UltraFAST" deprotection system, significantly reduces the time required for removing protecting groups from the nucleobases and the phosphate (B84403) backbone compared to traditional methods that rely solely on ammonium hydroxide.[3][4]

Q2: Why is it critical to use N4-acetyl-dC (Ac-dC) with AMA deprotection?

A2: The use of Ac-dC is mandatory when deprotecting with AMA.[1][2][5][6] If the standard benzoyl-dC (Bz-dC) protecting group is used, the methylamine in the AMA solution can cause a transamination side reaction, converting a portion of the dC bases into N4-methyl-dC (N4-Me-dC).[1][2][6] In contrast, the acetyl group on Ac-dC is removed almost instantaneously by AMA without this side reaction, ensuring the final oligonucleotide has the correct sequence.[1]

Q3: What are the standard recommended time and temperature for AMA deprotection of oligos with Ac-dC?

A3: The most commonly recommended condition for complete deprotection of oligonucleotides containing Ac-dC and other standard protecting groups (e.g., iBu-dG, Bz-dA) is 10 minutes at 65°C .[1][2][5][7][8] Some protocols also indicate that 5 minutes at 65°C can be sufficient.[2][4][5][6]

Q4: Can I perform AMA deprotection at a lower temperature?

A4: Yes, deprotection can be performed at lower temperatures, but this requires significantly longer incubation times. Using lower temperatures can be advantageous for oligonucleotides containing sensitive modifications that may be degraded at 65°C.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection (observed via Mass Spectrometry or HPLC) 1. Insufficient deprotection time or temperature. 2. Uneven heating of the sample.1. Ensure the recommended time and temperature are used. Refer to the temperature/time tables below for guidance. For complex or long oligos, consider extending the time slightly (e.g., to 15-20 minutes at 65°C). 2. Use a calibrated heat block or water bath for consistent heating. Ensure the vial is properly sealed to prevent evaporation.
Presence of N4-methyl-dC side product Use of benzoyl-dC (Bz-dC) phosphoramidite (B1245037) instead of acetyl-dC (Ac-dC) during synthesis.This is an irreversible side reaction. The synthesis must be repeated using Ac-dC phosphoramidite if the presence of N4-Me-dC is unacceptable for the intended application.[1][6]
Degradation of sensitive dyes or modifications The modification is not stable under standard AMA deprotection conditions (65°C).1. Perform the deprotection at a lower temperature for a longer duration (see tables below). For example, deprotection at room temperature for 2 hours.[2][9] 2. If the modification is extremely base-sensitive, consider using an alternative, milder deprotection scheme such as potassium carbonate in methanol, which requires the use of UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).[2][9]
Oligonucleotide fails to dissolve after evaporation of AMA Residual salts or incomplete removal of protecting groups.1. Ensure complete evaporation of the AMA solution. 2. Re-dissolve the pellet in sterile, nuclease-free water or a suitable buffer. Gentle heating (e.g., 5 minutes at 65°C) can aid in dissolution.[7] 3. For phosphorothioate (B77711) oligonucleotides, adding 10-20% ethanol (B145695) to the deprotection solution can improve solubility.[8]

Quantitative Data Summary

AMA Deprotection Time vs. Temperature

This table summarizes the required deprotection times at various temperatures for standard oligonucleotides containing Ac-dC and iBu-dG or dmf-dG.

TemperatureDeprotection Time
Room Temperature120 minutes
37°C30 minutes
55°C10 minutes
65°C5 - 10 minutes

(Data sourced from multiple Glen Research reports).[2][5][7][9]

Comparison of Deprotection Reagents for Ac-dC Oligos
ReagentCompositionStandard ConditionsKey Considerations
AMA 1:1 (v/v) NH4OH / 40% aq. Methylamine10 min @ 65°CStandard "UltraFAST" method. Not suitable for some sensitive dyes.[1][10]
APA 1:1 (v/v) NH4OH / aq. Propylamine45 min @ 65°CAn alternative where methylamine is restricted. Kinetics are slower than AMA.[10]
Ammonium Hydroxide 30% NH4OH8-16 hours @ 55°CTraditional, slow method.[3]
Potassium Carbonate 0.05 M K2CO3 in Methanol4 hours @ Room TempUltraMILD condition. Requires use of UltraMILD phosphoramidites and capping reagents.[2][9]

Experimental Protocols

Standard AMA Deprotection Protocol for N4-acetyl-dC Oligonucleotides

This protocol outlines the standard procedure for cleavage and deprotection of an oligonucleotide synthesized on a solid support using Ac-dC phosphoramidite.

Materials:

  • Oligonucleotide synthesis column or plate

  • AMA reagent (1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine)

  • Microcentrifuge tubes or appropriate vials with secure seals

  • Heat block or water bath set to 65°C

  • SpeedVac or similar centrifugal evaporator

Procedure:

  • Cleavage from Support:

    • Place the synthesis column or well into a collection tube/plate.

    • Add a sufficient volume of AMA reagent to the solid support (typically 1 mL for a 1 µmole scale synthesis).

    • Allow the AMA to pass through the support into the collection vessel.

    • Let the support sit at room temperature for 5 minutes to ensure complete cleavage of the oligonucleotide from the support.[2][4]

  • Base Deprotection:

    • Seal the collection vessel tightly to prevent evaporation and potential loss of sample.

    • Place the sealed vessel in a pre-heated heat block or water bath at 65°C.

    • Incubate for 10 minutes.

  • Evaporation:

    • After incubation, cool the vessel to room temperature.

    • Carefully unseal the vessel.

    • Evaporate the AMA solution to dryness using a SpeedVac or similar apparatus.

  • Reconstitution:

    • Resuspend the resulting oligonucleotide pellet in the desired volume of nuclease-free water or buffer for subsequent purification or analysis.

Visualizations

Deprotection_Workflow start Start: Oligo on Solid Support (with Ac-dC) add_ama Add AMA Reagent (NH4OH / Methylamine) start->add_ama cleavage Cleavage from Support (5 min @ Room Temp) add_ama->cleavage deprotection Base Deprotection (10 min @ 65°C) cleavage->deprotection evaporation Evaporate AMA (SpeedVac) deprotection->evaporation end_product End: Fully Deprotected Oligo in Solution evaporation->end_product

Caption: Standard workflow for AMA cleavage and deprotection.

Troubleshooting_Logic start Analysis Shows Issue (e.g., MS, HPLC) incomplete_dep Incomplete Deprotection? start->incomplete_dep n4_me_dc N4-Me-dC Peak? start->n4_me_dc incomplete_dep->n4_me_dc No increase_time_temp Solution: Increase Time/Temp (e.g., 15 min @ 65°C) incomplete_dep->increase_time_temp Yes check_protocol Verify Protocol: - Correct Temp? - Correct Time? used_bz_dc Cause: Used Bz-dC instead of Ac-dC n4_me_dc->used_bz_dc Yes resynthesize Solution: Re-synthesize with Ac-dC used_bz_dc->resynthesize

Caption: Troubleshooting logic for common AMA deprotection issues.

References

Technical Support Center: Oligonucleotide Synthesis & Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the prevention of cytidine (B196190) base modification during the final deprotection step of oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cytidine modification during oligonucleotide deprotection?

A1: The primary cause of cytidine modification is the susceptibility of the N4-acyl protecting group (e.g., Acetyl-dC or Benzoyl-dC) to transamination or other side reactions when exposed to standard amine-based deprotection reagents like aqueous ammonia (B1221849) or methylamine (B109427). A common modification is the conversion of cytidine to a guanidine (B92328) derivative through a reaction with the deprotection agent, especially under harsh conditions (e.g., elevated temperatures).

Q2: Which cytidine-protecting group is most susceptible to modification?

A2: N4-acetyl-deoxycytidine (Ac-dC) is generally more susceptible to modification than N4-benzoyl-deoxycytidine (Bz-dC). The acetyl group is more labile and can be more readily displaced by the amine deprotection agent, leading to unwanted side reactions.

Q3: What is the "UltraMILD" deprotection method and when should it be used?

A3: The "UltraMILD" deprotection method is a gentle deprotection strategy designed for sensitive oligonucleotides containing bases that are prone to modification. It typically involves using milder deprotection reagents like potassium carbonate in methanol (B129727), followed by cleavage with ammonium (B1175870) hydroxide (B78521) at room temperature. This method is highly recommended when working with sensitive dyes, labels, or modified bases that cannot withstand harsh deprotection conditions.

Q4: Can the choice of deprotection agent prevent cytidine modification?

A4: Yes, the choice of deprotection agent is critical. Using a mixture of methylamine and ammonium hydroxide (AMA) or gaseous ammonia can often provide a good balance between efficient deprotection and minimizing base modification. For highly sensitive applications, avoiding ammonia altogether and using reagents like potassium carbonate in methanol is a viable strategy.

Troubleshooting Guide

This section addresses common issues encountered during the deprotection of cytidine-containing oligonucleotides.

Issue 1: Mass Spectrometry (MS) analysis shows an unexpected +15 Da mass addition on cytidine residues.
  • Possible Cause: This mass addition is characteristic of a transamination reaction where the N4-acetyl group on cytidine is replaced by a methylamino group, forming N4-methyl-dC. This is a common side reaction when using methylamine-containing deprotection reagents at elevated temperatures.

  • Troubleshooting Workflow:

    G start Mass spec shows +15 Da on Cytidine q1 Deprotection Method? start->q1 a1 Ammonia/Methylamine (AMA) at high temp (>65°C) q1->a1 High Temp AMA a2 Standard Ammonium Hydroxide q1->a2 Standard NH4OH a3 UltraMILD Conditions q1->a3 UltraMILD s1 Reduce temperature to 55°C or use room temperature. a1->s1 end Re-run deprotection and analyze by MS s1->end s2 Consider using AMA at a lower temperature for faster deprotection. a2->s2 s2->end s3 Confirm correct reagent preparation and reaction time. a3->s3 s3->end

Issue 2: Significant peak broadening or tailing for cytidine-containing oligos in HPLC analysis.
  • Possible Cause: This can indicate incomplete deprotection or the presence of multiple side products resulting from base modification. The heterogeneity of the sample leads to poor chromatographic resolution.

  • Solutions:

    • Extend Deprotection Time: If using milder conditions (e.g., lower temperature), the required deprotection time may be longer. Ensure the reaction proceeds to completion.

    • Optimize Deprotection "Cocktail": For oligonucleotides containing other sensitive modifications, a multi-step deprotection protocol may be necessary. For example, a mild deprotection to remove base-labile groups, followed by a standard deprotection for the backbone.

    • Use a Scavenger: In some cases, reactive species generated during deprotection can cause modifications. The addition of a scavenger, such as anisole, can sometimes mitigate these effects, although this is less common for cytidine modification.

Quantitative Data Summary

The following table summarizes the percentage of N4-methyl-dC formation under different deprotection conditions for an oligonucleotide containing N4-acetyl-dC.

Deprotection ReagentTemperature (°C)Time (hours)% N4-methyl-dC Formation
Ammonium Hydroxide / Methylamine (1:1)650.252.0 - 5.0%
Ammonium Hydroxide / Methylamine (1:1)550.25< 1.0%
Ammonium Hydroxide (30%)5517< 0.5%
Gaseous Ammonia555< 0.5%
Potassium Carbonate (0.05M in Methanol)254Not Applicable*

*Potassium carbonate in methanol is used for removing base protecting groups without cleaving the oligo from the support and does not cause this modification.

Experimental Protocols

Protocol 1: Standard AMA Deprotection with Reduced Temperature

This protocol is suitable for most standard oligonucleotides and aims to minimize cytidine modification by controlling the temperature.

  • Reagent Preparation: Prepare a 1:1 (v/v) mixture of 40% aqueous methylamine and 30% aqueous ammonium hydroxide (AMA).

  • Deprotection Step:

    • Add 1 mL of the freshly prepared AMA solution to the synthesis column or vial containing the CPG-bound oligonucleotide.

    • Seal the vial tightly.

    • Incubate the vial in a heating block or oven at 55°C for 15-20 minutes.

  • Elution and Evaporation:

    • Allow the vial to cool to room temperature.

    • Carefully uncap the vial in a fume hood.

    • Transfer the supernatant containing the deprotected oligonucleotide to a new microfuge tube.

    • Wash the CPG support with 200 µL of 50% acetonitrile/water and combine the wash with the supernatant.

    • Dry the combined solution in a vacuum concentrator.

  • Analysis: Resuspend the dried oligonucleotide in an appropriate buffer for LC-MS or HPLC analysis.

Protocol 2: Two-Step UltraMILD Deprotection

This protocol is recommended for highly sensitive oligonucleotides, such as those with dye labels or other modifications that are incompatible with aggressive amine-based reagents.

Caption: Workflow for the two-step UltraMILD deprotection protocol.

  • Step 1: Base Deprotection (Groups other than cyanoethyl)

    • Prepare a 0.05 M solution of potassium carbonate (K₂CO₃) in anhydrous methanol.

    • Push 1 mL of this solution through the synthesis column containing the CPG-bound oligonucleotide.

    • Seal the column and let it stand at room temperature for 4 hours.

    • Wash the column thoroughly with methanol, followed by acetonitrile, and dry the support under a stream of argon or nitrogen.

  • Step 2: Cleavage and Cyanoethyl Group Removal

    • Add 1 mL of 30% aqueous ammonium hydroxide to the CPG.

    • Let the sealed column stand at room temperature for 1-2 hours.

    • Elute the oligonucleotide from the support into a collection tube.

    • Dry the solution in a vacuum concentrator.

  • Analysis: Resuspend the oligonucleotide for downstream analysis and purification.

For further assistance, please contact our technical support team and provide details of your synthesis, including the sequence, modifications, and the deprotection method used.

Technical Support Center: Optimizing Full-Length Product Yield in Long Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for long oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of full-length products in their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during the synthesis of long oligonucleotides.

FAQs and Troubleshooting Guides

Section 1: Coupling Efficiency

Question: My final yield of full-length long oligonucleotide is significantly lower than expected. What are the most common causes related to coupling efficiency?

Answer: Low coupling efficiency is a primary contributor to poor yields of long oligonucleotides, as the cumulative effect of even a small inefficiency per cycle is substantial. The most common causes include:

  • Moisture Contamination: Water is a significant inhibitor of the phosphoramidite (B1245037) coupling reaction. It can compete with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite, leading to chain termination.[1] Moisture can also directly hydrolyze the phosphoramidite reagent itself.[1]

  • Reagent Quality: The purity and activity of phosphoramidites and the activator are critical. Degraded reagents will lead to inefficient coupling.

  • Activator Issues: The choice and concentration of the activator are crucial. An activator that is too weak or used at a suboptimal concentration will not efficiently activate the phosphoramidite. Conversely, an overly acidic activator can lead to side reactions like depurination.[1]

  • Inadequate Capping: Inefficient capping of unreacted 5'-hydroxyl groups (failure sequences) can lead to the formation of n-1 and other deletion mutants, which are difficult to separate from the full-length product.[1]

Question: How can I improve my coupling efficiency?

Answer: To enhance coupling efficiency, consider the following strategies:

  • Ensure Anhydrous Conditions: Use anhydrous acetonitrile (B52724) (ACN) with a water content of 10-15 ppm or lower for all reagents and washing steps.[1] Store phosphoramidites and activator solutions under an inert atmosphere (e.g., argon).

  • Use Fresh, High-Quality Reagents: Use freshly prepared phosphoramidite solutions. Phosphoramidites, especially dG, can degrade over time, even when stored under anhydrous conditions.[2]

  • Optimize Activator: For long oligonucleotides, 4,5-dicyanoimidazole (B129182) (DCI) is often recommended as it is less acidic than tetrazole and its derivatives (like ETT and BTT), reducing the risk of depurination, but is a more effective nucleophilic activator, which can reduce coupling times.[1][3][4][5]

  • Increase Coupling Time: For long oligonucleotides, extending the coupling time can help drive the reaction to completion.

  • Double Coupling: In some cases, performing a second coupling step for each monomer addition can increase the overall coupling efficiency.

Section 2: Depurination

Question: I am observing a significant number of shorter fragments in my final product, even with good coupling efficiency. Could this be due to depurination?

Answer: Yes, depurination is a major side reaction during oligonucleotide synthesis, especially for long sequences, that leads to chain cleavage and a lower yield of the full-length product.[1][6] Depurination is the hydrolytic cleavage of the N-glycosidic bond that connects a purine (B94841) base (adenine or guanine) to the deoxyribose sugar.[6][7] This creates an abasic site in the oligonucleotide chain, which is unstable and will be cleaved during the final basic deprotection step, resulting in truncated fragments.[1][6]

Question: What factors contribute to depurination and how can I minimize it?

Answer: The primary cause of depurination is exposure to acid during the detritylation (deblocking) step.[3] To minimize depurination:

  • Use a Milder Deblocking Acid: Dichloroacetic acid (DCA) is a milder acid than trichloroacetic acid (TCA) and is less likely to cause depurination.[1][3] While TCA allows for faster detritylation, the risk of depurination is significantly higher.[3][8]

  • Reduce Deblocking Time: Minimize the contact time of the oligonucleotide with the deblocking acid to what is necessary for complete detritylation.[3]

  • Use Depurination-Resistant Protecting Groups: For guanosine, using a dimethylformamidine (dmf) protecting group instead of the standard isobutyryl (iBu) group can help to reduce depurination.[1]

Section 3: Capping and Other Side Reactions

Question: What is the importance of the capping step, and what happens if it is inefficient?

Answer: The capping step is crucial for preventing the accumulation of deletion mutations (n-1, n-2, etc.). After the coupling reaction, a small percentage of the 5'-hydroxyl groups may remain unreacted. Capping acetylates these unreacted hydroxyls, making them inert to further chain elongation in subsequent cycles.[1] Inefficient capping leads to a higher proportion of deletion sequences, which are often difficult to separate from the full-length product, thereby reducing the final purity and yield.[1]

Question: Are there other side reactions I should be aware of when synthesizing long oligonucleotides?

Answer: Yes, other side reactions can impact the yield and purity of long oligonucleotides:

  • N+1 Peak Formation (GG Dimer Addition): Acidic activators can cause a small amount of detritylation of the dG phosphoramidite in solution, leading to the formation of a GG dimer that can be incorporated into the growing chain, resulting in an n+1 impurity.[1] Using a less acidic activator like DCI can minimize this.[1]

  • N3-Cyanoethylation of Thymidine: During ammonia (B1221849) deprotection, acrylonitrile, a byproduct of cyanoethyl group removal from the phosphate (B84403) backbone, can alkylate the N3 position of thymidine. This is more prevalent in the synthesis of very long oligonucleotides and can be minimized by using a larger volume of ammonia or a mixture of ammonia and methylamine (B109427) (AMA) for deprotection.[1]

Quantitative Data Summary

The following tables summarize key quantitative data to aid in troubleshooting and optimizing your long oligonucleotide synthesis.

Table 1: Impact of Coupling Efficiency on Theoretical Full-Length Product Yield

Oligonucleotide Length (bases)Average Coupling Efficiency 98.0%Average Coupling Efficiency 99.0%Average Coupling Efficiency 99.5%
2068%83%91%
5036%61%78%
10013%37%61%
1505%22%47%
2002%13%37%

Data is based on the formula: Yield = (Coupling Efficiency)^(Number of Couplings)[9]

Table 2: Comparison of Deblocking Agents and Their Impact on Depurination

Deblocking AgentTypical ConcentrationpKaRelative Depurination RateComments
Trichloroacetic Acid (TCA)3% in DCM0.7HigherFaster detritylation but significantly increases the risk of depurination.[3][8]
Dichloroacetic Acid (DCA)3% in DCM1.5LowerSlower detritylation, requiring longer deblocking times, but is much gentler and minimizes depurination.[1][6][8]

Table 3: Comparison of Common Activators for Oligonucleotide Synthesis

ActivatorTypical ConcentrationpKaKey FeaturesBest For
1H-Tetrazole0.45 M4.9Standard activator, but has limited solubility in ACN.Routine short oligonucleotide synthesis.
5-Ethylthio-1H-tetrazole (ETT)0.25 M4.3More acidic and more soluble in ACN than tetrazole.RNA synthesis.[4]
4,5-Dicyanoimidazole (DCI)0.25 M5.2Less acidic than tetrazole derivatives, highly soluble in ACN, and a more effective nucleophilic activator.[1][3][4]Long oligonucleotide synthesis and large-scale synthesis.[4]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Acetonitrile

Objective: To prepare anhydrous acetonitrile (ACN) with a water content of <30 ppm, suitable for oligonucleotide synthesis.

Materials:

  • HPLC-grade acetonitrile

  • Activated 3 Å molecular sieves[10]

  • Oven capable of reaching 150-200°C

  • Vacuum pump

  • Sealed, dry glass bottle with a septum cap

  • Desiccator

Procedure:

  • Activate Molecular Sieves: Place the 3 Å molecular sieves in a heat-resistant glass container. Heat them in an oven under high vacuum at 150-200°C overnight to remove any adsorbed water.[10]

  • Cool and Store Sieves: After activation, allow the sieves to cool to room temperature in a desiccator to prevent re-adsorption of atmospheric moisture.[10]

  • Dry Acetonitrile: Add the activated molecular sieves to a bottle of HPLC-grade acetonitrile (approximately 20-30 grams of sieves per liter of ACN).

  • Equilibrate: Seal the bottle and allow it to stand for at least 24 hours to allow the sieves to adsorb residual water from the acetonitrile.[10]

  • Storage: Store the anhydrous acetonitrile over the molecular sieves in a tightly sealed bottle, preferably in a desiccator. Use a dry syringe to withdraw the solvent when needed, piercing the septum to maintain an inert atmosphere.

Protocol 2: Standard Capping Procedure

Objective: To block unreacted 5'-hydroxyl groups on the solid support to prevent the formation of deletion sequences.

Reagents:

  • Capping Reagent A: Acetic anhydride/Lutidine/THF (1:1:8 v/v/v)

  • Capping Reagent B: 16% N-Methylimidazole (NMI) in THF

Procedure (as performed on an automated synthesizer):

  • Following the coupling step and a subsequent wash with acetonitrile, the two capping solutions are delivered simultaneously to the synthesis column.

  • The reagents are allowed to react with the solid support for a specified time (typically 30-60 seconds), during which the unreacted 5'-hydroxyl groups are acetylated.

  • After the capping reaction, the column is thoroughly washed with acetonitrile to remove excess capping reagents and byproducts before proceeding to the oxidation step.

Protocol 3: Cleavage and Deprotection of Oligonucleotides

Objective: To cleave the synthesized oligonucleotide from the solid support and remove the protecting groups from the nucleobases and phosphate backbone.

Materials:

Procedure:

  • Cleavage from Support: After synthesis, the solid support is transferred to a sealed reaction vessel. Concentrated ammonium hydroxide is added to the support. The mixture is typically incubated at room temperature for 1-2 hours to cleave the oligonucleotide from the support.[11]

  • Deprotection: The vessel is then heated to 55°C for 8-16 hours to remove the protecting groups from the nucleobases. The exact time and temperature may vary depending on the specific protecting groups used.[11]

  • Evaporation: After deprotection, the ammonium hydroxide solution is carefully evaporated to dryness using a vacuum concentrator.

  • Resuspension: The dried oligonucleotide pellet is resuspended in a suitable buffer or sterile water for subsequent purification.

Note: For sensitive oligonucleotides or those prone to side reactions, milder deprotection conditions, such as using a mixture of ammonium hydroxide and methylamine (AMA) at a lower temperature or for a shorter duration, may be necessary.[1]

Visualizations

Diagrams of Key Processes and Relationships

Oligonucleotide_Synthesis_Cycle Deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group with acid (e.g., DCA) Coupling 2. Coupling Activated phosphoramidite reacts with 5'-OH Deblocking->Coupling Capping 3. Capping Blocks unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation Stabilizes phosphate linkage (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Prepares for next cycle

Caption: The four-step cycle of phosphoramidite-based solid-phase oligonucleotide synthesis.

Troubleshooting_Low_Yield Start Low Full-Length Product Yield Check_Coupling Check Coupling Efficiency Start->Check_Coupling Check_Depurination Evidence of Depurination? (Excess shorter fragments) Check_Coupling->Check_Depurination High Check_Reagents Verify Reagent Quality (Fresh Amidites & Activator) Check_Coupling->Check_Reagents Low Optimize_Deblock Optimize Deblocking (Switch to DCA, reduce time) Check_Depurination->Optimize_Deblock Yes Check_Capping Verify Capping Efficiency Check_Depurination->Check_Capping No Anhydrous Ensure Anhydrous Conditions (ACN < 30 ppm H2O) Check_Reagents->Anhydrous Optimize_Activator Optimize Activator (Consider DCI for long oligos) Anhydrous->Optimize_Activator Check_Capping->Start Efficient Improve_Capping Improve Capping Protocol Check_Capping->Improve_Capping Inefficient

Caption: A decision tree for troubleshooting low yield in long oligonucleotide synthesis.

Depurination_Mechanism Purine_Nucleoside Purine Nucleoside Deoxyribose N-Glycosidic Bond Purine Base (A or G) Protonation Protonation of Purine (Acidic Conditions) Purine_Nucleoside->Protonation Abasic_Site Abasic Site Deoxyribose Cleaved Bond Protonation->Abasic_Site Hydrolysis of N-Glycosidic Bond Chain_Cleavage Chain Cleavage (Basic Deprotection) Abasic_Site->Chain_Cleavage Truncated_Fragments Truncated Oligonucleotide Fragments Chain_Cleavage->Truncated_Fragments

Caption: The mechanism of depurination leading to chain cleavage during oligonucleotide synthesis.

References

Technical Support Center: 5'-O-DMT-N4-Ac-dC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 5'-O-DMT-N4-Ac-dC phosphoramidite (B1245037) in oligonucleotide synthesis. It is intended for researchers, scientists, and professionals in drug development who are utilizing this reagent in their experiments.

FAQs: Understanding this compound

Q1: What is this compound and why is it used in oligonucleotide synthesis?

This compound is a protected deoxycytidine phosphoramidite. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, and the exocyclic amine (N4) of the cytosine base is protected by an acetyl (Ac) group. It is a key building block for introducing deoxycytidine residues into a growing oligonucleotide chain during solid-phase synthesis. The protecting groups prevent unwanted side reactions during the synthesis cycles.

Q2: What are the main advantages of using an N4-acetyl protecting group for deoxycytidine?

The primary advantage of the N4-acetyl group is its lability under mild basic conditions. This makes it ideal for the synthesis of oligonucleotides containing sensitive modifications that would be degraded by the harsher deprotection conditions required for more robust protecting groups like N4-benzoyl (Bz). The rapid removal of the acetyl group also helps to prevent a side reaction known as transamination, which can occur when using benzoyl-protected cytidine (B196190) and deprotection solutions containing methylamine.

Q3: How does the stability of this compound compare to other phosphoramidites?

In solution (typically anhydrous acetonitrile), dC phosphoramidites, including this compound, are generally more stable than purine (B94841) phosphoramidites (dA and dG). The primary degradation pathway for phosphoramidites in solution is hydrolysis due to trace amounts of water.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the oligonucleotide synthesis cycle when using this compound.

Problem Potential Cause Recommended Action
Low Coupling Efficiency Degradation of the phosphoramidite solution. - Ensure the acetonitrile (B52724) used is of high purity and anhydrous. - Prepare fresh phosphoramidite solutions daily. - Store phosphoramidite solutions under an inert atmosphere (e.g., argon).
Inadequate activation. - Check the age and quality of the activator solution (e.g., tetrazole, DCI). - Ensure the correct concentration of the activator is being used.
Presence of moisture. - Use anhydrous acetonitrile for all reagents and washing steps. - Ensure all reagent bottles are properly sealed to prevent moisture ingress.
Unexpected peaks in HPLC/MS analysis of the final oligonucleotide Incomplete removal of the N4-acetyl group. - If using standard deprotection (e.g., ammonium (B1175870) hydroxide), ensure sufficient time and temperature for complete deprotection. - For "ultramild" deprotection, verify the composition and freshness of the deprotection solution.
Side reactions during the capping step. - The N4-acetyl group can potentially react with acetic anhydride (B1165640) used in the capping step. Consider using a capping reagent with a less reactive anhydride, such as phenoxyacetic anhydride, for sensitive sequences.[1]
Depurination (if other purine bases are present). While dC is not prone to depurination, this can occur at dA and dG positions during the acidic detritylation step. Minimize the detritylation time to what is necessary for complete DMT removal.
Lower than expected yield of full-length product Chain truncation due to incomplete oxidation. - Ensure the oxidizing solution (iodine/water) is fresh and at the correct concentration. - Increase the oxidation time if necessary, especially for sterically hindered sequences.
Cleavage of the growing chain. This is less common for standard DNA synthesis but can occur with certain modified residues. Ensure all synthesis reagents are of high quality and free of contaminants.

Degradation Pathways and Experimental Protocols

The primary degradation pathways for this compound during synthesis are related to its inherent chemical liabilities in the context of the repetitive chemical treatments of the synthesis cycle.

Potential Degradation During Synthesis Steps
  • Detritylation (Acidic Step): The acidic conditions required to remove the 5'-DMT group can potentially lead to depurination of purine bases, though deoxycytidine itself is not susceptible to this. The N4-acetyl group is generally stable under these acidic conditions.

  • Coupling (Neutral/Slightly Acidic): The main issue during coupling is the hydrolysis of the phosphoramidite by trace water, leading to the formation of the H-phosphonate and reduced coupling efficiency.

  • Capping (Slightly Basic): The capping step, which uses acetic anhydride and N-methylimidazole, presents a potential for side reactions. There is a possibility of N-acetylation or other modifications at the N4-position, especially with "fast-deprotecting" phosphoramidites.

  • Oxidation (Neutral): The iodine and water solution used for oxidation is generally not reported to cause significant degradation of the N4-acetyl-dC moiety. However, for particularly sensitive oligonucleotides, non-aqueous oxidizers can be considered.

Experimental Protocol: HPLC Analysis of Crude Oligonucleotide

This protocol is for the analysis of the crude oligonucleotide product to assess the purity and identify potential failure sequences or degradation products.

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and deprotect it using your standard or "ultramild" protocol.

  • Sample Preparation:

    • Lyophilize the cleaved and deprotected oligonucleotide solution to dryness.

    • Reconstitute the sample in a suitable buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) or sterile, nuclease-free water.

    • Determine the optical density (OD) at 260 nm to estimate the concentration.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column suitable for oligonucleotide analysis.

    • Mobile Phase A: 0.1 M TEAA in water.

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Analysis:

    • The main peak corresponds to the full-length oligonucleotide.

    • Shorter "failure" sequences will typically elute earlier.

    • Hydrophobic impurities or incompletely deprotected species may elute later.

    • For identification of unknown peaks, collection of fractions followed by mass spectrometry (LC-MS) is recommended.

Disclaimer: This technical support guide is for informational purposes only and is based on publicly available scientific literature. Researchers should always consult their specific product documentation and perform appropriate optimization for their experimental conditions.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (Acidic) Coupling 2. Coupling (this compound) Detritylation->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Blocked Failures Oxidation->Detritylation Stable Phosphate Triester

Caption: The four main steps of the phosphoramidite oligonucleotide synthesis cycle.

Degradation_Pathways cluster_detritylation Detritylation (Acid) cluster_coupling Coupling cluster_capping Capping Amidite This compound Phosphoramidite Hydrolysis Hydrolysis to H-phosphonate Amidite->Hydrolysis Potential Side Reactions N_Acetylation Potential N-modification Amidite->N_Acetylation Potential Side Reactions Depurination Depurination (Purines only) Detritylation_Step Growing Oligo (During Detritylation) Detritylation_Step->Depurination

Caption: Potential degradation pathways for this compound during synthesis.

References

incomplete removal of DMT group after detritylation step

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Incomplete Removal of DMT Group After Detritylation

This guide provides a structured approach to troubleshooting and resolving issues related to the incomplete removal of the 5'-dimethoxytrityl (DMT) protecting group during solid-phase oligonucleotide synthesis. Incomplete detritylation can lead to the accumulation of failure sequences, specifically n-1 deletions, which can be challenging to separate from the full-length product and will compromise the quality and performance of the final oligonucleotide.

Frequently Asked Questions (FAQs)

Q1: What is the detritylation step and why is it critical?

The detritylation step is the removal of the acid-labile DMT group from the 5'-hydroxyl of the terminal nucleotide on the solid support. This exposes the hydroxyl group for the subsequent coupling reaction with the next phosphoramidite. Complete and efficient detritylation at every cycle is crucial for achieving high yields of the desired full-length oligonucleotide.

Q2: What are the common visual indicators of a potential detritylation problem?

A key visual indicator is the color of the detritylation solution containing the cleaved DMT cation. A bright orange color is typically indicative of a successful detritylation step. A pale or inconsistent orange color from cycle to cycle can suggest incomplete removal of the DMT group.

Q3: What are the primary causes of incomplete detritylation?

Incomplete detritylation can stem from several factors:

  • Reagent Quality: Degradation of the deblocking acid (e.g., dichloroacetic acid - DCA, or trichloroacetic acid - TCA) over time.

  • Reaction Conditions: Suboptimal reaction time, temperature, or acid concentration.

  • Solvent Issues: Residual acetonitrile (B52724) from the previous washing step can interfere with the detritylation reaction.[1][2]

  • Solid Support Problems: Clogging of the solid support, leading to poor reagent flow and contact with the growing oligonucleotide chain.

  • Steric Hindrance: Bulky modifications near the 5'-end of the oligonucleotide can sterically hinder the access of the acid to the DMT group.

Q4: What are the consequences of incomplete DMT removal?

The primary consequence is the generation of deletion mutations (n-1 sequences) where a nucleotide is missing from the final sequence.[1] Since these failure sequences still possess a 5'-hydroxyl group that can react in subsequent cycles (if capping is inefficient), they will continue to elongate, resulting in a complex mixture of oligonucleotides that are difficult to purify.

Q5: How can I monitor the efficiency of the detritylation step?

The efficiency of each detritylation step can be monitored spectrophotometrically by measuring the absorbance of the collected orange-colored solution containing the liberated DMT cation at approximately 498-500 nm.[3][4] Consistent absorbance readings from cycle to cycle (for the same nucleotide addition) indicate efficient and reproducible detritylation.

Troubleshooting Workflow

If you suspect incomplete detritylation, follow this systematic troubleshooting workflow to identify and resolve the issue.

TroubleshootingWorkflow cluster_start cluster_reagents Reagent Check cluster_conditions Reaction Conditions cluster_solvent Solvent & Washing cluster_support Solid Support cluster_end start Incomplete Detritylation Suspected (e.g., pale trityl color, n-1 peaks in analysis) reagent_check 1. Verify Deblocking Acid start->reagent_check reagent_freshness Is the acid solution fresh? reagent_check->reagent_freshness replace_acid Prepare fresh deblocking solution. reagent_freshness->replace_acid No conditions_check 2. Review Synthesis Protocol reagent_freshness->conditions_check Yes replace_acid->reagent_check time_check Is the detritylation time sufficient? conditions_check->time_check increase_time Increase detritylation time in small increments. time_check->increase_time No concentration_check Is the acid concentration optimal? time_check->concentration_check Yes increase_time->conditions_check increase_concentration Consider increasing acid concentration (e.g., from 3% to 10% DCA). concentration_check->increase_concentration No solvent_check 3. Evaluate Washing Steps concentration_check->solvent_check Yes increase_concentration->conditions_check acetonitrile_check Is acetonitrile being thoroughly removed before detritylation? solvent_check->acetonitrile_check improve_washing Improve pre-detritylation wash with an appropriate solvent (e.g., dichloromethane). acetonitrile_check->improve_washing No support_check 4. Inspect Solid Support & Column acetonitrile_check->support_check Yes improve_washing->solvent_check clogging_check Is there evidence of clogging or poor flow? support_check->clogging_check repack_column Repack the synthesis column or use a new one. clogging_check->repack_column Yes end Problem Resolved clogging_check->end No repack_column->support_check

A workflow diagram for troubleshooting incomplete detritylation.

Quantitative Data: Comparison of Deblocking Reagents

The choice of deblocking reagent and its concentration can significantly impact both the efficiency of detritylation and the integrity of the oligonucleotide. Trichloroacetic acid (TCA) is a stronger acid and leads to faster detritylation, but it also increases the risk of depurination, especially in purine-rich sequences.[5][6] Dichloroacetic acid (DCA) is a milder acid, reducing the risk of depurination, but may require longer reaction times or higher concentrations for complete detritylation.[6][7]

Table 1: Comparison of TCA and DCA for Detritylation of a T10-mer

AcidConcentrationDetritylation Time (seconds)Overall Yield of Full-Length Sequence (%)
TCA3.0% (w/v)2088
TCA3.0% (w/v)11088
DCA3.0% (v/v)2073
DCA3.0% (v/v)4087
DCA3.0% (v/v)11089
DCA1.5% (v/v)30Incomplete
DCA1.5% (v/v)6089

Data adapted from a study on the optimization of detritylation in solid-phase oligodeoxyribonucleotide synthesis.

Table 2: Impact of Increased DCA Concentration on Cycle Efficiency

DCA ConcentrationAverage Cycle Efficiency (%)
2.5%97.7
15%98.3

Data from a study on acid binding and detritylation during oligonucleotide synthesis.[1]

Experimental Protocols

Protocol 1: Manual Detritylation of a Purified DMT-on Oligonucleotide

This protocol is for the removal of the 5'-DMT group from an oligonucleotide that has been purified using "DMT-on" reverse-phase HPLC.

Materials:

  • Dried, purified DMT-on oligonucleotide

  • 80% Acetic Acid (v/v) in water

  • Microcentrifuge tubes

  • Vortex mixer

  • Lyophilizer or vacuum centrifuge

Procedure:

  • Ensure the DMT-on oligonucleotide is completely dry in a microcentrifuge tube.

  • Add 200-500 µL of 80% acetic acid to the dried oligonucleotide. The volume can be adjusted based on the amount of oligonucleotide.

  • Vortex the tube to ensure the oligonucleotide is fully dissolved.

  • Incubate the solution at room temperature for 20-30 minutes. The solution will not turn orange as the aqueous environment leads to the formation of dimethoxytritanol.[8]

  • After incubation, freeze the sample and lyophilize to dryness. Alternatively, a vacuum centrifuge can be used.

  • The resulting detritylated oligonucleotide is ready for desalting or can be resuspended in an appropriate buffer for quantification and use.

Protocol 2: Spectrophotometric Quantification of DMT Cation for Stepwise Yield Determination

This protocol allows for the determination of the stepwise coupling efficiency by quantifying the amount of DMT cation released during each detritylation step.

Materials:

  • Detritylation solution collected from each synthesis cycle

  • 0.1 M p-toluenesulfonic acid monohydrate (TSA) in acetonitrile

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • During each detritylation step of the automated synthesis, collect the orange-colored solution containing the cleaved DMT cation into a separate, labeled tube.

  • Dilute a known volume of the collected detritylation solution with a suitable solvent to bring the absorbance into the linear range of the spectrophotometer. A common practice is to dilute to a final volume of 10 mL with 0.1 M TSA in acetonitrile.

  • Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for the DMT cation, which is typically around 498-500 nm.[3][4] Use the dilution solvent as a blank.

  • Calculate the amount of DMT cation released using the Beer-Lambert law (A = εcl), where:

    • A is the measured absorbance

    • ε is the molar extinction coefficient of the DMT cation (approximately 70,000 L·mol⁻¹·cm⁻¹)

    • c is the concentration of the DMT cation

    • l is the path length of the cuvette (typically 1 cm)

  • The stepwise yield can be calculated by comparing the amount of DMT cation released in consecutive cycles. A consistent amount of released trityl for each coupling indicates a high stepwise yield.

Visualizations

Detritylation_Pathway DMT_Oligo 5'-DMT-Oligonucleotide (on solid support) Deprotected_Oligo 5'-HO-Oligonucleotide (on solid support) DMT_Oligo->Deprotected_Oligo + Acid DMT_Cation DMT+ Cation (Orange Color) DMT_Oligo->DMT_Cation Cleavage Acid Acid (e.g., DCA or TCA) Synthesis_Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Add next base) Detritylation->Coupling Capping 3. Capping (Block unreacted ends) Coupling->Capping Oxidation 4. Oxidation (Stabilize linkage) Capping->Oxidation Oxidation->Detritylation Start next cycle

References

Technical Support Center: Troubleshooting Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common problems encountered during automated solid-phase DNA synthesis.

Frequently Asked Questions (FAQs)

Synthesis & Purity Issues

  • Q1: My final DNA sequence has low purity. What are the common causes and how can I troubleshoot this?

    Low purity in synthetic oligonucleotides is often due to the accumulation of failure sequences, such as truncated sequences (n-1, n-2, etc.) and sequences with base modifications. The primary causes include inefficient coupling reactions, poor reagent quality, and inadequate post-synthesis purification.

    Troubleshooting Steps:

    • Evaluate Coupling Efficiency: The goal for each coupling step should be >99%. A drop of even 1-2% can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[1] Online trityl monitoring is a key diagnostic tool for assessing coupling efficiency in real-time.[2][3]

    • Check Reagent Quality: Ensure all reagents, especially phosphoramidites and activators, are fresh and of high quality.[2] Moisture in the acetonitrile (B52724) (ACN) or other reagents is a major cause of decreased coupling efficiency.[1] Using anhydrous ACN and ensuring a dry environment during reagent preparation is critical.

    • Optimize Synthesis Protocol: For long or complex sequences, extending the coupling time can improve efficiency.

    • Post-Synthesis Purification: The crude synthetic DNA mixture contains the full-length sequence along with truncated products. Purification is essential to isolate the desired oligonucleotide. Depending on the required purity and the length of the oligo, methods like High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) should be employed.[4]

  • Q2: The yield of my synthesized oligonucleotide is much lower than expected. What should I investigate?

    Low yield can be attributed to several factors throughout the synthesis, deprotection, and purification processes.

    Troubleshooting Workflow:

    low_yield_troubleshooting start Low Oligonucleotide Yield check_coupling Review Trityl Monitoring Data (Step-wise & Overall Yield) start->check_coupling coupling_ok Coupling Efficiency >98%? check_coupling->coupling_ok investigate_coupling Troubleshoot Coupling Reaction - Check reagents (amidites, activator, ACN) - Check for moisture - Verify synthesizer fluidics coupling_ok->investigate_coupling No check_deprotection Review Deprotection & Cleavage coupling_ok->check_deprotection Yes investigate_coupling->check_deprotection deprotection_ok Complete Deprotection & Cleavage? check_deprotection->deprotection_ok investigate_deprotection Troubleshoot Deprotection - Use fresh deprotection solution - Optimize deprotection time/temperature deprotection_ok->investigate_deprotection No check_purification Evaluate Purification Method deprotection_ok->check_purification Yes investigate_deprotection->check_purification purification_ok Appropriate Purification? check_purification->purification_ok investigate_purification Optimize Purification - Select method based on oligo length & modifications - Check column/gel integrity purification_ok->investigate_purification No final_yield Final Product Yield purification_ok->final_yield Yes investigate_purification->final_yield

[1] * Deprotection and Cleavage: Incomplete removal of protecting groups or inefficient cleavage from the solid support will result in significant loss of product. [5]Ensure deprotection reagents are fresh and incubation times are adequate.

  • Purification Losses: A significant portion of the theoretical yield can be lost during purification. [5]The trade-off between purity and yield is important; higher purity often necessitates a tighter cut of the product peak during chromatography, leading to lower recovery. [1] * Oligonucleotide Sequence: Sequences with high guanosine (B1672433) content or secondary structures can be challenging to synthesize and purify, often leading to lower yields.

  • Q3: I'm seeing a high rate of n-1 shortmers in my crude product. What is causing this and how can I fix it?

    The presence of n-1 shortmers (sequences missing one nucleotide) is a direct result of inefficient capping of unreacted 5'-hydroxyl groups during the synthesis cycle.

    The Role of Capping: After the coupling step, a small percentage of the growing oligonucleotide chains may not have reacted with the incoming phosphoramidite (B1245037). The capping step acetylates these unreacted 5'-hydroxyl groups, rendering them inert in subsequent coupling cycles. If capping is inefficient, these unreacted chains can couple with the next phosphoramidite, leading to a population of oligonucleotides with a single internal deletion.

    Solutions:

    • Check Capping Reagents: Ensure that the capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and properly prepared.

    • Optimize Capping Time: Increase the capping time to ensure the reaction goes to completion.

    • Synthesizer Maintenance: Verify that the synthesizer is delivering the correct volumes of capping reagents.

Quality Control & Analysis

  • Q4: My trityl monitor readings are abnormal (either too low or inconsistent). What does this indicate and what are the next steps?

    The trityl monitor measures the amount of the dimethoxytrityl (DMT) cation released during the detritylation step of each cycle. [6][7]The intensity of the orange color produced is proportional to the number of growing chains, making it an excellent real-time indicator of synthesis efficiency. [8] Interpreting Trityl Readings:

    • Consistently Low Readings: This suggests a systemic problem, such as poor coupling efficiency in every cycle, degraded reagents, or moisture contamination.

    • Sudden Drop in Readings: A sharp decrease in the trityl signal for a specific coupling step points to a problem with that particular phosphoramidite or its delivery.

    • No Trityl Signal: This indicates a complete failure of the coupling reaction, possibly due to an empty reagent bottle or a blockage in the fluidics system.

    Next Steps:

    • Abort the Synthesis: If a significant drop in yield is observed, it is often more cost-effective to stop the synthesis and troubleshoot the issue. [6] 2. Investigate the Cause: Based on the pattern of the trityl readings, investigate the most likely cause (e.g., check reagent levels, replace a specific phosphoramidite, or perform a system flush).

    • Review Historical Data: Compare the current trityl readings with those from previous successful syntheses to identify deviations.

  • Q5: I suspect issues with my reagents or the synthesizer itself. What are the standard procedures for checking them?

    Maintaining the quality of reagents and the performance of the synthesizer is crucial for successful DNA synthesis.

    Reagent Quality Control:

    • Phosphoramidites: Should be purchased from a reliable supplier and stored under anhydrous conditions. Visually inspect for any discoloration or degradation.

    • Acetonitrile (ACN): Use anhydrous grade ACN with low water content (<30 ppm).

    • Activator, Capping, and Oxidation Reagents: Prepare fresh solutions regularly and store them appropriately.

    Synthesizer Maintenance:

    • Fluidics System: Regularly check for leaks and ensure that the correct volumes of reagents are being delivered.

    • Gas System: Ensure a continuous supply of dry, inert gas (e.g., argon or helium).

    • Calibration: Regularly calibrate the synthesizer according to the manufacturer's instructions.

  • Q6: What are the best purification methods for my failed sequence and how do I choose one?

    The choice of purification method depends on the length of the oligonucleotide, the nature of any modifications, and the required final purity.

Purification MethodPrinciplePurityYieldBest For
Desalting Size exclusion chromatography to remove salts and small molecules.LowHighShort, unmodified oligos for non-critical applications (e.g., PCR).
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. The DMT-on full-length product is more hydrophobic than DMT-off failure sequences.HighMediumOligos up to ~50 bases, especially those with hydrophobic modifications. [4]
Ion-Exchange HPLC (IE-HPLC) Separation based on charge (number of phosphate (B84403) groups).HighMediumOligos up to ~40 bases, provides good resolution of n and n-1 products. [4]
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and conformation.Very HighLowLong oligonucleotides (>50 bases) and applications requiring the highest purity.
  • Q7: Mass spectrometry analysis of my oligo shows unexpected peaks. How do I interpret them?

    Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of the synthesized oligonucleotide. [9]Unexpected peaks can provide valuable diagnostic information.

    ms_interpretation start Unexpected Peaks in Mass Spectrum peak_type Analyze Peak Mass start->peak_type lower_mass Lower Mass Peaks peak_type->lower_mass < Expected Mass higher_mass Higher Mass Peaks peak_type->higher_mass > Expected Mass adducts Adduct Peaks peak_type->adducts ~ Expected Mass + Adduct lower_mass_cause Potential Causes: - Truncated sequences (n-1, n-2) - Depurination (loss of A or G) - Incomplete deprotection lower_mass->lower_mass_cause higher_mass_cause Potential Causes: - Insertion sequences (n+1) - Unwanted modifications (e.g., oxidation) - Dimer formation higher_mass->higher_mass_cause adducts_cause Potential Causes: - Salt adducts (Na+, K+) - Reagent adducts (e.g., from deprotection) adducts->adducts_cause

    Caption: Interpreting unexpected peaks in mass spectrometry.

    Common Unexpected Peaks:

    • Lower Molecular Weight Peaks: Often correspond to truncated sequences (n-1, n-2, etc.) or depurination (loss of a purine (B94841) base).

    • Higher Molecular Weight Peaks: May indicate the presence of n+1 sequences (insertion of an extra nucleotide), dimers, or unwanted chemical modifications (e.g., oxidation).

    • Salt Adducts: The presence of sodium ([M+Na]+) or potassium ([M+K]+) adducts is common. These can sometimes be reduced by improved purification.

Experimental Protocols

Detritylation Assay (for manual yield calculation)

This protocol describes the manual measurement of the DMT cation to determine coupling efficiency.

  • Collect the Trityl Fractions: During synthesis, collect the acidic detritylation solution from each cycle in separate tubes.

  • Dilute the Samples: Dilute a small, precise volume of each fraction with the acidic detritylation solution to bring the absorbance into the linear range of the spectrophotometer.

  • Measure Absorbance: Measure the absorbance of each diluted sample at 498 nm. [3]4. Calculate Step-wise Yield: The step-wise yield for each coupling step can be calculated by comparing the absorbance of consecutive fractions.

  • Calculate Overall Yield: The overall yield is the product of all the individual step-wise yields.

Oligonucleotide Purification by RP-HPLC

This is a general protocol for the purification of DMT-on oligonucleotides.

  • Sample Preparation: Dissolve the crude, deprotected oligonucleotide in an appropriate starting buffer (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) - TEAA). [10]2. Column and Buffers: Use a C8 or C18 reverse-phase HPLC column. The mobile phases typically consist of an aqueous buffer (e.g., 0.1 M TEAA) and an organic solvent (e.g., acetonitrile).

  • Gradient Elution: Apply a linear gradient of increasing organic solvent concentration to elute the oligonucleotides. [10]The DMT-on full-length product will elute later than the DMT-off failure sequences.

  • Fraction Collection: Collect the fractions corresponding to the major peak (the full-length product).

  • Post-Purification Processing: Combine the collected fractions, evaporate the solvent, and detritylate the oligonucleotide using a mild acid (e.g., 80% acetic acid). Finally, desalt the purified oligonucleotide.

Quality Control by MALDI-TOF Mass Spectrometry

This protocol provides a general outline for the analysis of synthetic oligonucleotides by MALDI-TOF MS.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), in a solvent mixture (e.g., 50:50 acetonitrile:water). Additives like diammonium hydrogen citrate (B86180) can be included to reduce salt adducts. [11]2. Sample Preparation: Mix a small amount of the purified oligonucleotide sample with the matrix solution.

  • Spotting: Spot a small volume (typically 0.5-1 µL) of the sample-matrix mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Analyze the sample in the mass spectrometer, typically in negative ion mode for DNA.

  • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the target sequence. Analyze any unexpected peaks to identify potential impurities or modifications.

References

Technical Support Center: 5'-O-DMT-N4-Ac-dC Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the impact of 5'-O-DMT-N4-Ac-dC purity on oligonucleotide synthesis fidelity. It includes frequently asked questions, troubleshooting guides for common synthesis issues, and detailed experimental protocols for purity assessment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in oligonucleotide synthesis?

This compound is a protected deoxycytidine (dC) phosphoramidite (B1245037), a critical building block for synthesizing DNA oligonucleotides.[1][2] Each part of the molecule has a specific function:

  • 5'-O-DMT (Dimethoxytrityl) group: Protects the 5'-hydroxyl group of the deoxyribose sugar. This acid-labile group is removed at the beginning of each coupling cycle to allow the addition of the next nucleotide.[1][3]

  • N4-Acetyl (Ac) group: Protects the exocyclic amino group of the cytosine base. This prevents unwanted side reactions during the synthesis process, ensuring high coupling efficiency and fidelity.[1]

  • 3'-CE (Cyanoethyl) phosphoramidite group: This is the reactive moiety that, when activated, couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.[4]

Q2: How does the purity of this compound impact synthesis fidelity?

The purity of phosphoramidite reagents is a critical factor in the successful synthesis of oligonucleotides.[5] Trace amounts of impurities can significantly impact the integrity and efficacy of the final product.[6] Impurities can be classified as critical or noncritical. Critical impurities are those that can be incorporated into the oligonucleotide chain and are difficult to remove during downstream purification.[4][7]

The repetitive nature of oligonucleotide synthesis can amplify the effect of these impurities. For example, if a phosphoramidite with a 0.2% critical impurity is used eight times in the synthesis of a 20-mer, the final product could contain up to 1.6% of that impurity.[4]

Q3: What are the common types of impurities found in this compound?

Impurities in phosphoramidites can arise during their complex, multi-step synthesis or from improper storage and handling.[7] Common impurities include:

  • Hydrolyzed phosphoramidite (H-phosphonate): The phosphoramidite group is sensitive to moisture and can hydrolyze to the corresponding H-phosphonate. This impurity is non-reactive under coupling conditions and can lead to failed couplings, resulting in n-1 deletion mutants.[4][8]

  • P(V) species (Oxidized phosphoramidite): Oxidation of the phosphorus (III) center to phosphorus (V) renders the amidite inactive in the coupling reaction.[6]

  • Compounds without a DMT group: These impurities can be incorporated but will terminate chain elongation as there is no DMT group to remove for the next coupling cycle.

  • "Reverse" phosphoramidites (3'-DMT-5'-phosphoramidite): These structural isomers can be incorporated and lead to errors in the final oligonucleotide sequence.[9]

  • Byproducts from synthesis: Residual reactants or byproducts from the multi-step synthesis of the phosphoramidite.[7]

Q4: What is the acceptable purity level for this compound?

For standard applications, a purity level of ≥98.0% is often required. However, for the synthesis of therapeutic oligonucleotides, much higher purity (≥99.0%) is necessary to minimize the presence of critical impurities.[6] Regulatory and industry guidance often requires analytical methods to detect and characterize impurities at levels down to 0.1% or even lower.[7]

Q5: How should this compound be stored and handled to maintain purity?

Proper storage and handling are crucial to prevent degradation.

  • Storage: Store as a dry powder at -20°C under an inert atmosphere (e.g., argon).[10] Solid-form products can be stable for more than three years under these conditions.[11]

  • Handling: Phosphoramidites are highly sensitive to moisture and oxygen.[8] Always handle them under anhydrous conditions. Use septum-sealed bottles and dry solvents (e.g., anhydrous acetonitrile (B52724) with <10-15 ppm water content).[8][10] When preparing solutions, use a technique that maintains an anhydrous atmosphere, such as using a syringe to transfer dry solvent into the septum-sealed vial.[8]

Troubleshooting Guide

Low coupling efficiency and the presence of deletion mutants are common issues in oligonucleotide synthesis. This guide helps diagnose and resolve problems that may be related to this compound purity.

Common Synthesis Problems and Solutions
Symptom Potential Cause Related to dC Amidite Recommended Troubleshooting Steps
Low overall yield of full-length product (FLP) High levels of non-coupling impurities (e.g., H-phosphonate, P(V) species) in the dC phosphoramidite.[4][8]1. Perform a purity check on the dC amidite using ³¹P NMR or RP-HPLC (see protocols below). 2. Use a fresh, high-purity batch of this compound. 3. Ensure all solvents and reagents are strictly anhydrous.[5][8]
Presence of n-1 deletion sequences Incomplete coupling due to impure or degraded dC amidite. The unreacted 5'-OH group is then capped, leading to a truncated sequence.[][13]1. Verify the concentration and delivery of the dC amidite solution. 2. Check the dC amidite for degradation, especially hydrolysis due to moisture.[8] 3. Increase the coupling time for the dC monomer.
Failure specifically at dC incorporation steps (identified by trityl monitoring) A bad batch of dC phosphoramidite or significant degradation of the solution on the synthesizer.1. Immediately replace the dC phosphoramidite vial on the synthesizer with a freshly prepared solution from a new bottle. 2. Purge the reagent lines to ensure the fresh solution reaches the synthesis column. 3. If the problem persists, test the new batch of amidite for purity before use.
Appearance of unexpected peaks in HPLC/MS analysis Incorporation of a "critical" impurity from the dC phosphoramidite that has a different mass or chromatographic behavior.[4]1. Analyze the dC phosphoramidite raw material by LC-MS to identify potential impurities.[7][10] 2. Compare the impurity profile with a reference standard or a batch from a different vendor.[7]
Troubleshooting Workflow Diagram

This diagram outlines a logical workflow for troubleshooting oligonucleotide synthesis failures that may be linked to phosphoramidite quality.

G start Synthesis Failure (e.g., Low Yield, n-1 Peaks) check_trityl Review Trityl Monitor Data start->check_trityl is_dC_specific Failure Correlated with dC Coupling Steps? check_trityl->is_dC_specific check_reagents Check General Reagents (Activator, ACN, Capping) is_dC_specific->check_reagents No replace_dC Replace dC Amidite Bottle with Fresh Solution is_dC_specific->replace_dC  Yes other_issue Root Cause: Other Synthesis Parameter check_reagents->other_issue test_dC Perform Purity Analysis on dC Amidite (HPLC, ³¹P NMR) replace_dC->test_dC synthesis_ok Problem Resolved replace_dC->synthesis_ok If successful is_pure Purity > 99%? test_dC->is_pure bad_batch Root Cause: Impure dC Amidite Batch is_pure->bad_batch No is_pure->other_issue Yes bad_batch->replace_dC

Caption: Troubleshooting workflow for synthesis failures.

Experimental Protocols

Accurate assessment of this compound purity is essential for quality control. The two primary orthogonal methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR).[4][6]

Protocol 1: Purity Assessment by RP-HPLC

This method separates the phosphoramidite diastereomers from impurities based on hydrophobicity.

  • Instrumentation:

    • UHPLC or HPLC system with a Diode Array Detector (DAD) or UV detector.[7]

    • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Reagents:

    • Mobile Phase A: Water with 10 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP).

    • Mobile Phase B: Methanol or Acetonitrile.

    • Sample Diluent: Anhydrous acetonitrile.[10]

  • Sample Preparation:

    • Carefully weigh and dissolve the this compound sample in anhydrous acetonitrile to a final concentration of 0.1 mg/mL.[10] Prepare fresh before use.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 260 nm

    • Injection Volume: 1-5 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 50
      10.0 95
      12.0 95
      12.1 50

      | 15.0 | 50 |

  • Data Analysis:

    • The main product, this compound, will typically appear as a pair of closely eluting peaks corresponding to the two diastereomers at the chiral phosphorus center.[6]

    • Calculate purity by dividing the area of the two main peaks by the total area of all peaks in the chromatogram.

    • Purity % = (Area_diastereomer1 + Area_diastereomer2) / Total_Peak_Area * 100

Protocol 2: Purity Assessment by ³¹P NMR

³¹P NMR is a powerful technique for quantifying phosphorus-containing species, making it ideal for identifying and quantifying phosphoramidite impurities.[6]

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.

  • Reagents:

  • Sample Preparation:

    • In an NMR tube under an inert atmosphere, dissolve 10-20 mg of the this compound sample in ~0.6 mL of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Nucleus: ³¹P

    • Technique: Inverse-gated proton decoupling to ensure accurate quantification.

    • Relaxation Delay (d1): 15-20 seconds (to allow for full relaxation of all phosphorus nuclei).

    • Number of Scans: 128 or higher for good signal-to-noise ratio.

  • Data Analysis:

    • The pure this compound phosphoramidite will show two strong signals for the diastereomers around 148-150 ppm .

    • Common phosphorus-containing impurities will appear at distinct chemical shifts:

      • H-phosphonate: ~0-10 ppm

      • P(V) species (oxidized): ~(-5) to (-20) ppm

    • Integrate the peaks corresponding to the product and the impurities. Calculate purity based on the relative integration values.

Purity Analysis Workflow Diagram

G start Receive/Prepare This compound prep_hplc Prepare Sample for HPLC (0.1 mg/mL in ACN) start->prep_hplc prep_nmr Prepare Sample for NMR (15 mg in CD₃CN) start->prep_nmr run_hplc Run RP-HPLC Analysis prep_hplc->run_hplc analyze_hplc Analyze Chromatogram Calculate Area % run_hplc->analyze_hplc report Generate Purity Report analyze_hplc->report run_nmr Acquire ³¹P NMR Spectrum prep_nmr->run_nmr analyze_nmr Analyze Spectrum Integrate P(III) vs P(V) run_nmr->analyze_nmr analyze_nmr->report

Caption: Workflow for phosphoramidite purity analysis.

References

Technical Support Center: Oligonucleotide Synthesis Impurity Minimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize n+1 and n-1 impurities during oligonucleotide synthesis.

Troubleshooting Guide

Issue: High Levels of n-1 Deletion Impurities

This guide will help you troubleshoot and resolve common issues leading to the formation of n-1 impurities, which are oligonucleotides missing a single nucleotide.

Potential Cause Recommended Solution Verification Method
Inefficient Capping - Optimize Capping Reagents: Standard capping is achieved with acetic anhydride (B1165640) and N-methylimidazole (NMI). Consider using more reactive agents like phenoxyacetic anhydride (Pac₂O) or increasing the concentration of NMI.[1] - Increase Capping Time/Frequency: Extend the capping step duration or implement a double capping protocol (Cap/Ox/Cap) to ensure all unreacted 5'-hydroxyl groups are blocked.[1]- HPLC or UPLC-MS Analysis: Compare the peak area of the n-1 impurity relative to the full-length product (FLP) before and after optimization. - Capping Efficiency Assay: Perform a mock synthesis cycle without a phosphoramidite (B1245037) coupling step, followed by capping and detritylation. Quantify the released trityl cation to determine the percentage of un-capped sites.
Low Coupling Efficiency - Use High-Quality Reagents: Ensure phosphoramidites, activator, and solvents are fresh and anhydrous.[1] - Optimize Coupling Time: Increase the coupling time, especially for sterically hindered monomers.- Trityl Monitoring: Monitor the trityl cation release after each coupling step. A consistent and high yield indicates efficient coupling. - HPLC or UPLC-MS Analysis: A general increase in shorter fragments (not just n-1) can indicate a systemic coupling problem.
Incomplete Detritylation - Optimize Deblocking Time: Insufficient acid treatment will leave the 5'-hydroxyl group blocked and unavailable for coupling. Extend the deblocking time or use a stronger acid if necessary, but be cautious of depurination with sensitive sequences.- HPLC or UPLC-MS Analysis: Incomplete detritylation can lead to a population of shorter sequences, not just n-1.
Incomplete Oxidation - Use Fresh Oxidizer: The iodine solution used for oxidation is sensitive to degradation. Ensure it is fresh. - Ensure Adequate Contact Time: Insufficient oxidation can lead to the cleavage of the phosphite (B83602) triester linkage during the subsequent acidic deblocking step, resulting in an n-1 sequence.- ³¹P NMR of Crude Oligonucleotide: This can reveal the presence of unoxidized phosphite triesters.

Issue: High Levels of n+1 Addition Impurities

This section addresses the causes and solutions for n+1 impurities, which are oligonucleotides with an extra nucleotide.

Potential Cause Recommended Solution Verification Method
Phosphoramidite Quality - Use High-Purity Phosphoramidites: Source phosphoramidites with low levels of reactive impurities, particularly those that can act as phosphitylating agents (e.g., H-phosphonate). Purity should be ≥99%.[2] - Proper Phosphoramidite Handling: Store phosphoramidites under anhydrous conditions and handle them in an inert atmosphere to prevent degradation.- ³¹P NMR of Phosphoramidites: This is the gold standard for assessing the purity of phosphoramidites and identifying phosphorus-containing impurities.[2][3] - HPLC-MS of Phosphoramidites: Can identify non-phosphorus impurities and degradation products.
Activator Acidity - Use an Appropriate Activator: Highly acidic activators can cause premature detritylation of the phosphoramidite in solution, leading to the formation of dimers that can be incorporated as n+1 impurities.[1] Consider using a less acidic activator if dG-dG n+1 additions are observed.[1]- HPLC or UPLC-MS Analysis of Oligonucleotide: Look for specific n+1 peaks, especially those corresponding to the addition of the same nucleotide in succession (e.g., GG, AA).
Inefficient Washing - Optimize Wash Steps: Ensure thorough washing after the coupling step to remove any residual activated phosphoramidites that could react in the next cycle.- Process Optimization: A systematic evaluation of wash times and volumes may be necessary if other causes are ruled out.

Frequently Asked Questions (FAQs)

Q1: What are n-1 impurities and why are they a problem?

A1: n-1 impurities are deletion sequences, meaning they are missing one nucleotide from the desired full-length oligonucleotide sequence.[4][5][] They are problematic because they are often difficult to separate from the full-length product due to their similar size and chemical properties.[1] This can lead to inaccuracies in downstream applications and reduced therapeutic efficacy.

Q2: What is the primary cause of n-1 impurities?

A2: The most common cause of n-1 impurities is the incomplete capping of unreacted 5'-hydroxyl groups after a failed coupling reaction.[] If these unreacted sites are not blocked, they can participate in the subsequent coupling cycle, leading to a sequence with an internal deletion.[]

Q3: How can I improve my capping efficiency?

A3: To improve capping efficiency, you can increase the capping time, use a more reactive capping agent like phenoxyacetic anhydride, or implement a double capping step.[1] Ensuring your capping reagents are fresh and anhydrous is also critical.

Q4: What are n+1 impurities and what causes them?

A4: n+1 impurities are oligonucleotides that have an additional nucleotide compared to the desired sequence.[4] A primary cause is the presence of reactive impurities in the phosphoramidite monomers.[1] For example, premature detritylation of a phosphoramidite in the presence of an acidic activator can lead to the formation of a dinucleotide phosphoramidite, which then gets incorporated into the growing oligonucleotide chain.[1]

Q5: How does phosphoramidite quality affect n+1 impurity formation?

A5: The purity of phosphoramidites is crucial for minimizing n+1 impurities. Impurities in the phosphoramidite, such as those that can also act as phosphitylating agents, can lead to the addition of an extra nucleotide. Even small amounts of such impurities can be amplified during the synthesis process. Therefore, it is essential to use high-purity phosphoramidites (≥99%) and verify their quality using techniques like ³¹P NMR.[2]

Q6: What analytical techniques are best for detecting n-1 and n+1 impurities?

A6: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) are the most powerful techniques for detecting and quantifying n-1 and n+1 impurities.[7][8] These methods can separate the impurities from the full-length product and provide mass information for confident identification. Anion-exchange chromatography can also be effective for separating based on the number of phosphate (B84403) groups.[9]

Quantitative Data Summary

Table 1: Impact of Capping Reagent on Capping Efficiency

Capping Reagent (Cap B)ConcentrationCapping Efficiency (%)
N-methylimidazole10%89
N-methylimidazole16%>98
DMAP6.5%>99
Data adapted from Glen Research Report 21.2. Please note that capping efficiency can also be influenced by the synthesizer and other reaction conditions.[1]

Table 2: Typical Purity Specifications for Phosphoramidites

ParameterSpecification
Purity by HPLC≥ 99.0%
Any Critical Impurity≤ 0.15%
Total Critical Impurities≤ 0.30%
Purity by ³¹P NMR≥ 98%
Total P(III) Impurities≤ 0.5%
Critical impurities are those that can be incorporated into the oligonucleotide and are difficult to remove.[10]

Experimental Protocols

Protocol 1: HPLC-MS Analysis of Oligonucleotide Impurities

This protocol provides a general guideline for the analysis of n+1 and n-1 impurities using ion-pair reversed-phase HPLC-MS.

  • Sample Preparation:

    • Cleave and deprotect the oligonucleotide from the solid support according to standard procedures.

    • Dissolve the crude oligonucleotide in an appropriate aqueous buffer (e.g., 100 mM triethylammonium (B8662869) acetate, TEAA).

    • The final concentration should be around 1 mg/mL.

  • HPLC-MS System:

    • Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S, Waters ACQUITY Premier Oligonucleotide BEH C18).

    • Mobile Phase A: An aqueous solution of an ion-pairing agent (e.g., 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP)).

    • Mobile Phase B: Acetonitrile or methanol.

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in negative ion mode.

  • Chromatographic Method:

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 50-70 °C to denature secondary structures.

    • Gradient: A shallow gradient of increasing Mobile Phase B. For example, 10-25% B over 20-30 minutes. The exact gradient will need to be optimized based on the oligonucleotide length and sequence.

    • Detection: UV at 260 nm and MS full scan.

  • Data Analysis:

    • Integrate the peaks corresponding to the full-length product (FLP), n-1, and n+1 species in the UV chromatogram.

    • Confirm the identity of each peak by its mass-to-charge ratio in the mass spectrum.

    • Calculate the relative percentage of each impurity.

Protocol 2: ³¹P NMR Analysis of Phosphoramidite Purity

This protocol outlines the steps for assessing the purity of phosphoramidite reagents.

  • Sample Preparation:

    • Under an inert atmosphere (e.g., in a glovebox), dissolve approximately 10-20 mg of the phosphoramidite in 0.5-0.7 mL of anhydrous deuterated solvent (e.g., CD₃CN or CDCl₃).

    • Transfer the solution to a dry NMR tube and cap it securely.

  • NMR Instrument Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Program: A standard proton-decoupled ³¹P NMR experiment.

    • Reference: Use an external standard of 85% H₃PO₄.

    • Acquisition Parameters:

      • Relaxation Delay (d1): 5-10 seconds to ensure quantitative results.

      • Number of Scans: 128-256 for good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • The phosphoramidite diastereomers should appear as two sharp peaks around 148-150 ppm.

    • Integrate the area of the main phosphoramidite peaks and any impurity peaks. Common impurities include H-phosphonates (around 0-10 ppm) and phosphotriesters (around -10 to -20 ppm).

    • Calculate the purity as the percentage of the integral of the main peaks relative to the total integral of all phosphorus-containing species.

Visualizations

capping_failure cluster_cycle Oligonucleotide Synthesis Cycle cluster_failure Coupling Failure cluster_capping_failure Capping Failure start Growing Oligo Chain (5'-OH) coupling Coupling with Phosphoramidite start->coupling failure Unreacted 5'-OH coupling->failure Incomplete Coupling capping Capping Step (Acetylation) failure->capping uncapped Uncapped 5'-OH capping->uncapped Inefficient Capping capped_failure Capped Failure Sequence (Inert) capping->capped_failure Successful Capping next_coupling Next Coupling Cycle uncapped->next_coupling n_minus_1 n-1 Impurity (Deletion) next_coupling->n_minus_1

Figure 1. Workflow illustrating how inefficient capping of unreacted 5'-hydroxyl groups after a failed coupling step leads to the formation of n-1 deletion impurities in the subsequent synthesis cycle.

n_plus_1_formation cluster_phosphoramidite Phosphoramidite Solution cluster_synthesis Oligonucleotide Synthesis phosphoramidite Phosphoramidite (DMT-N-CEP) premature_detritylation Premature Detritylation phosphoramidite->premature_detritylation Acidic Conditions dimer_formation Dimer Formation phosphoramidite->dimer_formation activator Acidic Activator activator->premature_detritylation deprotected_amidite Deprotected Phosphoramidite (HO-N-CEP) premature_detritylation->deprotected_amidite deprotected_amidite->dimer_formation dimer_amidite Dimer Phosphoramidite (DMT-N-P-N-CEP) dimer_formation->dimer_amidite coupling Coupling Step dimer_amidite->coupling Incorporation of Dimer growing_chain Growing Oligo Chain (5'-OH) growing_chain->coupling n_plus_1 n+1 Impurity coupling->n_plus_1

Figure 2. Diagram showing how the presence of an acidic activator can cause premature detritylation of phosphoramidites, leading to the formation of dimer phosphoramidites and subsequent incorporation as n+1 impurities during the coupling step.

References

optimizing capping efficiency after 5'-O-DMT-N4-Ac-dC coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions related to optimizing capping efficiency, with a special focus on syntheses involving 5'-O-DMT-N4-Ac-dC phosphoramidite (B1245037).

Troubleshooting Guide: Low Capping Efficiency and Side Reactions

Low capping efficiency is a primary cause of n-1 deletions, which are often difficult to separate from the full-length oligonucleotide. When incorporating modified bases such as N4-acetyl-dC (Ac-dC), additional challenges may arise.

Problem 1: Consistently low capping efficiency (<98%) leading to high n-1 impurity levels.

Possible Cause Recommended Solution
Degraded Capping Reagents Capping Mix A (acetic anhydride) is sensitive to moisture. Capping Mix B (N-methylimidazole, NMI, or DMAP) can also degrade. Use fresh, high-quality reagents. Ensure bottles are properly sealed and purged with inert gas.
Insufficient Reagent Delivery Ensure synthesizer lines are not clogged and that valves are functioning correctly. Calibrate reagent delivery volumes. For some synthesizers, increasing the delivery volume or time of the capping mix can improve efficiency.[1]
Suboptimal Capping Activator The concentration and type of activator in Capping Mix B are critical. N-methylimidazole (NMI) is commonly used, but 4-dimethylaminopyridine (B28879) (DMAP) is a more efficient catalyst.[1] However, be aware of potential side reactions with DMAP.
Residual Moisture Water in the acetonitrile (B52724) (ACN) or on the solid support will inactivate the capping reagent. Use anhydrous ACN (<30 ppm water). Consider adding a second capping step after the oxidation step to help dry the support, as the oxidizer mix contains water.[2][3]

Problem 2: Increased side products or poor yield specifically after coupling with this compound.

The exocyclic N4-acetyl group on the cytidine (B196190) base can be susceptible to reaction with the standard capping reagent, acetic anhydride (B1165640). This can lead to the formation of unwanted adducts and reduce the yield of the desired full-length product.

Possible Cause Recommended Solution
Reaction with Acetic Anhydride The N4-acetyl group may react with acetic anhydride. The most direct solution is to omit the capping step immediately following the incorporation of the N4-Ac-dC monomer .[4] This prevents the side reaction. Subsequent capping steps after other standard monomers should proceed as normal.
Sensitivity to Standard Capping Conditions If omitting the capping step is not desirable due to concerns about n-1 deletions from failed N4-Ac-dC coupling, a milder or more sterically hindered capping reagent can be used. Replace Acetic Anhydride (Cap A) with Pivalic Anhydride or Phenoxyacetic Anhydride (Pac2O) .[5][6] These are less likely to react with the N4-acetyl group. Note that a longer capping time may be required.[6]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the capping step in oligonucleotide synthesis?

The capping step is performed to permanently block any 5'-hydroxyl groups that failed to react during the preceding coupling step.[7] This is typically done by acetylating the free 5'-OH group.[8][9] By "capping" these unreacted chains, they are prevented from participating in subsequent coupling cycles, which would otherwise result in oligonucleotides with internal deletions (n-1 products).[9][10]

Q2: What are the standard reagents used for capping?

Standard capping is achieved using two solutions. Capping Mix A typically contains acetic anhydride, which performs the acetylation. Capping Mix B contains a catalyst, most commonly N-methylimidazole (NMI) or 4-dimethylaminopyridine (DMAP), in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (ACN), often with a weak base such as pyridine (B92270) or lutidine.[3][8][10]

Q3: Why is N4-acetyl-dC (Ac-dC) used instead of the standard N4-benzoyl-dC (Bz-dC)?

N4-acetyl-dC is used as part of a "mild deprotection" strategy. The acetyl protecting group is more labile than the benzoyl group and can be removed under gentler conditions. This is particularly important when the oligonucleotide contains other sensitive modifications that would be degraded by harsh deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide (B78521) at high temperatures). The use of Ac-dC is often paired with AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine) for rapid deprotection.[2][3]

Q4: How does low capping efficiency affect my final product?

Low capping efficiency directly leads to a higher proportion of n-1 deletion sequences in the crude product. These n-1 impurities possess a 5'-DMT group (if performing "trityl-on" synthesis) and are chemically very similar to the full-length product, making them very difficult to remove by standard purification methods like reversed-phase HPLC or cartridge purification.[10]

Q5: Can I use an alternative to standard acetic anhydride capping?

Yes, several alternatives exist. One approach is to use a phosphoramidite-based capping reagent, such as UniCap™ Phosphoramidite. This reagent couples to the unreacted 5'-OH groups, effectively capping them with a non-extendable moiety. This method can offer very high capping efficiency without the use of acetic anhydride.[10] For sensitive nucleobases, milder acylating agents like phenoxyacetic anhydride can also be used.[5][11]

Data Presentation

Table 1: Comparison of Capping Efficiency with Different Reagents

This table summarizes data on the efficiency of different capping activators. The experiment involved a deliberate coupling failure, followed by capping and subsequent coupling steps to quantify the percentage of un-capped sites.

Capping Activator (in Cap B)ConcentrationCapping EfficiencyNotes
N-Methylimidazole (MeIm)10%~90%Less effective at lower concentrations.[10]
N-Methylimidazole (MeIm)16%~97%Increased concentration improves efficiency.[10]
4-Dimethylaminopyridine (DMAP)6.5%>99%Highly efficient but has been reported to cause side reactions with dG.[1]
UniCap™ PhosphoramiditeStandard~99%An alternative to acetic anhydride capping; avoids acetylation.[10]

Experimental Protocols

Protocol 1: Standard Capping Procedure

This protocol describes the standard capping step in an automated phosphoramidite synthesis cycle.

  • Reagents:

    • Capping Mix A: Acetic Anhydride / Lutidine / THF (1:1:8 v/v/v)

    • Capping Mix B: 16% N-Methylimidazole in THF (v/v)

  • Procedure (as performed by an automated synthesizer):

    • Following the coupling step and subsequent wash with acetonitrile, deliver Capping Mix A and Capping Mix B simultaneously to the synthesis column.

    • Allow the reagents to react with the solid support for a predetermined time (typically 20-45 seconds, depending on the synthesizer and scale).

    • Thoroughly wash the column with anhydrous acetonitrile to remove unreacted capping reagents and byproducts.

    • Proceed to the oxidation step.

Protocol 2: Modified Protocol for Oligonucleotides Containing N4-Ac-dC

This protocol outlines the recommended modification to the synthesis cycle when incorporating an N4-Ac-dC monomer to prevent side reactions.

  • Synthesis Cycle for Standard Monomers (dA, dG, T):

    • Perform the standard synthesis cycle: Deblocking -> Coupling -> Capping -> Oxidation.

  • Synthesis Cycle for N4-Ac-dC Monomer:

    • Perform a modified synthesis cycle: Deblocking -> Coupling (with this compound phosphoramidite) -> OMIT CAPPING -> Oxidation.

  • Rationale:

    • By omitting the capping step specifically after the N4-Ac-dC coupling, the potential for acetic anhydride to react with the N4-acetyl group is eliminated.[4] The synthesis immediately proceeds to the oxidation step. Capping is resumed for all subsequent, standard monomer additions to prevent n-1 deletions.

Visualizations

Oligo_Synthesis_Cycle Deblock 1. Deblocking (Remove 5'-DMT) Couple 2. Coupling (Add next base) Deblock->Couple Cap 3. Capping (Block failures) Couple->Cap Oxidize 4. Oxidation (Stabilize linkage) Cap->Oxidize Next_Cycle Repeat for Next Base Oxidize->Next_Cycle Next_Cycle->Deblock

Caption: Standard phosphoramidite oligonucleotide synthesis cycle.

Troubleshooting_Workflow Start Low Capping Efficiency (High n-1) Ac_dC_Check Does sequence contain N4-Ac-dC? Start->Ac_dC_Check Check_Reagents Are capping reagents fresh and anhydrous? Check_Delivery Is reagent delivery volume adequate? Check_Reagents->Check_Delivery Yes Solution_Reagents Replace Reagents Check_Reagents->Solution_Reagents No Solution_Delivery Increase Delivery Time/Volume Check_Delivery->Solution_Delivery No Ac_dC_Check->Check_Reagents No Solution_Omit_Cap Omit Capping Step After Ac-dC Coupling Ac_dC_Check->Solution_Omit_Cap Yes Solution_Alt_Cap Use Alternative Capping Reagent (e.g., Pivalic Anhydride) Solution_Omit_Cap->Solution_Alt_Cap If n-1 still an issue

Caption: Troubleshooting logic for low capping efficiency issues.

References

Validation & Comparative

A Head-to-Head Battle in Oligonucleotide Synthesis: 5'-O-DMT-N4-Ac-dC vs. 5'-O-DMT-N4-Bz-dC

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of oligonucleotide synthesis, the choice of protective groups for nucleoside phosphoramidites is a critical determinant of yield, purity, and overall efficiency. Among the most common building blocks, protected deoxycytidine phosphoramidites play a pivotal role. This guide provides a detailed comparison of two prevalently used versions: 5'-O-DMT-N4-Ac-dC, featuring an acetyl (Ac) protecting group, and 5'-O-DMT-N4-Bz-dC, which employs a benzoyl (Bz) group for the N4 amine of cytidine. This objective analysis, supported by experimental data and protocols, will aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.

Executive Summary

The primary distinction between this compound and 5'-O-DMT-N4-Bz-dC lies in the lability of the N4 protecting group, which significantly impacts the deprotection strategy and potential side reactions. While both phosphoramidites generally exhibit high coupling efficiencies essential for the successful synthesis of oligonucleotides, the choice between them hinges on the desired deprotection conditions and the sensitivity of other moieties within the synthetic oligonucleotide.

This compound is favored for its compatibility with rapid and mild "UltraFAST" deprotection protocols. The acetyl group is highly labile and can be swiftly removed, preventing unwanted side reactions. This makes it particularly suitable for the synthesis of oligonucleotides containing sensitive modifications.

5'-O-DMT-N4-Bz-dC , the more traditional choice, utilizes a more robust benzoyl protecting group. While effective, its removal requires harsher or more prolonged deprotection conditions. A notable drawback is its susceptibility to a transamidation side reaction when treated with amine-based reagents common in fast deprotection protocols, leading to the formation of N4-methyl-deoxycytidine.

Performance Comparison: A Data-Driven Analysis

While direct, side-by-side quantitative comparisons of coupling efficiency under identical conditions are not extensively published, the performance of both phosphoramidites is generally understood to be very high, typically exceeding 99% under optimized protocols. The key performance differentiators emerge during the deprotection phase.

Performance MetricThis compound5'-O-DMT-N4-Bz-dCKey Considerations
Coupling Efficiency Typically >99% with standard activators (e.g., ETT, DCI)Typically >99% with standard activators (e.g., ETT, DCI)Dependent on activator, coupling time, and anhydrous conditions. No significant intrinsic difference is reported.
Deprotection Conditions Compatible with "UltraFAST" protocols (e.g., AMA at 65°C for 10 min). Also removable with standard ammonium (B1175870) hydroxide (B78521).Requires standard deprotection (e.g., concentrated ammonium hydroxide at 55°C for 8-16 hours).Acetyl group is significantly more labile.
Deprotection Speed Very Fast (minutes)Slow (hours)Critical for high-throughput synthesis and sensitive oligonucleotides.
Side Reactions Minimal. The rapid hydrolysis of the acetyl group prevents transamidation.Prone to transamidation with amine-based deprotection reagents (e.g., AMA), leading to N4-methyl-dC formation.This side product can be problematic for certain applications.
Compatibility Ideal for oligonucleotides with base-labile modifications.Suitable for standard DNA synthesis. Caution is required with amine-based deprotection.The choice is often dictated by the other components of the oligonucleotide.

Experimental Protocols

Standard Phosphoramidite (B1245037) Coupling Cycle

The following protocol is a generalized representation of a single coupling cycle on an automated DNA synthesizer. The specific timings and reagent volumes may vary depending on the synthesizer model and scale of synthesis.

1. Deblocking (Detritylation):

  • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

  • Procedure: The detritylating agent is passed through the synthesis column to remove the 5'-O-DMT group from the support-bound nucleotide, exposing a free 5'-hydroxyl group.

  • Time: 1-2 minutes.

2. Coupling:

  • Reagents:

    • 0.1 M solution of either this compound or 5'-O-DMT-N4-Bz-dC phosphoramidite in anhydrous acetonitrile.

    • 0.25 M - 0.5 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)) in anhydrous acetonitrile.

  • Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, facilitating nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Time: 2-10 minutes. The coupling time can be optimized based on the scale and complexity of the synthesis.

3. Capping:

  • Reagents:

    • Capping Reagent A: Acetic anhydride/Lutidine/THF.

    • Capping Reagent B: 16% 1-Methylimidazole in THF.

  • Procedure: A mixture of Capping Reagents A and B is introduced to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants in subsequent cycles.

  • Time: 1 minute.

4. Oxidation:

Following the final coupling cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

Deprotection Protocols

For Oligonucleotides synthesized with this compound ("UltraFAST" Protocol):

  • Cleavage and Deprotection:

    • Reagent: A 1:1 (v/v) mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine (AMA).

    • Procedure: The solid support is treated with AMA at room temperature for 5-10 minutes to cleave the oligonucleotide from the support. The supernatant is then transferred to a sealed vial and heated at 65°C for 10 minutes to complete the deprotection of the nucleobases and the phosphate groups.

  • Work-up:

    • The vial is cooled, and the solution is evaporated to dryness. The resulting crude oligonucleotide can then be purified by HPLC or other methods.

For Oligonucleotides synthesized with 5'-O-DMT-N4-Bz-dC (Standard Protocol):

  • Cleavage and Deprotection:

    • Reagent: Concentrated Ammonium Hydroxide.

    • Procedure: The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide. The supernatant is then transferred to a sealed vial and heated at 55°C for 8-16 hours to remove the benzoyl protecting groups from the cytidines and other base-protecting groups.

  • Work-up:

    • The vial is cooled, and the solution is evaporated to dryness. The crude oligonucleotide is then ready for purification.

Visualizing the Workflow

Oligonucleotide Synthesis Cycle

Oligo_Synthesis_Cycle cluster_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Capping 3. Capping (Failure Sequence Termination) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: A diagram illustrating the four key steps of the automated phosphoramidite oligonucleotide synthesis cycle.

Deprotection Pathway Decision

Deprotection_Decision Start Oligonucleotide Synthesis Complete Ac_dC Using this compound Start->Ac_dC Bz_dC Using 5'-O-DMT-N4-Bz-dC Start->Bz_dC UltraFAST UltraFAST Deprotection (AMA, 65°C, 10 min) Ac_dC->UltraFAST Recommended Standard Standard Deprotection (NH4OH, 55°C, 8-16h) Bz_dC->Standard Standard Side_Reaction Risk of Transamidation with fast deprotection Bz_dC->Side_Reaction If using AMA

A Comparative Guide to Acetyl and Benzoyl Protecting Groups for Cytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the exocyclic amine of cytidine (B196190) is a critical consideration in the synthesis of oligonucleotides and nucleoside analogs. The choice between acetyl (Ac) and benzoyl (Bz) groups can significantly impact reaction yields, stability of the protected nucleoside, and the conditions required for deprotection. This guide provides an objective comparison of the performance of acetyl and benzoyl protecting groups for cytidine, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific synthetic strategies.

Data Presentation

The following tables summarize quantitative data for the protection and deprotection of cytidine using acetyl and benzoyl groups.

Table 1: Comparison of Protection Reactions

Protecting GroupReagentSolventCatalyst/BaseTemperature (°C)TimeYield (%)Reference
AcetylAcetic Anhydride (B1165640)PyridineDMAPRoom Temp.4 h~95% (for triacetylcytidine)[1]
BenzoylBenzoyl ChloridePyridine-0 to Room Temp.5 h~88% (for a derivative)
BenzoylBenzoic Anhydride/Benzoyl ChlorideDichloromethaneTriethylamine, DMAP5-102 h≥ 93%

Table 2: Comparison of Deprotection Conditions

Protecting GroupReagentSolventTemperature (°C)TimeNotesReference
AcetylAqueous Ammonia (B1221849)/Methylamine (AMA)Water/Ethanol6510 minFast deprotection, avoids transamination.[2]
Acetyl0.05 M K₂CO₃MethanolRoom Temp.4 hUltra-mild conditions.
BenzoylAqueous AmmoniaWater/Ethanol55ProlongedHarsher conditions required compared to acetyl.[3]
Benzoyl0.4 M NaOHWater/MethanolRoom Temp.ProlongedRisk of side reactions and RNA degradation.[3]

Stability Comparison

The N-acetyl group is generally more labile and can be removed under milder basic conditions compared to the N-benzoyl group.[3] The benzoyl group offers greater stability, which can be advantageous during multi-step syntheses where the protecting group needs to withstand various reaction conditions. However, this increased stability necessitates harsher deprotection methods, which may not be suitable for sensitive molecules, particularly RNA.[3]

N4-acetylcytidine (ac4C) has been shown to be sensitive to nucleophilic cleavage.[4] While stable to the non-nucleophilic base DBU, degradation is observed in the presence of nucleophiles like morpholine. Studies on the stability of ac4C in aqueous buffers show a pH-dependent cleavage, consistent with base-catalyzed hydrolysis. At pH 7, approximately 25% of ac4C was cleaved over 18 hours.

Conversely, the deprotection of N4-benzoyl groups often requires prolonged treatment with concentrated aqueous ammonia or sodium hydroxide (B78521) in methanol, conditions that can be detrimental to the integrity of RNA molecules.[3]

Experimental Protocols

N4-Acetylation of Cytidine (General Procedure)

Materials:

  • Cytidine

  • Acetic Anhydride

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Methanol

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve cytidine in pyridine.

  • Add DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold methanol.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain N4-acetylated cytidine.

N4-Benzoylation of Cytidine (General Procedure)

Materials:

  • Cytidine

  • Benzoyl Chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Suspend cytidine in pyridine.

  • Cool the suspension to 0 °C in an ice bath.

  • Add benzoyl chloride dropwise to the stirred suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 5-7 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-water and extract with DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield N4-benzoylcytidine.

Deprotection of N4-Acetylcytidine

Reagents:

  • Aqueous Ammonia/Methylamine (1:1, v/v) (AMA)

Procedure:

  • Treat the acetyl-protected cytidine derivative with AMA solution.

  • Heat the mixture at 65 °C for 10-15 minutes.

  • Lyophilize the sample to remove the reagents and obtain the deprotected cytidine.

Deprotection of N4-Benzoylcytidine

Reagents:

  • Concentrated Aqueous Ammonia

Procedure:

  • Treat the benzoyl-protected cytidine derivative with concentrated aqueous ammonia.

  • Heat the mixture at 55 °C for 12-16 hours in a sealed vessel.

  • After cooling, concentrate the solution under reduced pressure to obtain the deprotected product.

Mandatory Visualization

Protecting_Group_Selection start Start: Need to Protect Cytidine Exocyclic Amine stability_need High Stability Required for Subsequent Steps? start->stability_need deprotection_sensitivity Substrate Sensitive to Harsh Deprotection? stability_need->deprotection_sensitivity No benzoyl_choice Choose Benzoyl (Bz) Protecting Group stability_need->benzoyl_choice Yes acetyl_choice Choose Acetyl (Ac) Protecting Group deprotection_sensitivity->acetyl_choice Yes deprotection_sensitivity->benzoyl_choice No mild_deprotection Use Mild Basic Conditions (e.g., AMA, K2CO3/MeOH) acetyl_choice->mild_deprotection harsh_deprotection Use Harsher Basic Conditions (e.g., conc. NH4OH, prolonged heating) benzoyl_choice->harsh_deprotection end_acetyl Deprotected Cytidine mild_deprotection->end_acetyl end_benzoyl Deprotected Cytidine harsh_deprotection->end_benzoyl

Caption: Decision workflow for selecting between acetyl and benzoyl protecting groups for cytidine.

Conclusion

The choice between acetyl and benzoyl protecting groups for cytidine is a trade-off between stability and the mildness of deprotection conditions.

  • Acetyl (Ac) group is the preferred choice when mild deprotection conditions are crucial, especially for the synthesis of sensitive molecules like RNA. Its rapid removal with reagents like AMA minimizes the risk of side reactions and degradation of the target molecule.[2]

  • Benzoyl (Bz) group offers superior stability, making it suitable for multi-step syntheses where the protecting group must endure a variety of chemical environments. However, its removal requires harsher conditions that may not be compatible with all substrates.[3]

Researchers should carefully consider the downstream applications and the chemical nature of their target molecules when selecting the appropriate protecting group for cytidine. This guide provides the necessary data and protocols to make a well-informed decision, ultimately leading to more efficient and successful synthetic outcomes.

References

A Comparative Guide to the Analysis of N4-Acetyl-2'-deoxycytidine (N4-Ac-dC) Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified nucleosides such as N4-acetyl-2'-deoxycytidine (N4-Ac-dC) into oligonucleotides is a critical strategy in the development of therapeutic and diagnostic agents. Accurate and robust analytical methods are paramount for the characterization and quality control of these modified oligonucleotides. This guide provides a comparative overview of three prominent analytical techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS), and High-Performance Liquid Chromatography (HPLC).

At a Glance: Performance Comparison

The following table summarizes the key performance characteristics of MALDI-TOF MS, LC-ESI-MS, and HPLC for the analysis of N4-Ac-dC oligonucleotides.

FeatureMALDI-TOF MSLC-ESI-MSHPLC-UV
Primary Use Rapid molecular weight determination, quality controlAccurate mass determination, quantification, impurity profilingPurity assessment, quantification, purification
Mass Accuracy ~0.05 - 0.1%< 5 ppm with high-resolution MSN/A
Sensitivity Low femtomole (fmol) to picomole (pmol)High attomole (amol) to low femtomole (fmol)Nanogram (ng) to microgram (µg)
Resolution ModerateHighHigh (chromatographic)
Throughput HighModerateModerate to High
Sample Purity Requirement Tolerant to some salts and buffersRequires cleaner samplesTolerant to non-UV absorbing impurities
Structural Information Limited to molecular weightFragmentation provides sequence and modification site informationIndirectly through retention time shifts
Instrumentation Cost Moderate to HighHighLow to Moderate

In-Depth Analysis and Experimental Protocols

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful technique for the rapid determination of the molecular weight of oligonucleotides. Its high throughput and tolerance to certain impurities make it an excellent choice for initial quality control screening of synthetic N4-Ac-dC oligos.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the N4-Ac-dC oligonucleotide in high-purity water to a final concentration of 1-10 pmol/µL.

    • Prepare a saturated matrix solution. A common matrix for oligonucleotides is 3-hydroxypicolinic acid (3-HPA). Dissolve 3-HPA in a 1:1 (v/v) solution of acetonitrile (B52724) and water. The addition of an ammonium (B1175870) salt, such as diammonium citrate, can help to reduce sodium and potassium adducts.[1]

  • Spotting:

    • On a MALDI target plate, spot 0.5 µL of the matrix solution.

    • To the dried matrix spot, add 0.5 µL of the oligonucleotide sample.[2]

    • Allow the spot to dry completely at room temperature. This is known as the dried-droplet method.

  • Data Acquisition:

    • Analyze the sample in a MALDI-TOF mass spectrometer, typically in negative ion reflectron mode for oligonucleotides.[3]

    • Calibrate the instrument using a standard oligonucleotide mixture of known molecular weights.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spotting Target Spotting cluster_analysis MS Analysis cluster_output Data Output Oligo N4-Ac-dC Oligo (in H2O) Spotting Co-crystallization on MALDI Plate Oligo->Spotting Matrix 3-HPA Matrix (in ACN/H2O) Matrix->Spotting Laser Laser Desorption/ Ionization Spotting->Laser TOF Time-of-Flight Analysis Laser->TOF Detector Detection TOF->Detector Spectrum Mass Spectrum Detector->Spectrum

MALDI-TOF MS workflow for N4-Ac-dC oligo analysis.
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

LC-ESI-MS provides high-resolution and high-mass-accuracy data, making it the gold standard for detailed characterization and quantification of modified oligonucleotides. The coupling of liquid chromatography allows for the separation of the target N4-Ac-dC oligonucleotide from impurities prior to mass analysis. Tandem mass spectrometry (MS/MS) can be employed to confirm the sequence and pinpoint the location of the N4-acetyl modification through fragmentation analysis.[4]

Experimental Protocol:

  • LC Separation:

    • Column: A C18 reversed-phase column suitable for oligonucleotide analysis.

    • Mobile Phase A: An aqueous solution containing an ion-pairing agent such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or a mixture of hexafluoroisopropanol (HFIP) and an amine like triethylamine (B128534) (TEA).[5][6]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (acetonitrile) to elute the oligonucleotides.

    • Temperature: Elevated column temperatures (e.g., 60 °C) can improve peak shape.[5]

  • ESI-MS Detection:

    • Ionization Mode: Negative ion mode is typically used for oligonucleotides due to their negatively charged phosphate (B84403) backbone.[7]

    • Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements.

    • Fragmentation (MS/MS): Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) can be used to fragment the precursor ion and generate sequence-specific ions.

LC_ESI_MS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_output Data Analysis Sample N4-Ac-dC Oligo Sample HPLC HPLC System Sample->HPLC Column C18 Column HPLC->Column Separation Separation of Components Column->Separation ESI Electrospray Ionization Separation->ESI Chromatogram Chromatogram Separation->Chromatogram MassAnalyzer Mass Analyzer (TOF/Orbitrap) ESI->MassAnalyzer MSMS Tandem MS (Fragmentation) MassAnalyzer->MSMS Optional MassSpectra Mass Spectra & Fragment Ions MassAnalyzer->MassSpectra MSMS->MassSpectra

LC-ESI-MS workflow for N4-Ac-dC oligo analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a workhorse technique for the analysis of oligonucleotide purity and for preparative purification. While it does not provide direct molecular weight information, it is highly effective at separating the full-length N4-Ac-dC oligonucleotide from shorter failure sequences (n-1, n-2) and other process-related impurities.[8]

Experimental Protocol:

  • Chromatographic Conditions:

    • Column: Ion-exchange or reversed-phase columns are commonly used. For purity analysis, reversed-phase HPLC with an ion-pairing agent is often preferred.

    • Mobile Phase: Similar to LC-MS, mobile phases containing ion-pairing reagents like TEAA are used.[5]

    • Detection: UV detection at 260 nm is standard for oligonucleotides.

  • Quantification:

    • Quantification is achieved by comparing the peak area of the N4-Ac-dC oligonucleotide to that of a reference standard of known concentration.

Method Comparison and Selection Logic

The choice of analytical technique depends on the specific requirements of the analysis.

Method_Selection cluster_paths cluster_methods Start Analytical Goal? QC Rapid Quality Control (Molecular Weight Verification) Start->QC High Throughput Detailed Detailed Characterization (Accurate Mass, Sequence, Impurities) Start->Detailed High Resolution & Structural Info Purity Purity Assessment & Quantification Start->Purity Routine Purity Check MALDI MALDI-TOF MS QC->MALDI LCMS LC-ESI-MS Detailed->LCMS HPLC HPLC-UV Purity->HPLC

Decision tree for selecting an analytical method.

References

A Guide to the Structural Validation of 5'-O-DMT-N4-Ac-dC via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of oligonucleotides, the precise structure of each building block is paramount to the integrity and function of the final product. This guide provides a comprehensive overview of using Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 5'-O-DMT-N4-Ac-dC, a crucial protected nucleoside for DNA synthesis. We present a detailed comparison of NMR with other analytical techniques, supported by experimental data and protocols, to empower researchers in making informed decisions for their analytical workflows.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique for determining the molecular structure of organic compounds in solution. For a modified nucleoside like this compound, NMR provides unambiguous evidence of its identity and purity by probing the chemical environment of each atom. One-dimensional (1D) ¹H and ¹³C NMR spectra offer direct insights into the number and types of protons and carbons, while two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) reveal the connectivity between atoms, confirming the intricate structure of the molecule.

Comparative Analysis of Analytical Techniques

While NMR is a cornerstone for structural validation, other techniques offer complementary information. Here, we compare NMR with Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).

FeatureNMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Information Provided Detailed 3D structure, connectivity, stereochemistry, dynamic processes.Molecular weight, elemental composition.Purity, quantification.
Sample Requirement ~1-10 mg< 1 µg~1-10 µg
Analysis Time Minutes to hoursMinutesMinutes
Destructive? NoYes (typically)No
Key Advantage Unambiguous structural elucidation.High sensitivity, accurate mass determination.High-throughput purity assessment.
Limitation Lower sensitivity compared to MS.Provides limited structural information.Does not provide structural information.

NMR Data for this compound

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on data from structurally related compounds, including DMT-protected deoxynucleosides and N-acetylated cytidine (B196190) derivatives.

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
DMT Group
-OCH₃~3.7-3.8 (s, 6H)~55.2
Aromatic-H~6.8-7.5 (m, 13H)~113.1, 126.8, 127.8, 128.2, 130.0, 135.7, 144.5, 158.5
Quaternary-C-~86.5
Deoxyribose Sugar
H-1'~6.2-6.3 (t)~86.0
H-2'a, H-2'b~2.2-2.5 (m)~41.5
H-3'~4.7-4.8 (m)~71.8
H-4'~4.1-4.2 (m)~87.0
H-5'a, H-5'b~3.3-3.5 (m)~63.5
N4-Acetyl-Cytosine Base
H-5~7.2-7.3 (d)~96.8
H-6~8.1-8.2 (d)~141.0
C-2-~155.0
C-4-~163.0
N-H~8.5-9.0 (br s)-
Acetyl -CH₃~2.2 (s, 3H)~24.8
Acetyl C=O-~170.5

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet), and br s (broad singlet).

Experimental Workflow for NMR-Based Structural Validation

The process of validating the structure of this compound using NMR spectroscopy follows a logical workflow, from sample preparation to final data analysis and interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Prep Dissolve 5-10 mg of this compound in deuterated solvent (e.g., CDCl3) Acq_1H 1D ¹H NMR Prep->Acq_1H Proc Fourier Transform, Phase and Baseline Correction Acq_1H->Proc Acq_13C 1D ¹³C NMR Acq_13C->Proc Acq_COSY 2D COSY Acq_COSY->Proc Acq_HSQC 2D HSQC Acq_HSQC->Proc Analysis_1D Assign signals in 1D spectra Proc->Analysis_1D Analysis_2D Correlate signals using 2D spectra (COSY, HSQC) Analysis_1D->Analysis_2D Structure_Confirm Confirm structure and assess purity Analysis_2D->Structure_Confirm

Caption: Workflow for structural validation of this compound by NMR.

Detailed Experimental Protocols

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All NMR spectra are recorded on a 500 MHz spectrometer at 298 K.

  • ¹H NMR: Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm, 64k data points, and 16 scans.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Use a spectral width of 250 ppm, 64k data points, and 1024 scans.

  • COSY: Acquire a 2D gradient-selected COSY spectrum. Collect 2048 data points in the direct dimension (F2) and 256 increments in the indirect dimension (F1), with 8 scans per increment.

  • HSQC: Acquire a 2D gradient-selected, sensitivity-enhanced HSQC spectrum. Collect 2048 data points in the ¹H dimension (F2) and 256 increments in the ¹³C dimension (F1), with 16 scans per increment.

3. Data Processing and Analysis:

  • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Apply a sine-bell window function and Fourier transform the data.

  • Perform phase and baseline correction on all spectra.

  • Calibrate the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra to the CDCl₃ solvent peak at 77.16 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the cross-peaks in the COSY spectrum to establish ¹H-¹H spin-spin coupling networks.

  • Analyze the correlations in the HSQC spectrum to assign each proton to its directly attached carbon atom.

Conclusion

NMR spectroscopy is an indispensable tool for the structural validation of this compound, providing a level of detail that is unmatched by other analytical techniques. By employing a combination of 1D and 2D NMR experiments, researchers can confidently confirm the identity, purity, and structural integrity of this critical oligonucleotide building block, ensuring the quality and reliability of their downstream applications in research and drug development.

A Comparative Guide to Analytical Methods for Assessing Purity of Synthetic DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic DNA is a critical quality attribute that can significantly impact the reliability and reproducibility of downstream applications in research, diagnostics, and therapeutics. A variety of analytical methods are available to assess the purity of synthetic oligonucleotides, each with its own set of advantages and limitations. This guide provides a comprehensive comparison of the most commonly employed techniques, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The selection of an appropriate analytical method for synthetic DNA purity assessment depends on various factors, including the length of the oligonucleotide, the types of impurities expected, the required resolution and sensitivity, and throughput needs. The following table summarizes the key performance characteristics of the most prevalent techniques.

Parameter Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC) Capillary Electrophoresis (CE) Mass Spectrometry (MS) Polyacrylamide Gel Electrophoresis (PAGE) Next-Generation Sequencing (NGS)
Principle Separation based on hydrophobicity.[1]Separation based on the number of charged phosphate (B84403) groups.[1]Separation based on size and charge in a capillary filled with a sieving matrix.[2][3]Measures the mass-to-charge ratio of ionized molecules.[4]Separation of molecules through a polyacrylamide gel matrix based on size.[5]Massively parallel sequencing of individual DNA molecules to identify sequence variants and impurities.[6][7]
Resolution Excellent for oligonucleotides up to 50-80 bases.[1]Excellent for oligonucleotides up to 40 bases.[1]Single-base resolution.[3]High to ultra-high mass resolution, can distinguish between species with very small mass differences.[3][8]Can resolve molecules differing by a single base.[5]Single-base resolution at the sequence level.
Sensitivity Picogram to nanogram range.Nanogram range.Nanoliter sample volumes, high sensitivity.Femtomole to attomole range, highly sensitive.[9]Can detect nanogram quantities of DNA.High sensitivity, can detect very low-frequency variants.
Throughput High-throughput with autosamplers.Moderate to high throughput.High-throughput with multi-capillary systems.High-throughput, especially with MALDI-TOF.[4]Low throughput, manual gel preparation and loading.Very high throughput, can analyze millions of sequences simultaneously.[7]
Cost Moderate (instrumentation and solvents).Moderate (instrumentation and buffers).Moderate to high (instrumentation and consumables).High (instrumentation and maintenance).Low (reagents and equipment).High initial investment, decreasing cost per sample.[7]
Advantages Robust, reproducible, and widely available. Excellent for analyzing modified oligonucleotides.[10]Effective for oligonucleotides with significant secondary structure.[1]Fast analysis times, high resolution, and automation.[2][3]Provides precise mass information for impurity identification and structural characterization.[3][8]High resolution for a wide range of DNA sizes.[5]Provides comprehensive sequence information, identifying a broad range of impurities.
Limitations Resolution decreases with increasing oligonucleotide length.[1]Not suitable for MS coupling due to high salt concentrations.[11][12]Sensitive to buffer composition and capillary coating.Can be complex to operate and interpret data.Labor-intensive, not easily automated.Data analysis can be complex and computationally intensive.

Experimental Workflow for Synthetic DNA Purity Assessment

The following diagram illustrates a general workflow for assessing the purity of a synthetic DNA sample, from initial sample preparation to data analysis and interpretation.

G cluster_0 Sample Preparation cluster_1 Analytical Separation/Detection cluster_2 Data Analysis cluster_3 Purity Assessment start Crude Synthetic DNA prep Sample Dilution/Desalting start->prep hplc HPLC (RP/IE) prep->hplc Inject/Load Sample ce Capillary Electrophoresis prep->ce Inject/Load Sample ms Mass Spectrometry prep->ms Inject/Load Sample page PAGE prep->page Inject/Load Sample ngs NGS Library Prep & Sequencing prep->ngs Inject/Load Sample analysis_hplc Chromatogram Analysis (Peak Integration) hplc->analysis_hplc analysis_ce Electropherogram Analysis (Peak Migration) ce->analysis_ce analysis_ms Mass Spectrum Analysis (m/z Identification) ms->analysis_ms analysis_page Gel Image Analysis (Band Intensity) page->analysis_page analysis_ngs Sequence Data Analysis (Variant Calling) ngs->analysis_ngs purity Purity Report (% Full-Length Product) analysis_hplc->purity analysis_ce->purity analysis_ms->purity analysis_page->purity analysis_ngs->purity

Caption: General workflow for assessing the purity of synthetic DNA.

Detailed Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates oligonucleotides based on their hydrophobicity. The use of a hydrophobic stationary phase and a polar mobile phase allows for the separation of the full-length product from shorter failure sequences (shortmers) and other impurities.

Methodology:

  • Column: A C18 column suitable for oligonucleotide analysis.

  • Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) (TEAA) or triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP)).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is used to elute the oligonucleotides.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: The synthetic DNA sample is typically desalted and dissolved in Mobile Phase A.

  • Data Analysis: The purity of the oligonucleotide is determined by integrating the peak areas in the chromatogram. The percentage purity is calculated as the area of the main peak (full-length product) divided by the total area of all peaks.

Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC)

Principle: IE-HPLC separates oligonucleotides based on the negative charge of their phosphate backbone. A positively charged stationary phase is used, and elution is achieved by increasing the salt concentration of the mobile phase.[1][12]

Methodology:

  • Column: A strong anion-exchange (SAX) column.[12]

  • Mobile Phase A: A low-salt buffer (e.g., Tris-HCl).[1]

  • Mobile Phase B: A high-salt buffer (e.g., Tris-HCl with NaCl or NaClO4).[1]

  • Gradient: A linear gradient from low to high salt concentration is applied to elute the oligonucleotides, with longer molecules eluting later.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: The DNA sample is desalted and dissolved in a low-salt buffer.

  • Data Analysis: Purity is assessed by peak area integration in the resulting chromatogram.

Capillary Electrophoresis (CE)

Principle: CE separates charged molecules in a narrow capillary under the influence of a high electric field. For DNA analysis, the capillary is filled with a sieving matrix (gel) that allows for separation based on size.[2][3]

Methodology:

  • Capillary: A fused-silica capillary, often coated to suppress electroosmotic flow.

  • Sieving Matrix: A replaceable polymer solution (e.g., linear polyacrylamide).

  • Running Buffer: A buffer containing a denaturant (e.g., urea) to prevent secondary structure formation.

  • Injection: The sample is introduced into the capillary by electrokinetic injection.[13]

  • Separation: A high voltage is applied across the capillary, causing the negatively charged DNA fragments to migrate towards the anode at different rates depending on their size.

  • Detection: On-column detection is typically performed using UV absorbance or laser-induced fluorescence (for labeled DNA).

  • Data Analysis: The resulting electropherogram shows peaks corresponding to different DNA species, and purity is determined by the relative area of the main peak.

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like liquid chromatography (LC-MS), it provides highly specific information about the molecular weight of the main product and any impurities.[3][4][8]

Methodology:

  • Ionization Source: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analyzer: Time-of-flight (TOF), quadrupole, or Orbitrap.

  • LC System (for LC-MS): Typically an RP-HPLC system with MS-compatible mobile phases (e.g., using volatile ion-pairing reagents like TEA and HFIP).

  • Sample Preparation: The sample is desalted and diluted in a suitable solvent. For MALDI, the sample is mixed with a matrix solution and spotted onto a target plate.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular weights of the full-length product and any impurities. Deconvolution algorithms are often used to determine the neutral mass from the multiple charge states observed in ESI-MS.

Polyacrylamide Gel Electrophoresis (PAGE)

Principle: PAGE is a gel electrophoresis technique used to separate macromolecules like DNA and proteins. A denaturing agent (urea) is typically included to separate single-stranded DNA fragments based on their size.[5][8]

Methodology:

  • Gel Preparation: A polyacrylamide gel of a specific concentration (depending on the size of the DNA to be analyzed) is prepared containing urea (B33335).[2][14]

  • Sample Loading: The DNA sample is mixed with a loading buffer containing a denaturing agent and a tracking dye, heated, and then loaded into the wells of the gel.[15]

  • Electrophoresis: An electric field is applied across the gel, causing the negatively charged DNA to migrate towards the positive electrode.[15]

  • Staining: After electrophoresis, the gel is stained with a DNA-binding dye (e.g., SYBR Gold or ethidium (B1194527) bromide) to visualize the DNA bands.[15]

  • Visualization and Analysis: The gel is visualized under UV light or with an appropriate imager. The purity is estimated by the relative intensity of the band corresponding to the full-length product compared to any other bands representing impurities.[15]

Next-Generation Sequencing (NGS)

Principle: NGS technologies enable the sequencing of millions of DNA fragments in parallel. For purity assessment of synthetic DNA, NGS can be used to identify and quantify sequence variants, insertions, deletions, and other impurities at a very high resolution.[6][7]

Methodology:

  • Library Preparation: The synthetic DNA sample is converted into a sequencing library. This typically involves fragmenting the DNA (if it is very long), adding adapters to the ends of the fragments, and amplifying the library.[6][7]

  • Sequencing: The library is loaded onto an NGS instrument, and the DNA fragments are sequenced.[6][7]

  • Data Analysis:

    • Quality Control: The raw sequencing reads are first assessed for quality.[10][16]

    • Alignment: The reads are aligned to the expected reference sequence of the synthetic DNA.[10]

    • Variant Calling: Differences between the sequencing reads and the reference sequence (e.g., single nucleotide variants, insertions, deletions) are identified and quantified.[10]

  • Purity Assessment: The purity is determined by the percentage of reads that perfectly match the intended sequence.

References

A Comparative Performance Analysis of dC Phosphoramidites in High-Throughput Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in high-throughput oligonucleotide synthesis, the choice of deoxycytidine (dC) phosphoramidite (B1245037) is a critical determinant of synthesis efficiency, final product purity, and compatibility with deprotection strategies. The two most commonly employed dC phosphoramidites feature either a benzoyl (Bz) or an acetyl (Ac) protecting group for the exocyclic amine of the cytosine base. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection process for demanding applications.

This comparison focuses on key performance indicators: coupling efficiency, solution stability, deprotection compatibility, and the purity of the final oligonucleotide product. While both Bz-dC and Ac-dC phosphoramidites are widely used, their distinct chemical properties lead to significant differences in their optimal applications, particularly in the context of high-throughput synthesis where speed and reliability are paramount.

Executive Summary of Performance Comparison

The selection between Bz-dC and Ac-dC phosphoramidites hinges on the desired deprotection strategy and the acceptable level of potential side-product formation. For standard, slower deprotection protocols using ammonium (B1175870) hydroxide (B78521), Bz-dC is a reliable and cost-effective option. However, for high-throughput synthesis workflows that necessitate rapid deprotection, Ac-dC is the superior choice due to its compatibility with fast deprotection reagents like AMA and its prevention of the transamidation side reaction.

Data Presentation: Quantitative Performance Indicators

The following tables summarize the key quantitative data comparing Bz-dC and Ac-dC phosphoramidites.

Performance MetricBenzoyl-dC (Bz-dC)Acetyl-dC (Ac-dC)Data Source(s)
Typical Coupling Efficiency >98%>98%[1][2]
Solution Stability ~2% degradation after 5 weeks in acetonitrile (B52724)Data not available in a direct comparative study, but generally considered stable for routine use.[3]

Table 1: Comparison of Coupling Efficiency and Stability. While both phosphoramidites exhibit high coupling efficiencies, the choice often depends on factors beyond the coupling step itself.

Deprotection ReagentBenzoyl-dC (Bz-dC)Acetyl-dC (Ac-dC)
Concentrated Ammonium Hydroxide 8-16 hours at 55°CPossible, but less common.
Ammonia/Methylamine (B109427) (AMA) Not recommended due to transamidation side reaction5-10 minutes at 65°C
Potassium Carbonate in Methanol (Ultra-Mild) Not typically used4 hours at room temperature

Table 2: Deprotection Conditions and Compatibility. Ac-dC is essential for rapid deprotection protocols, significantly reducing turnaround times in high-throughput environments.[4][5][6]

ParameterBenzoyl-dC (Bz-dC)Acetyl-dC (Ac-dC)
Primary Side Reaction Transamidation with amine-based deprotection reagents (e.g., AMA), leading to N4-methyl-dC modification.Generally low incidence of side reactions with appropriate deprotection protocols.
Resulting Purity High purity with standard ammonium hydroxide deprotection. Lower purity with incompatible rapid deprotection methods.Consistently high purity with rapid deprotection methods like AMA.

Table 3: Side Reactions and Final Product Purity. The potential for a transamidation side reaction is a major consideration when choosing Bz-dC.[4][5]

Experimental Protocols

To facilitate a direct comparison of dC phosphoramidite performance in a high-throughput setting, the following experimental protocols are provided.

Protocol 1: Evaluation of Coupling Efficiency
  • Synthesizer Setup : Program a high-throughput DNA synthesizer to synthesize a test oligonucleotide (e.g., a 20-mer with multiple dC incorporations) in parallel on a 96-well plate.

  • Phosphoramidite Preparation : Prepare 0.1 M solutions of both Bz-dC and Ac-dC phosphoramidites in anhydrous acetonitrile. Assign half of the synthesis wells to use Bz-dC and the other half to use Ac-dC.

  • Synthesis : Initiate the synthesis using a standard phosphoramidite synthesis cycle.

  • Trityl Cation Monitoring : Collect the trityl cation-containing solution after each detritylation step for each well.

  • Quantification : Measure the absorbance of the collected trityl cation solutions at 495 nm. The intensity of the orange color is proportional to the amount of detritylation, and thus the coupling efficiency of the previous step.[7]

  • Calculation : Calculate the stepwise coupling efficiency for each dC addition by comparing the trityl absorbance values between successive cycles.

Protocol 2: Assessment of Solution Stability
  • Sample Preparation : Prepare 0.1 M solutions of Bz-dC and Ac-dC phosphoramidites in anhydrous acetonitrile in sealed vials, simulating the conditions on a DNA synthesizer.

  • Storage : Store the vials at room temperature on the synthesizer deck.

  • Time-Course Analysis : At regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week), take an aliquot from each vial.

  • ³¹P NMR Analysis : Analyze the aliquots by ³¹P NMR spectroscopy to quantify the percentage of the active phosphoramidite and any degradation products.

  • HPLC Analysis : Alternatively, use reverse-phase HPLC to assess the purity of the phosphoramidite solutions over time.[8]

Protocol 3: Comparison of Deprotection Efficiency and Oligonucleotide Purity
  • Oligonucleotide Synthesis : Synthesize a test oligonucleotide (e.g., a 20-mer) using both Bz-dC and Ac-dC phosphoramidites.

  • Cleavage and Deprotection :

    • For oligonucleotides synthesized with Bz-dC, perform deprotection using concentrated ammonium hydroxide at 55°C for 16 hours.[5]

    • For oligonucleotides synthesized with Ac-dC, perform deprotection using a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) at 65°C for 10 minutes.[4][9]

  • Sample Preparation : After deprotection, evaporate the solutions to dryness and resuspend the crude oligonucleotides in a suitable buffer.

  • HPLC Analysis : Analyze the purity of the crude oligonucleotides by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

  • Mass Spectrometry : Confirm the identity of the main product and any impurities by mass spectrometry.

Visualizations

Signaling Pathways and Workflows

Oligonucleotide_Synthesis_Cycle cluster_synthesis Oligonucleotide Synthesis Cycle cluster_reagents Key Reagents Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Free 5'-OH Capping 3. Capping Coupling->Capping Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate Triester Phosphoramidite dC Phosphoramidite (Bz-dC or Ac-dC) Phosphoramidite->Coupling Activator Activator (e.g., Tetrazole) Activator->Coupling

Figure 1: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Deprotection_Workflow cluster_analysis Analysis Bz_dC Synthesis with Bz-dC Standard_Deprotection Standard Deprotection (Ammonium Hydroxide) Bz_dC->Standard_Deprotection Ac_dC Synthesis with Ac-dC Rapid_Deprotection Rapid Deprotection (AMA) Ac_dC->Rapid_Deprotection HPLC_MS HPLC & Mass Spectrometry (Purity and Identity) Standard_Deprotection->HPLC_MS Rapid_Deprotection->HPLC_MS

Figure 2: Experimental workflow for comparing dC phosphoramidite performance.

Logical_Relationship cluster_outcome Outcome Bz_dC_Choice Benzoyl-dC (Bz-dC) Standard_Strategy Standard (Slow) Bz_dC_Choice->Standard_Strategy Compatible with Rapid_Strategy Rapid (Fast) Bz_dC_Choice->Rapid_Strategy Incompatible Side_Product Potential for Side Products (Transamidation) Bz_dC_Choice->Side_Product Leads to Ac_dC_Choice Acetyl-dC (Ac-dC) Ac_dC_Choice->Rapid_Strategy Required for High_Purity High Purity Oligonucleotide Standard_Strategy->High_Purity Rapid_Strategy->High_Purity Side_Product->High_Purity Reduces

Figure 3: Logical relationship between dC phosphoramidite choice and synthesis outcome.

References

A Head-to-Head Battle: Deprotection Kinetics of Ac-dC versus Bz-dC

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of oligonucleotide synthesis, the choice of protecting groups for nucleobases is a critical parameter that significantly influences the efficiency and fidelity of the final product. Among the most common protecting groups for deoxycytidine (dC) are the acetyl (Ac) and benzoyl (Bz) groups. This guide provides a detailed comparison of the deprotection kinetics of Ac-dC and Bz-dC, offering researchers, scientists, and drug development professionals the essential data to make informed decisions for their specific applications.

Executive Summary

Acetyl-protected deoxycytidine (Ac-dC) exhibits significantly faster deprotection kinetics compared to its benzoyl counterpart (Bz-dC) under a variety of conditions. This makes Ac-dC the protecting group of choice for rapid deprotection protocols, particularly those employing amine-based reagents like aqueous methylamine (B109427) or ammonia (B1221849)/methylamine mixtures (AMA). While Bz-dC has been a longstanding staple in traditional oligonucleotide synthesis, its removal requires harsher conditions or substantially longer reaction times. The selection between these two protecting groups hinges on the desired speed of deprotection and the sensitivity of other moieties within the oligonucleotide.

Quantitative Data Comparison

The following table summarizes the deprotection half-lives (t½) for Ac-dC and Bz-dC under different reagent conditions, providing a clear quantitative comparison of their respective labilities.

Protecting GroupReagentDeprotection Half-life (t½)
Ac-dC 0.05 M Potassium Carbonate in Methanol~30 seconds
Bz-dC 0.05 M Potassium Carbonate in Methanol28 minutes
Ac-dC Aqueous MethylamineNot explicitly stated, but significantly faster than Bz-dC
Bz-dC Aqueous MethylamineSlower than Ac-dC
Ac-dC Ammonium (B1175870) Hydroxide (B78521)/Methylamine (AMA)Enables 5-10 minute deprotection at 65°C[1][2][3]
Bz-dC Ammonium Hydroxide/Methylamine (AMA)Not recommended due to risk of base modification[1][2][3]
Bz-dC Concentrated Ammonium Hydroxide8-16 hours at 55°C (Standard)[4][5]

Experimental Protocols

Detailed methodologies for the deprotection of Ac-dC and Bz-dC are outlined below. These protocols are representative of common procedures in solid-phase oligonucleotide synthesis.

Protocol 1: "UltraFAST" Deprotection using AMA (for Ac-dC)

This protocol is designed for the rapid deprotection of oligonucleotides synthesized with Ac-dC.

  • Reagent Preparation : Prepare a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%), commonly referred to as AMA.

  • Cleavage from Solid Support : The oligonucleotide, synthesized on a solid support (e.g., CPG), is treated with the AMA solution. This step can often be performed concurrently with deprotection. Cleavage from the support is typically accomplished within 5 minutes at room temperature.[1][2][3]

  • Base Deprotection : The AMA solution containing the cleaved oligonucleotide is heated to 65°C for 5-10 minutes to effect complete removal of the acetyl protecting groups from the deoxycytidine bases.[1][2]

  • Work-up : The solution is then cooled, and the deprotected oligonucleotide is recovered, typically by precipitation or a desalting step.

Protocol 2: Traditional Deprotection using Aqueous Ammonium Hydroxide (for Bz-dC)

This protocol represents a more traditional and slower deprotection method suitable for oligonucleotides synthesized with Bz-dC.

  • Reagent : Use fresh, concentrated aqueous ammonium hydroxide (28-30%).

  • Cleavage from Solid Support : The solid support with the synthesized oligonucleotide is treated with concentrated ammonium hydroxide for approximately 1 hour at room temperature to cleave the oligonucleotide from the support.[1][3]

  • Base Deprotection : The ammonium hydroxide solution containing the cleaved oligonucleotide is transferred to a sealed vial and heated at 55°C for 8 to 16 hours to ensure complete removal of the benzoyl protecting groups.

  • Work-up : After cooling, the ammonia is evaporated, and the deprotected oligonucleotide is reconstituted in an appropriate buffer for subsequent purification.

Protocol 3: Mild Deprotection using Potassium Carbonate in Methanol (for Ultra-Mild Monomers including Ac-dC)

This protocol is suitable for sensitive oligonucleotides where harsh conditions must be avoided.

  • Reagent Preparation : Prepare a 0.05 M solution of potassium carbonate in methanol.

  • Deprotection : The solid support carrying the oligonucleotide synthesized with UltraMILD monomers, including Ac-dC, is treated with the potassium carbonate solution for 4 hours at room temperature.[6]

  • Work-up : The methanolic solution is removed, and the deprotected oligonucleotide is washed and eluted from the support.

Visualization of Deprotection Workflows

The following diagrams illustrate the logical workflows for the deprotection of Ac-dC and Bz-dC.

Deprotection_Comparison cluster_Ac_dC Ac-dC Deprotection Workflow cluster_Bz_dC Bz-dC Deprotection Workflow Ac_Start Oligonucleotide (Ac-dC protected) Ac_Reagent AMA Reagent (NH4OH/MeNH2) Ac_Start->Ac_Reagent UltraFAST Protocol Ac_Cleavage Cleavage & Deprotection (5-10 min @ 65°C) Ac_Reagent->Ac_Cleavage Ac_End Deprotected Oligonucleotide Ac_Cleavage->Ac_End Bz_Start Oligonucleotide (Bz-dC protected) Bz_Reagent Conc. NH4OH Bz_Start->Bz_Reagent Traditional Protocol Bz_Cleavage Cleavage (~1 hr @ RT) Bz_Reagent->Bz_Cleavage Bz_Deprotection Base Deprotection (8-16 hrs @ 55°C) Bz_Cleavage->Bz_Deprotection Bz_End Deprotected Oligonucleotide Bz_Deprotection->Bz_End

Caption: Comparative workflows for Ac-dC and Bz-dC deprotection.

Conclusion

The kinetic data and established protocols clearly demonstrate that Ac-dC is the superior choice for applications demanding rapid and efficient deprotection. Its lability in mild, amine-based reagents streamlines the overall process of oligonucleotide synthesis and purification. Conversely, Bz-dC, while historically significant, necessitates more forcing conditions and prolonged reaction times, which may not be suitable for high-throughput synthesis or for oligonucleotides containing sensitive modifications. The selection of the appropriate protecting group should therefore be a careful consideration based on the specific requirements of the synthetic target and the desired workflow efficiency.

References

A Comparative Guide to Alternative Phosphoramidites for Cytidine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of oligonucleotide synthesis, the choice of phosphoramidite (B1245037) building blocks is paramount to achieving desired oligo characteristics for research, diagnostic, and therapeutic applications. While standard deoxycytidine (dC) phosphoramidite is a cornerstone of DNA synthesis, a variety of alternative cytidine (B196190) phosphoramidites offer unique properties such as enhanced thermal stability, increased nuclease resistance, and the ability to probe epigenetic modifications. This guide provides a comparative overview of several key alternative cytidine phosphoramidites, supported by experimental data and detailed protocols for their use.

Categorization of Alternative Cytidine Phosphoramidites

Alternative cytidine phosphoramidites can be broadly categorized based on the site of modification: the nucleobase or the sugar moiety. Each modification imparts distinct physicochemical properties to the resulting oligonucleotide.

G Cytidine_Alternatives Alternative Cytidine Phosphoramidites Base_Mods Base Modifications Cytidine_Alternatives->Base_Mods Sugar_Mods Sugar Modifications Cytidine_Alternatives->Sugar_Mods Mod_5MeC 5-Methyl-dC Base_Mods->Mod_5MeC Mod_N4EtC N4-Ethyl-dC Base_Mods->Mod_N4EtC Mod_f5C 5-Formyl-dC Base_Mods->Mod_f5C Mod_hm5C 5-Hydroxymethyl-dC Base_Mods->Mod_hm5C Mod_2OMeC 2'-O-Methyl-C Sugar_Mods->Mod_2OMeC Mod_AECMC 2'-O-AECM-5-Me-C Sugar_Mods->Mod_AECMC

Figure 1. Classification of alternative cytidine phosphoramidites.
Performance Comparison of Alternative Cytidine Phosphoramidites

The selection of a cytidine analogue is often guided by its impact on oligonucleotide performance. Key metrics include coupling efficiency, thermal stability (melting temperature, Tm), and nuclease resistance. The following tables summarize the performance characteristics of common alternatives.

Table 1: Base-Modified Cytidine Analogs

PhosphoramiditeKey Advantage(s)Coupling EfficiencyImpact on Duplex Stability (Tm)Nuclease Resistance
5-Methyl-dC Mimics epigenetic modification, enhances duplex thermal stability.[1]>96% with activators like 5-Benzylthio-1H-tetrazole.[2]Increases Tm.[1]Similar to dC.
N4-Ethyl-dC Alters duplex stability.[3][4]Comparable to standard phosphoramidites.Can alter melting point of duplexes.[4]Not specified.
5-Formyl-dC Epigenetic mark, can induce mutations.[5]Incorporated via standard phosphoramidite methods followed by oxidation.[5]Significantly reduces thermal stability of duplexes.[5]Not specified.
5-Hydroxymethyl-dC Epigenetic modification.[6]Efficiently incorporated using optimized protocols.[6][7]Generally maintains duplex stability.Similar to dC.
N4-Methylcytidine Probes specific aspects of cytidine function in RNA.[8]Couples efficiently.[8]Can induce G to T mutations in reverse transcription.[8]Not specified.

Table 2: Sugar-Modified Cytidine Analogs

PhosphoramiditeKey Advantage(s)Coupling EfficiencyImpact on Duplex Stability (Tm)Nuclease Resistance
2'-O-Methyl-C Increases nuclease resistance and hybridization affinity.[3][9]Higher than standard RNA phosphoramidites.[9]Increases Tm of RNA duplexes.[3]Significantly increased.[3][9]
2'-O-AECM-5-Me-C Provides enhanced binding affinity and nuclease resistance.[1]Synthesized in multigram quantities, suggesting efficient coupling.[1]Enhances duplex thermal stability.[1]Increased resistance to nucleases.[1]

Experimental Protocols and Workflows

The incorporation of alternative phosphoramidites generally follows the standard automated solid-phase oligonucleotide synthesis cycle. However, modifications to coupling times and deprotection steps are often necessary.

General Oligonucleotide Synthesis Workflow

The synthesis cycle consists of four main steps: deprotection, coupling, capping, and oxidation. This cycle is repeated for each nucleotide added to the growing chain.

G Start Start with CPG Solid Support Deprotection 1. Deprotection (Remove 5'-DMT group) Start->Deprotection Coupling 2. Coupling (Add Alternative Cytidine Phosphoramidite + Activator) Deprotection->Coupling Capping 3. Capping (Block unreacted 5'-OH groups) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Cycle Repeat for next nucleotide Oxidation->Cycle Chain not complete Cycle->Deprotection Cleavage Final Cleavage and Deprotection Cycle->Cleavage Chain complete

Figure 2. Automated solid-phase oligonucleotide synthesis cycle.
Detailed Methodologies

1. Coupling Reaction:

  • Standard Protocol: For most alternative phosphoramidites, standard coupling protocols using commercially available DNA synthesizers are sufficient.[2]

  • Activators: The choice of activator can significantly impact coupling efficiency. For sterically hindered or less reactive phosphoramidites like 5-Methyl-Cytidine, stronger activators such as 0.25M 5-Benzylthio-1H-tetrazole in acetonitrile (B52724) may be required to achieve high coupling efficiencies (>96%).[2]

  • Coupling Time: A coupling time of 15 minutes is often sufficient with an appropriate activator.[2]

2. Deprotection Protocols: The deprotection strategy is critical and must be chosen based on the sensitivity of the incorporated modifications.

  • Standard Deprotection:

    • Reagent: Concentrated aqueous ammonia (B1221849) (30-32%).

    • Conditions: 55°C for 8-17 hours.

    • Application: Suitable for robust modifications like 5-Methyl-dC and 2'-O-Methyl-C.

  • Mild Deprotection:

    • Reagents:

      • UltraMild: Requires phosphoramidites with labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG). Deprotection is with 0.05 M potassium carbonate in methanol (B129727) for 4 hours at room temperature.[10]

      • Ammonia/Methylamine (AMA): A 1:1 mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine.

    • Conditions for AMA: 65°C for 15 minutes.[11]

    • Application: Necessary for base-labile modifications or oligonucleotides containing sensitive dyes. For the UltraFAST system using AMA, it is crucial to use acetyl (Ac) protected dC to prevent base modification.[10]

  • Two-Step RNA Deprotection (for 2'-O-TBDMS groups):

    • Base and Phosphate Deprotection: Treatment with a mixture of concentrated aqueous ammonia and ethanol (B145695) to cleave the oligonucleotide from the support and remove base-labile protecting groups.[12]

    • 2'-OH Desilylation: Removal of the 2'-TBDMS groups using a fluoride (B91410) source such as triethylamine (B128534) trihydrofluoride (TEA·3HF).[12]

Application in Biological Pathways

Oligonucleotides containing modified cytidines are instrumental in studying and manipulating biological pathways. For instance, antisense oligonucleotides (ASOs) with 2'-O-Methyl modifications exhibit enhanced stability and are used to downregulate gene expression by binding to specific mRNA targets.

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK mRNA RAF mRNA RAF->mRNA transcription ERK ERK MEK->ERK Transcription Gene Transcription (e.g., for Proliferation) ERK->Transcription ASO Antisense Oligo (with 2'-OMe-C) ASO->mRNA binding & degradation

Figure 3. MAPK signaling pathway targeted by an antisense oligonucleotide.

In the example above, an ASO containing 2'-O-Methyl-Cytidine is designed to target the mRNA of a key signaling protein like RAF. The modification enhances the ASO's stability in a cellular environment, allowing it to effectively bind to the target mRNA and promote its degradation, thereby blocking the downstream signaling cascade that leads to cell proliferation. This illustrates the critical role of chemically modified phosphoramidites in the development of therapeutic agents.

References

Enhancing Oligonucleotide Durability: A Comparative Guide to the Enzymatic Stability of Modified Cytidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enzymatic stability of oligonucleotides is a critical parameter influencing their therapeutic efficacy. Unmodified oligonucleotides are rapidly degraded by nucleases in biological systems, limiting their bioavailability and duration of action. Chemical modifications, particularly to the cytidine (B196190) nucleoside, have emerged as a powerful strategy to enhance resistance to nuclease-mediated degradation. This guide provides an objective comparison of the performance of various cytidine modifications, supported by experimental data, to aid in the selection of optimal stabilization strategies.

The intrinsic instability of natural oligonucleotides, especially RNA, presents a significant hurdle in their development as therapeutic agents.[1] Nucleases present in serum and within cells readily cleave the phosphodiester backbone, rendering the oligonucleotide inactive.[2][3] To overcome this, a variety of chemical modifications have been developed to bolster their stability. This guide focuses on modifications applied to cytidine and their impact on enzymatic stability, offering a comparative analysis to inform the design of more robust oligonucleotide-based therapeutics.

Comparative Stability of Cytidine-Modified Oligonucleotides

The following table summarizes the quantitative data on the enzymatic stability of oligonucleotides featuring various cytidine modifications. The data is compiled from multiple studies and presented to facilitate a direct comparison of their resistance to nuclease degradation.

ModificationType of ModificationKey Stability FindingsHalf-life in Serum/PlasmaFold Increase in Stability (Compared to Unmodified)References
Unmodified -Rapidly degraded by nucleases.~1.5 hours1x[4]
Phosphorothioate (PS) BackboneIncreased resistance to both endo- and exonucleases.[2][3]>72 hours (with 10% FBS)Significant increase[5]
2'-O-Methyl (2'-OMe) SugarConfers nuclease resistance.[6] Increases stability against single-stranded endonucleases but not exonucleases without end blocking.[3]>72 hours (with 10% FBS)7-fold (vs. unmodified, against SVPD)[5][7]
2'-Fluoro (2'-F) SugarProvides significant nuclease resistance.[8] Often used in conjunction with PS modifications.[3]Not explicitly quantified in the provided results.-[3][8]
Locked Nucleic Acid (LNA) SugarOffers very high nuclease resistance.[6]~15 hours (with 3 or 4 LNA modifications at each end)~10-fold (vs. unmodified)[4]
5-Methylcytidine (5-Me-C) BaseEnhances thermal stability of duplexes.[2]Not explicitly quantified in the provided results.-[2]
2'-O-Methoxyethyl (2'-MOE) SugarOffers superior nuclease resistance compared to 2'-OMe.[9]--[9]
4'-ThioRNA SugarHighly stable in human plasma.-~1100-fold (in 50% human plasma)[5]
2'-O-Methyl-4'-Thioribonucleosides SugarExceptionally stable in human plasma.-~9800-fold (in 50% human plasma)[5]

Experimental Protocols for Assessing Enzymatic Stability

A standardized and reproducible method for evaluating the enzymatic stability of modified oligonucleotides is crucial for comparing different chemical modifications.[1] Below are detailed protocols for a serum stability assay and a 3'-exonuclease digestion assay using snake venom phosphodiesterase (SVPD).

Serum Stability Assay

This assay evaluates the stability of oligonucleotides in the presence of nucleases found in serum, mimicking in vivo conditions.

Materials:

  • Modified and unmodified oligonucleotides

  • Fetal Bovine Serum (FBS)

  • Nuclease-free water

  • Loading buffer (e.g., formamide (B127407) with TBE)

  • Polyacrylamide gel (e.g., 15%)

  • Gel running buffer (e.g., TBE)

  • Nucleic acid stain (e.g., SYBR Gold or GelRed)

  • Incubator at 37°C

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Sample Preparation: For each time point, prepare a reaction mixture containing the oligonucleotide (e.g., 2 µM final concentration) and a specific concentration of FBS (e.g., 10% or 50%) in nuclease-free water.[5]

  • Incubation: Incubate the samples at 37°C for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[7]

  • Reaction Quenching: At each time point, stop the reaction by adding an equal volume of loading buffer containing a denaturing agent like formamide and a chelating agent like EDTA.[5]

  • Denaturation: Heat the samples at a high temperature (e.g., 65-95°C) for a few minutes to denature the oligonucleotides and any remaining active nucleases.[1][7]

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[7]

  • Visualization and Analysis: Stain the gel with a nucleic acid stain and visualize the bands using a gel imaging system. The intensity of the full-length oligonucleotide band at different time points is quantified to determine the rate of degradation and the oligonucleotide's half-life.

3'-Exonuclease Digestion Assay (Snake Venom Phosphodiesterase - SVPD)

This assay assesses the resistance of oligonucleotides to a specific 3'-exonuclease, providing insights into the stability of the 3'-end modifications.

Materials:

  • 5'-end labeled (e.g., with 32P or a fluorescent dye) modified and unmodified oligonucleotides

  • Snake Venom Phosphodiesterase (SVPD)

  • SVPD reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5, 72 mM NaCl, 14 mM MgCl₂)[7]

  • Stop solution (e.g., formamide loading buffer with EDTA)

  • Denaturing polyacrylamide gel

  • Gel electrophoresis apparatus

  • Phosphorimager or fluorescence scanner

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the 5'-end labeled oligonucleotide, SVPD enzyme, and reaction buffer. The enzyme concentration should be optimized for the specific oligonucleotide and desired reaction kinetics.[7]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction and transfer them to tubes containing the stop solution to quench the enzymatic activity.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis.

  • Analysis: Visualize the bands using a phosphorimager or fluorescence scanner. The disappearance of the full-length oligonucleotide band and the appearance of shorter degradation products over time indicate the susceptibility of the oligonucleotide to the 3'-exonuclease. The rate of degradation can be quantified to compare the stability of different modifications.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the enzymatic stability of oligonucleotides with modified cytidines.

experimental_workflow cluster_prep Oligonucleotide Preparation cluster_assay Enzymatic Stability Assays cluster_analysis Data Analysis cluster_comparison Comparison and Selection Oligo_Synthesis Synthesis of Modified and Unmodified Oligonucleotides Purification Purification (e.g., PAGE) Oligo_Synthesis->Purification Quantification Quantification (e.g., UV-Vis) Purification->Quantification Serum_Assay Serum Stability Assay Quantification->Serum_Assay Incubate with serum Exonuclease_Assay 3'-Exonuclease Assay (SVPD) Quantification->Exonuclease_Assay Incubate with SVPD Endonuclease_Assay Endonuclease Assay Quantification->Endonuclease_Assay Incubate with endonuclease Gel_Electrophoresis Denaturing PAGE Serum_Assay->Gel_Electrophoresis Exonuclease_Assay->Gel_Electrophoresis Endonuclease_Assay->Gel_Electrophoresis Imaging Gel Imaging and Quantification Gel_Electrophoresis->Imaging Half_Life Half-life Determination Imaging->Half_Life Comparison Compare Stability Profiles Half_Life->Comparison Selection Select Optimal Modification Comparison->Selection

Caption: Workflow for assessing oligonucleotide enzymatic stability.

Signaling Pathways and Logical Relationships

While the primary focus of this guide is the inherent enzymatic stability of modified oligonucleotides, it is important to note that these modifications can also influence interactions with cellular machinery, which may involve signaling pathways. For instance, the pattern of modification can affect the ability of an antisense oligonucleotide to recruit RNase H for target mRNA degradation. The following diagram illustrates the logical relationship between oligonucleotide modification, nuclease resistance, and downstream biological activity.

logical_relationship cluster_modification Oligonucleotide Design cluster_properties Biophysical Properties cluster_activity Biological Outcome Modification Cytidine Modification (e.g., 2'-OMe, LNA, PS) Stability Increased Nuclease Resistance Modification->Stability Affinity Altered Binding Affinity Modification->Affinity Bioavailability Enhanced Bioavailability and Half-life Stability->Bioavailability Target_Engagement Improved Target Engagement Affinity->Target_Engagement Bioavailability->Target_Engagement Efficacy Increased Therapeutic Efficacy Target_Engagement->Efficacy

Caption: Impact of cytidine modification on oligonucleotide properties.

References

Safety Operating Guide

Proper Disposal of 5'-O-DMT-N4-Ac-dC: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety protocols. This guide provides detailed procedures for the proper disposal of 5'-O-DMT-N4-Ac-dC, a modified deoxynucleoside commonly used in oligonucleotide synthesis. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.

Hazard Identification and Safety Precautions

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].

Personnel handling this compound must wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Disposal Procedures

The primary directive for the disposal of this compound is to avoid release into the environment [1]. Improper disposal can lead to significant ecological damage due to its high aquatic toxicity.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a designated, clearly labeled, and sealed waste container.

  • Waste Container Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., harmful, environmental hazard).

  • Spill Management: In the event of a spill, it should be collected promptly[1]. Small spills of the solid material should be carefully swept up, avoiding dust generation, and placed into the designated waste container. For liquid spills (if dissolved in a solvent), absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the sealed waste container.

  • Final Disposal: The sealed waste container holding the this compound waste must be disposed of through an approved waste disposal plant[1]. Contact your institution's EHS office to arrange for pickup and disposal by a licensed chemical waste contractor.

Quantitative Data Summary

PropertyValueReference
Molecular Weight 571.62 g/mol [1][2]
CAS Number 100898-63-3[1]
GHS Hazard Codes H302, H400, H410[1]

Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_preparation Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_spill_management Spill Management cluster_final_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Ventilated Area (Fume Hood) A->B C Generated Waste (Unused reagent, contaminated materials) B->C D Segregate into a Designated, Labeled, and Sealed Container C->D H Store Waste Container Securely D->H E Spill Occurs F Collect Spillage Promptly (Absorb liquid, sweep solid) E->F G Place in Designated Waste Container F->G G->H I Contact Institutional EHS Office for Pickup H->I J Dispose via Approved Waste Disposal Plant I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5'-O-DMT-N4-Ac-dC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5'-O-DMT-N4-Ac-dC, a modified deoxynucleoside used in the synthesis of DNA and RNA. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with acute oral toxicity and is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent safety measures are required during handling.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection LevelEquipmentSpecifications & Rationale
Primary Containment Chemical Fume HoodAll handling of powdered this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect clothing and skin from potential contamination.
Hand Protection Disposable Nitrile GlovesWear disposable nitrile gloves to prevent skin contact. Gloves should be changed immediately if contaminated.
Eye Protection Safety GogglesSafety goggles are mandatory to protect the eyes from any potential splashes or airborne particles.

II. Step-by-Step Handling and Operational Plan

A. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The product is typically stored as a powder at -20°C for long-term stability (up to 3 years).

B. Preparation and Handling of Powder:

  • All manipulations of the powdered form of this compound must be performed in a designated area within a chemical fume hood to avoid inhalation of fine particles.

  • Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.

  • For weighing, use an analytical balance inside the fume hood or in a powder weighing station.

C. Solution Preparation:

  • When preparing solutions, slowly add the solvent to the powder to minimize dust generation.

  • Ensure the chosen solvent is compatible with the experimental procedure and subsequent disposal methods.

D. Spill Response:

  • In case of a small spill, carefully clean the area using appropriate absorbent materials.

  • Wear the prescribed PPE during the cleanup process.

  • Collect the spilled material and any contaminated cleaning materials in a sealed container for proper disposal.

III. Disposal Plan

The primary concern for the disposal of this compound is its high toxicity to aquatic life.[1] Therefore, it must not be disposed of down the drain or in regular trash.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused/Surplus Solid Compound Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, sealed hazardous waste container. Arrange for pickup and disposal by your institution's EHS office.
Aqueous Waste Solutions Collect all aqueous waste containing this compound in a labeled, sealed container. Do not pour down the sink. Dispose of as hazardous chemical waste.
Empty Containers Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. The defaced, triple-rinsed container can then be disposed of in the regular trash.

IV. Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in Chemical Fume Hood A->B C Weigh powdered this compound B->C D Prepare solution if required C->D E Perform experiment D->E F Decontaminate work surfaces E->F G Segregate and label all waste F->G H Dispose of waste through EHS G->H I Remove and dispose of PPE H->I J Wash hands thoroughly I->J

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.